Product packaging for Ethyl 5-chloroquinoline-3-carboxylate(Cat. No.:CAS No. 352521-48-3)

Ethyl 5-chloroquinoline-3-carboxylate

Cat. No.: B1339026
CAS No.: 352521-48-3
M. Wt: 235.66 g/mol
InChI Key: GPGUJGOPBUCQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-chloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B1339026 Ethyl 5-chloroquinoline-3-carboxylate CAS No. 352521-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGUJGOPBUCQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464072
Record name Ethyl 5-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352521-48-3
Record name Ethyl 5-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Ethyl 5-chloroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, and understanding its synthesis is crucial for the development of novel pharmaceuticals.[1] This document details the well-established Gould-Jacobs reaction as the primary synthetic pathway, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of the key transformations involved.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[2] This powerful reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[2][3] For the synthesis of the target precursor, Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, 5-chloroaniline is the designated starting material.

The reaction proceeds in two key stages:

  • Condensation: 5-chloroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Diethyl ((5-chloroanilino)methylene)malonate. This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.[2][4]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This electrocyclization reaction forms the quinoline ring system.[2] The use of a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether, is critical to achieve the necessary high temperatures for this transformation, typically around 250 °C.[5][6]

Following the formation of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, a subsequent chlorination step is required to yield the final product.

Synthesis Pathway Overview

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination A 5-Chloroaniline C Diethyl ((5-chloroanilino)methylene)malonate A->C Heat (100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (ca. 250°C) Dowtherm A E This compound D->E POCl3

Caption: Synthesis pathway for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

Step 1: Condensation of 5-chloroaniline and Diethyl ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to 100-130 °C with stirring for 1-2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, Diethyl ((5-chloroanilino)methylene)malonate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a suitable reaction vessel, dissolve the crude Diethyl ((5-chloroanilino)methylene)malonate from the previous step in a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to approximately 250 °C with vigorous stirring for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling point solvent.

  • Dry the product, Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, under vacuum.

Part 2: Synthesis of this compound

Step 3: Chlorination of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) in excess to the dried Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum to obtain the final product, this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-ChloroanilineC₆H₆ClN127.57Solid
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Liquid
Diethyl ((5-chloroanilino)methylene)malonateC₁₄H₁₆ClNO₄297.73Solid
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃251.67Solid
This compoundC₁₂H₁₀ClNO₂235.67Solid

Mechanistic Insights and Causality

The success of the Gould-Jacobs reaction hinges on the thermal cyclization step, which requires significant thermal energy to overcome the activation barrier for the 6-pi electrocyclization. The choice of a high-boiling, inert solvent like Dowtherm A is therefore critical; it allows the reaction to reach the necessary temperature of around 250°C safely and efficiently.[5][7] Microwave-assisted synthesis has emerged as a modern alternative, often leading to reduced reaction times and improved yields by facilitating rapid and uniform heating.[6][8]

The subsequent chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to chlorides.[9][10] This transformation proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Trustworthiness and Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry. The Gould-Jacobs reaction is a classic and reliable method for quinoline synthesis, and the chlorination of hydroxy-heterocycles with POCl₃ is a fundamental and widely used procedure. For validation, it is imperative to characterize all intermediates and the final product using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Ethyl 5-chloroquinoline-3-carboxylate, a member of this esteemed class, holds significant therapeutic promise. While direct comprehensive studies on this specific molecule are emerging, a robust body of evidence from structurally related quinoline-3-carboxylate and quinoline-3-carboxamide analogs allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This technical guide synthesizes the available scientific literature to propose the potential molecular pathways through which this compound may exert its biological effects, with a primary focus on its prospective roles as an anticancer and antibacterial agent. We will delve into the intricacies of kinase inhibition, apoptosis induction, and the disruption of bacterial DNA replication, providing a foundational understanding for future research and drug development endeavors.

The Pharmacological Significance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile to target a diverse array of biological macromolecules with high specificity and potency.

Proposed Anticancer Mechanisms of Action

The antiproliferative activity of quinoline derivatives is a major focus of contemporary cancer research. For this compound, we propose a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of apoptosis and the inhibition of critical protein kinases.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several quinoline derivatives have been shown to be potent inducers of apoptosis.[2][3][4][5][6] The anticancer activity of quinoline-3-carboxylate derivatives, in particular, has been linked to the upregulation of intrinsic apoptosis pathways.[5][7]

Proposed Pathway:

Based on studies of related compounds, this compound may trigger the mitochondrial-dependent intrinsic apoptosis pathway. This can involve the perturbation of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[3]

G cluster_0 Mitochondrial-Dependent Apoptosis Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation (Apaf-1, pro-caspase-9) Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, pro-caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, pro-caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by this compound.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their aberrant activity is frequently implicated in cancer. The inhibition of protein kinases is a well-established strategy in cancer therapy. Derivatives of 3-quinoline carboxylic acid and 3-quinoline carboxamide have been identified as inhibitors of several protein kinases, including protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase.[8][9][10][11]

Proposed Mechanism:

Structurally similar quinoline-3-carboxamides have been shown to act as competitive inhibitors of ATP, binding to the hinge region of the kinase domain.[9] It is plausible that this compound could adopt a similar binding mode. The quinoline nitrogen is key to this interaction. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation and survival. The DNA Damage Response (DDR) pathway, in which ATM kinase is a key player, is a particularly relevant target.[10][11]

G cluster_1 Kinase Inhibition Mechanism This compound This compound Kinase ATP-Binding Pocket Kinase ATP-Binding Pocket This compound->Kinase ATP-Binding Pocket Binds to Substrate Phosphorylation Substrate Phosphorylation Kinase ATP-Binding Pocket->Substrate Phosphorylation Prevents ATP ATP ATP->Kinase ATP-Binding Pocket Competitive Binding Downstream Signaling Downstream Signaling Substrate Phosphorylation->Downstream Signaling Blocks Inhibition of Proliferation Inhibition of Proliferation Downstream Signaling->Inhibition of Proliferation G cluster_2 Inhibition of Bacterial DNA Gyrase/Topoisomerase IV This compound This compound Enzyme-DNA Complex Enzyme-DNA Complex This compound->Enzyme-DNA Complex Binds and Stabilizes DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV->Enzyme-DNA Complex Bacterial DNA Bacterial DNA Bacterial DNA->Enzyme-DNA Complex DNA Cleavage DNA Cleavage Enzyme-DNA Complex->DNA Cleavage DNA Re-ligation DNA Re-ligation DNA Cleavage->DNA Re-ligation Inhibits Double-Strand DNA Breaks Double-Strand DNA Breaks DNA Cleavage->Double-Strand DNA Breaks Leads to Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

References

The Rising Therapeutic Potential of Ethyl 5-chloroquinoline-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a privileged scaffold in the realm of drug discovery. Its unique structural and electronic properties have made it a versatile core for the development of a myriad of therapeutic agents with a broad spectrum of biological activities. From the historical success of quinine in combating malaria to the modern clinical applications of fluoroquinolone antibiotics and kinase inhibitors in cancer therapy, the quinoline nucleus continues to inspire the design and synthesis of novel bioactive molecules. This technical guide delves into a specific, promising subclass: Ethyl 5-chloroquinoline-3-carboxylate derivatives . The strategic placement of a chlorine atom at the C-5 position and an ethyl carboxylate group at the C-3 position provides a unique template for chemical modifications, leading to compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and therapeutic promise of these derivatives, grounded in the latest scientific findings.

Synthetic Strategies: Building the this compound Core

The foundation of exploring the biological activities of any chemical series lies in robust and versatile synthetic methodologies. The synthesis of this compound derivatives typically commences with the construction of the core quinoline ring, followed by functionalization. A common and effective approach is the Gould-Jacobs reaction.

The Gould-Jacobs Reaction: A Reliable Pathway to the Quinoline Core

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis. The general workflow involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization. For the synthesis of the target scaffold, 5-chloroaniline serves as the key starting material.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

  • Step 1: Condensation. In a round-bottom flask, equimolar amounts of 5-chloroaniline and diethyl ethoxymethylenemalonate are mixed. The reaction can be carried out neat or in a high-boiling point solvent such as diphenyl ether.

  • Step 2: Heating. The mixture is heated to approximately 140-150°C for 2 hours. During this time, ethanol is distilled off, indicating the formation of the intermediate enamine.

  • Step 3: Cyclization. The temperature is then raised to 240-260°C for 30-60 minutes to induce thermal cyclization.

  • Step 4: Isolation and Purification. After cooling, the reaction mixture is treated with a suitable solvent like petroleum ether to precipitate the product. The crude solid is then collected by filtration and purified by recrystallization from ethanol or another appropriate solvent to yield ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate. This intermediate is pivotal for further derivatization.[1]

cluster_synthesis Gould-Jacobs Reaction Workflow 5-Chloroaniline 5-Chloroaniline Condensation Condensation 5-Chloroaniline->Condensation Diethyl_Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl_Ethoxymethylenemalonate->Condensation Intermediate_Enamine Intermediate Enamine Condensation->Intermediate_Enamine 140-150°C Thermal_Cyclization Thermal_Cyclization Intermediate_Enamine->Thermal_Cyclization 240-260°C Product Ethyl 4-hydroxy-5- chloroquinoline-3-carboxylate Thermal_Cyclization->Product

Caption: Workflow for the Gould-Jacobs synthesis of the core quinoline scaffold.

Derivatization Strategies

With the ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate core in hand, a multitude of derivatives can be synthesized. A common modification involves the conversion of the 4-hydroxy group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloroquinoline intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various side chains at the C-4 position. Further modifications can be made to the ester group at C-3, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, which can significantly impact the biological activity.

Anticancer Activity: A Multifaceted Approach to Combat Malignancy

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery.[2] Derivatives of this compound have demonstrated significant potential in this area, exhibiting cytotoxicity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often multifaceted, targeting various cellular processes crucial for cancer cell proliferation and survival.[3] Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3]

  • Topoisomerase Inhibition: Some derivatives can intercalate into DNA and inhibit the function of topoisomerases, enzymes that are essential for DNA replication and repair. This leads to DNA damage and ultimately apoptosis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.

cluster_anticancer Anticancer Mechanisms of Quinoline Derivatives Quinoline_Derivative Ethyl 5-chloroquinoline- 3-carboxylate Derivative Tyrosine_Kinase Tyrosine Kinase Inhibition Quinoline_Derivative->Tyrosine_Kinase Topoisomerase Topoisomerase Inhibition Quinoline_Derivative->Topoisomerase Apoptosis Apoptosis Induction Quinoline_Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest Quinoline_Derivative->Cell_Cycle Cancer_Cell_Death Cancer Cell Death Tyrosine_Kinase->Cancer_Cell_Death Topoisomerase->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle->Cancer_Cell_Death

Caption: Key mechanisms of anticancer action for quinoline derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of novel compounds is initially assessed using in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

Derivative Class Cancer Cell Line IC₅₀ (µM) Reference Compound Reference
2,4-bis((E)-styryl)quinoline-3-carboxylatesA549 (Lung)1.38 - 2.36Cisplatin[4]
2,4-bis((E)-styryl)quinoline-3-carboxylatesHT29 (Colon)0.77 - 1.50Cisplatin[4]
Quinoline-Chalcone DerivativesMGC-803 (Gastric)1.385-Fluorouracil[5]
Quinoline-Chalcone DerivativesHCT-116 (Colon)5.345-Fluorouracil[5]
Quinoline-Chalcone DerivativesMCF-7 (Breast)5.215-Fluorouracil[5]
7-Chloroquinoline-1,2,3-triazoyl carboxamides5637 (Bladder)Dose-dependent cytotoxicity-[6]
2-ArylquinolinesHeLa (Cervical)8.3Doxorubicin[7]
2-ArylquinolinesPC3 (Prostate)31.37Doxorubicin[7]
Tetrahydroquinolinone derivativesHCT-116 (Colon)~13-[8]

Note: The table presents data for structurally related quinoline derivatives to illustrate the potential of the scaffold, as specific data for a wide range of this compound derivatives is not consolidated in a single source.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health, necessitating the discovery of new antimicrobial agents.[10] Quinoline derivatives, particularly those with halogen substitutions, have shown promising activity against a variety of pathogens.

Mechanism of Antimicrobial Action

The primary antibacterial mechanism of many quinolone compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds induce breaks in the bacterial chromosome, leading to cell death. The antifungal mechanism is less well-defined but may involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.

In Vitro Antimicrobial Susceptibility Data

The antimicrobial efficacy of compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Derivative Class Bacterial Strain MIC (µg/mL) Reference Compound Reference
2-chloro-3-hetarylquinolinesStreptococcus pneumoniae0.03 - 0.06Ampicillin[11]
7-chloroquinoline derivativesEscherichia coli- (Zone of inhibition: 11-12 mm)Amoxicillin[12]
7-chloroquinoline derivativesStaphylococcus aureus- (Zone of inhibition: 11 mm)Amoxicillin[12]
5,7-Dichloro-2-styrylquinoline derivativesMRSAHigher activity than ciprofloxacinCiprofloxacin[13]
Derivative Class Fungal Strain MIC (µg/mL) Reference Compound Reference
2-chloro-3-hetarylquinolinesAspergillus fumigatusHigher potency than amphotericin BAmphotericin B[11]
5-bromo-substituted quinolinesCandida albicans1Fluconazole[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinoline derivatives have emerged as potential anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[15][16] This is often achieved through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the inflammatory response. Some quinoline derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins.[15]

cluster_antiinflammatory Anti-inflammatory Mechanisms of Quinoline Derivatives Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kappa_B_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kappa_B_Pathway COX2_Pathway COX-2 Pathway Inflammatory_Stimulus->COX2_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) NF_kappa_B_Pathway->Proinflammatory_Mediators COX2_Pathway->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Quinoline_Derivative Ethyl 5-chloroquinoline- 3-carboxylate Derivative Quinoline_Derivative->NF_kappa_B_Pathway Inhibits Quinoline_Derivative->COX2_Pathway Inhibits

Caption: Inhibition of key inflammatory pathways by quinoline derivatives.

In Vitro and In Vivo Anti-inflammatory Data

The anti-inflammatory potential of these compounds is evaluated using both in vitro cell-based assays and in vivo animal models of inflammation.

Derivative Model Effect Reference
2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinolineLPS-activated macrophagesInhibition of NO, TNF-α, and IL-6 production[15]
Quinoline-3-carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[17]
Substituted quinoline carboxylic acid ( CL 306 ,293)Adjuvant arthritis in ratsSuppressed inflammation and joint destruction[18]
Quinoline-3-carboxamide (ABR-215757)Atherosclerosis in miceReduced infiltrating inflammatory cells[19]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for screening acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While a comprehensive SAR for this specific scaffold is still emerging, some general trends can be inferred from the broader quinoline literature:

  • Substitution at C-2 and C-4: The introduction of bulky and hydrophobic groups at the C-2 position and various side chains at the C-4 position can significantly influence anticancer and antimicrobial activity.[21][22]

  • The Carboxylate Group at C-3: The ethyl carboxylate group at the C-3 position is a key feature. Its conversion to a carboxylic acid or various amides can modulate the compound's physicochemical properties and biological activity.

  • The Chlorine at C-5: The presence of a halogen, such as chlorine, on the benzo ring of the quinoline is often associated with enhanced antimicrobial and anticancer properties.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable the development of a more detailed SAR, which is crucial for the rational design of more potent and selective drug candidates. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets of the most active compounds. The integration of computational modeling and in silico screening can also accelerate the discovery of novel derivatives with improved therapeutic profiles.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated potential in the fields of oncology, infectious diseases, and inflammation warrants further investigation. The synthetic accessibility of this core structure, coupled with the vast possibilities for chemical modification, provides a fertile ground for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthesis to biological evaluation, with the aim of empowering researchers to further explore and unlock the full therapeutic potential of this exciting class of compounds.

References

An In-Depth Technical Guide to Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-chloroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a scaffold for developing novel therapeutic agents.

Core Compound Identification

Chemical Identity:

This compound is a substituted quinoline derivative. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 3-position significantly influences its electronic properties and potential biological activity.

Identifier Value
IUPAC Name This compound
CAS Number 352521-48-3[2][3]
Molecular Formula C₁₂H₁₀ClNO₂[2][3]
Molecular Weight 235.67 g/mol [4]
Canonical SMILES CCOC(=O)c1cncc2cccc(Cl)c12
InChI Key InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-11-6-4-3-5-8(11)10(9)13/h3-7H,2H2,1H3

Structural Representation:

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction .[5] This versatile method for constructing the quinoline ring system involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.[5][6]

Plausible Synthetic Pathway:

The logical starting materials for the synthesis of this compound are 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) .

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Intermediate Product cluster_3 Step 3: Chlorination (Optional) cluster_4 Final Product cluster_5 Target Compound Synthesis 3-chloroaniline 3-Chloroaniline Intermediate Diethyl 2-((3-chlorophenyl)amino)methylenemalonate 3-chloroaniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (e.g., Dowtherm A) Product_hydroxy Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate Cyclization->Product_hydroxy Chlorination Chlorination Product_hydroxy->Chlorination POCl₃ Target_Compound This compound Product_hydroxy->Target_Compound Reduction/Deoxygenation Final_Product Ethyl 4,5-dichloroquinoline-3-carboxylate Chlorination->Final_Product

Figure 2: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.

Expert Commentary on the Synthesis:

The initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of 3-chloroaniline is typically a facile process. The subsequent thermal cyclization is the critical, energy-intensive step. The use of a high-boiling solvent like Dowtherm A is common to achieve the required temperatures for the intramolecular Friedel-Crafts-type acylation onto the aromatic ring.[7] It is important to note that this cyclization can potentially lead to two isomeric products: the desired 5-chloro and the undesired 7-chloroquinoline. The regioselectivity is influenced by the electronic and steric effects of the chloro substituent on the aniline ring. Following cyclization, the resulting 4-hydroxyquinoline can be converted to the corresponding 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[7] For the synthesis of the title compound, which lacks a substituent at the 4-position, a subsequent deoxygenation step would be necessary.

Detailed Experimental Protocol (Hypothetical, based on Gould-Jacobs reaction principles):

  • Step 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)methylenemalonate.

    • In a round-bottom flask, combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

    • Cool the reaction mixture and remove the ethanol formed under reduced pressure. The crude product can often be used in the next step without further purification.

  • Step 2: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.

    • In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to 240-250 °C.

    • Slowly add the crude product from Step 1 to the hot solvent.

    • Maintain the temperature for 30-60 minutes to allow for complete cyclization.

    • Cool the reaction mixture. The product should precipitate out of the solvent.

    • Collect the solid by filtration and wash with a low-boiling solvent like hexane to remove the Dowtherm A.

  • Step 3: Synthesis of this compound.

    • A two-step procedure is generally required here. First, the 4-hydroxy group is converted to a 4-chloro group using a reagent like POCl₃.

    • Subsequently, the 4-chloro group is removed via a reduction reaction, for instance, catalytic hydrogenation.

Self-Validation and Controls: The progress of each step should be meticulously monitored by Thin Layer Chromatography (TLC) and the identity and purity of the intermediates and final product confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeJustification
Melting Point Solid at room temperatureThe presence of a planar aromatic system and polar groups suggests a crystalline solid. For comparison, Ethyl 4-chloroquinoline-3-carboxylate has a melting point of 44-48 °C.[4]
Boiling Point > 300 °C at atmospheric pressureHigh molecular weight and polarity lead to a high boiling point. The boiling point of Ethyl 4-chloroquinoline-3-carboxylate is 129 °C at 0.2 mmHg.[4]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Sparingly soluble in water.The ethyl ester and chloro groups provide some lipophilicity, while the quinoline nitrogen can act as a hydrogen bond acceptor.

Spectroscopic Data (Anticipated):

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants being influenced by the positions of the chloro and carboxylate groups. Signals for the ethyl group (a quartet and a triplet) would also be present.

  • ¹³C NMR: The spectrum would display distinct signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring system.

  • IR Spectroscopy: Key vibrational bands would include C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching of the quinoline ring (in the 1600-1450 cm⁻¹ region), and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, as a functionalized quinoline, serves as a valuable starting material or intermediate in the synthesis of more complex and potentially more potent therapeutic agents.

Potential as an Anticancer Agent:

Numerous quinoline derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases or protein kinases.[8] The planar quinoline ring can intercalate into DNA, while the substituents can interact with the active sites of enzymes.

Potential as an Antimicrobial Agent:

The quinoline core is present in several antibacterial and antimalarial drugs. For instance, the fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase.[9] Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative.[8] The chloro and ester functionalities on this compound provide handles for the synthesis of novel analogs with potential antimicrobial activity.

Illustrative Experimental Workflow for Biological Screening:

Biological Screening Workflow Start This compound Anticancer_Screening Anticancer Activity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity Screening (e.g., MIC Determination against Bacterial Strains) Start->Antimicrobial_Screening Hit_Identification Hit Compound Identification (Compounds with significant activity) Anticancer_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays, Molecular Docking) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Synthesis of Analogs) Mechanism_of_Action->Lead_Optimization End Preclinical Development Lead_Optimization->End

Figure 3: A generalized workflow for the initial biological evaluation of this compound and its derivatives.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis via the Gould-Jacobs reaction provides a reliable route to this scaffold. While specific biological data for this compound is limited, the well-established importance of the quinoline nucleus in drug discovery strongly suggests that derivatives of this compound are promising candidates for further investigation as anticancer and antimicrobial agents. Future research should focus on the detailed biological evaluation of this compound and its analogs to elucidate their mechanisms of action and to optimize their therapeutic potential.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-chloroquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 5-chloroquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, presents unique solubility challenges and opportunities that directly impact its journey from laboratory synthesis to clinical application.[1][2][3] This guide provides a comprehensive examination of the principles and practical methodologies for determining and understanding the solubility of this compound in a range of organic solvents. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols for its quantification, and discuss the interpretation of solubility data in the context of drug development. This document is intended to serve as a valuable resource for researchers and scientists working to optimize the physicochemical properties of quinoline-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Discovery

Quinoline derivatives form the backbone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a prominent member of this class, frequently utilized as a key intermediate in the synthesis of novel drug candidates.[4][5][6] The journey of a potential drug molecule from its initial synthesis to becoming a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition in the development pipeline. Understanding and manipulating the solubility of a compound like this compound in various solvent systems is, therefore, not merely an academic exercise but a crucial step in rational drug design and formulation development.

The presence of the chloro-substituent and the ethyl carboxylate group on the quinoline core of this molecule introduces a complex interplay of electronic and steric factors that govern its interactions with solvent molecules. This guide will provide the foundational knowledge and practical techniques necessary to systematically investigate and leverage the solubility characteristics of this important scaffold.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in more technical terms, refers to the balance of intermolecular forces between the solute and solvent molecules.[7][8] For this compound, the key factors influencing its solubility include:

  • Polarity: The quinoline ring system possesses a degree of polarity due to the presence of the nitrogen atom. The chloro- and ethyl carboxylate substituents further modulate the molecule's overall polarity. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[8]

  • Hydrogen Bonding: The ester group in this compound can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) can, therefore, engage in stronger interactions with the solute, often leading to higher solubility.

  • Temperature: Generally, the solubility of solid compounds increases with temperature.[9] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

A comprehensive understanding of these principles is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate and reproducible solubility data is the cornerstone of any formulation development program. The following section details a robust protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (purity >99%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • A constant temperature orbital shaker or magnetic stirrer with temperature control

  • A calibrated analytical balance

  • A high-performance liquid chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Figure 1: Workflow for the shake-flask solubility determination method.

Preparation of Calibration Standards
  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Perform a series of serial dilutions of the stock solution to create a set of calibration standards covering the expected solubility range.

  • Analyze the calibration standards by HPLC to construct a calibration curve of peak area versus concentration.

Data Presentation and Interpretation

SolventDielectric Constant (20°C)Solubility (mg/mL) at 25°C
Hexane1.88< 0.1
Dichloromethane8.9315.2
Ethyl Acetate6.028.5
Acetone20.725.8
Ethanol24.512.3
Methanol32.79.7
Discussion of Illustrative Data

The hypothetical data in the table above suggests that this compound exhibits moderate solubility in polar aprotic solvents like acetone and dichloromethane, and lower solubility in both nonpolar solvents (hexane) and highly polar protic solvents (methanol, ethanol). This pattern can be rationalized by considering the molecular structure of the compound.

The quinoline core and the chloro-substituent contribute to the molecule's nonpolar character, which would favor solubility in less polar solvents. However, the ethyl carboxylate group provides a polar region and the capacity for hydrogen bond acceptance. This dual nature leads to a nuanced solubility profile. The very low solubility in hexane is expected due to the significant difference in polarity. The moderate solubility in dichloromethane and ethyl acetate can be attributed to a good balance of dipole-dipole interactions. The higher solubility in acetone, a polar aprotic solvent, may be due to strong dipole-dipole interactions without the competing hydrogen bonding network present in alcohols. The slightly lower solubility in ethanol and methanol, despite their high polarity, could be a result of the strong self-association of these protic solvents, making it energetically less favorable to accommodate the solute molecules.

The Impact of Physicochemical Properties on Drug Development

The solubility of an API like this compound has profound implications for its development as a therapeutic agent:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption. Understanding solubility in organic solvents is a first step towards developing strategies to enhance aqueous solubility, such as formulation with co-solvents or the use of amorphous solid dispersions.

  • Process Chemistry: The choice of solvents for reaction, work-up, and purification is dictated by the solubility of the compound and any impurities. High solubility is desirable for reaction efficiency, while differential solubility is exploited for crystallization and purification.

  • Formulation: The development of a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is critically dependent on the solubility characteristics of the API.

The following diagram illustrates the logical flow from understanding solubility to its application in drug development.

Figure 2: The central role of solubility in the drug development cascade.

Conclusion

While a comprehensive public database on the solubility of this compound in a wide range of organic solvents is not yet established, this guide provides a robust framework for researchers to systematically determine and interpret this critical physicochemical property. The principles of "like dissolves like," the influence of molecular structure on intermolecular interactions, and the application of standardized experimental protocols such as the shake-flask method are essential tools in this endeavor. A thorough understanding of solubility is not just an academic pursuit; it is a fundamental requirement for the successful translation of a promising molecule from a laboratory curiosity to a life-saving therapeutic. The insights gained from such studies will undoubtedly accelerate the development of the next generation of quinoline-based medicines.

References

Unlocking the Therapeutic Potential of Ethyl 5-chloroquinoline-3-carboxylate: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities.[1][2] Ethyl 5-chloroquinoline-3-carboxylate, a member of this versatile class, holds significant promise for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established bioactivities of structurally related quinoline-3-carboxylate derivatives. We will delve into the mechanistic rationale for proposing specific targets in oncology, inflammation, and metabolic diseases, and present detailed, field-proven experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical discovery path for this promising compound.

Introduction: The Quinoline-3-carboxylate Scaffold - A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many natural and synthetic bioactive compounds.[3][4] The introduction of a carboxylate group at the 3-position, often as an ethyl ester, gives rise to the quinoline-3-carboxylate class of molecules. This structural motif has been extensively explored, revealing a wealth of pharmacological activities, including:

  • Antiproliferative and Anticancer Properties: Numerous studies have highlighted the potent cytotoxic effects of quinoline-3-carboxylate derivatives against a range of cancer cell lines.[1][2][5]

  • Anti-inflammatory Effects: Certain derivatives have demonstrated significant anti-inflammatory activity in cellular models.[5]

  • Antimicrobial Activity: The quinoline core is famously associated with antibacterial agents, and 3-carboxylate derivatives also exhibit this property.[3][4]

  • Metabolic Regulation: Novel applications in modulating metabolic pathways have been identified, such as the inhibition of Cholesteryl Ester Transfer Protein (CETP).[6]

Given this landscape, this compound, with its specific substitution pattern, is a compelling candidate for further investigation. The chloro- substitution at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to unique therapeutic applications.

Potential Therapeutic Target Classes

Based on the established activities of the broader quinoline-3-carboxylate family, we propose three primary areas of investigation for this compound, each with specific putative molecular targets.

Oncology: Targeting Aberrant Cell Proliferation and Survival

The antiproliferative activity of quinoline-3-carboxylates suggests that this compound may modulate key pathways involved in cancer development and progression.[1][2]

2.1.1. Putative Target 1: Protein Kinase CK2

Rationale: Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of cancers. It plays a critical role in cell growth, proliferation, and suppression of apoptosis. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2.[7] The planar quinoline core can potentially interact with the ATP-binding pocket of the kinase.

Proposed Mechanism of Action: this compound may act as a competitive inhibitor of ATP in the CK2 active site, thereby preventing the phosphorylation of its numerous downstream substrates involved in cell survival and proliferation.

Diagram: Proposed Inhibition of the CK2 Signaling Pathway

CK2_pathway cluster_downstream Downstream Effects ECQC This compound CK2 Protein Kinase CK2 ECQC->CK2 Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits Survival Cell Survival CK2->Survival Promotes

Caption: Proposed inhibition of Protein Kinase CK2 by this compound, leading to decreased cell proliferation and survival, and promotion of apoptosis.

2.1.2. Putative Target 2: The Intrinsic Apoptosis Pathway

Rationale: Studies on quinoline-3-carboxylate derivatives have shown that their anticancer activity is mediated through the upregulation of intrinsic apoptosis pathways.[1][2] This suggests that this compound may modulate the expression or activity of key proteins in this cascade, such as the Bcl-2 family of proteins.

Proposed Mechanism of Action: The compound could either directly inhibit anti-apoptotic proteins like Bcl-2 or Bcl-xL, or indirectly upregulate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Workflow: Validating Anticancer Targets

anticancer_workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical & Molecular Assays Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay If cytotoxic Kinase_Assay In Vitro Kinase Assay (e.g., for CK2) Cell_Viability->Kinase_Assay If antiproliferative Western_Blot Western Blot Analysis (Bcl-2 family, Caspases) Apoptosis_Assay->Western_Blot Confirm apoptosis pathway Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Apoptosis_Assay->Mito_Potential Assess mitochondrial involvement

Caption: A stepwise experimental workflow to investigate the anticancer potential and validate the proposed targets of this compound.

Inflammation: Modulating the Immune Response

The anti-inflammatory properties observed in quinoline-3-carboxylic acids suggest a role for this compound in modulating inflammatory signaling cascades.[5]

2.2.1. Putative Target: Components of the NF-κB Signaling Pathway

Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory effects of similar compounds suggest that this compound may interfere with this pathway.

Proposed Mechanism of Action: The compound could potentially inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Metabolic Disease: Targeting Lipid Metabolism

The discovery of quinoline-3-carboxamide derivatives as CETP inhibitors opens a new avenue for the therapeutic application of this scaffold in cardiovascular diseases.[6]

2.3.1. Putative Target: Cholesteryl Ester Transfer Protein (CETP)

Rationale: CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL). Inhibiting CETP raises HDL cholesterol levels, which is generally considered cardioprotective. The structural similarity of this compound to known CETP inhibitors makes this a plausible target.

Proposed Mechanism of Action: this compound may bind to the hydrophobic tunnel of CETP, either at the cholesteryl ester or triglyceride binding site, sterically hindering the transfer of lipids between lipoproteins.

Experimental Protocols for Target Validation

Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on CK2 activity.

  • Materials: Recombinant human CK2, specific peptide substrate (e.g., RRRADDSDDDDD), ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

    • Calculate the IC50 value of the compound.

Protocol 2: NF-κB Reporter Gene Assay
  • Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Materials: A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc), cell culture medium, an inflammatory stimulus (e.g., TNF-α or LPS), this compound, and a luciferase assay system.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.

    • Determine the dose-dependent inhibition by the compound.

Protocol 3: In Vitro CETP Inhibition Assay
  • Objective: To measure the ability of this compound to inhibit the transfer of cholesteryl esters.

  • Materials: Recombinant human CETP, a donor particle containing a fluorescently labeled cholesteryl ester (e.g., HDL), an acceptor particle (e.g., LDL), the test compound, and a fluorescence plate reader.

  • Procedure:

    • Incubate CETP with varying concentrations of this compound.

    • Add the donor and acceptor particles to initiate the transfer reaction.

    • Incubate at 37°C.

    • Measure the increase in fluorescence of the acceptor particle or the decrease in fluorescence of the donor particle over time.

    • Calculate the percentage of inhibition relative to a vehicle control.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity of this compound

AssayCell Line/SystemEndpointResult (e.g., IC50 in µM)
Cell Proliferation (MCF-7)Human Breast CancerViability
Cell Proliferation (K562)Human LeukemiaViability
CK2 Kinase AssayRecombinant EnzymeActivity
NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase
CETP Inhibition AssayRecombinant ProteinCE Transfer

Conclusion and Future Directions

This compound is a promising molecule with the potential to modulate multiple therapeutically relevant targets. The proposed investigations into its effects on Protein Kinase CK2, the intrinsic apoptosis pathway, NF-κB signaling, and CETP provide a solid foundation for a preclinical drug discovery program. Positive results from these initial studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models of cancer, inflammation, and dyslipidemia, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The versatility of the quinoline-3-carboxylate scaffold, combined with a targeted and systematic validation approach, positions this compound as a compound of significant interest for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Theoretical Deep Dive

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3] Its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][4][5] Ethyl 5-chloroquinoline-3-carboxylate, the subject of this guide, emerges as a molecule of significant interest. The strategic placement of a chlorine atom at the C5 position and an ethyl carboxylate group at the C3 position modulates the electronic and steric profile of the quinoline core, suggesting a unique potential for interaction with biological targets.

This guide eschews a conventional format to provide a narrative driven by scientific inquiry. We will journey from the foundational—the molecule's geometry and electronic ground state—to the functional, exploring its reactivity and potential as a therapeutic agent through the lens of robust computational methodologies. Our approach is rooted in the principle that a thorough theoretical understanding is not merely academic; it is a critical, predictive tool that accelerates discovery, optimizes experimental design, and provides invaluable insights into molecular behavior at a resolution that experiments alone cannot achieve.

Part 1: Molecular Architecture and Spectroscopic Fingerprints

The first step in any molecular investigation is to establish the fundamental structure and its characteristic spectroscopic signals. Computational chemistry provides a powerful means to predict these properties, which can then be validated against experimental data, forming a self-validating analytical loop.

Optimized Molecular Geometry

The three-dimensional arrangement of atoms dictates a molecule's physical and chemical properties. Using Density Functional Theory (DFT), a cornerstone of quantum mechanical modeling, we can calculate the lowest energy conformation of this compound.[3][6] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p) provides a balance of accuracy and computational efficiency widely accepted for such organic systems.[3][7]

The resulting optimized geometry reveals a largely planar quinoline ring system, a consequence of its aromaticity. The ethyl carboxylate group, however, possesses rotational freedom, and its orientation relative to the quinoline plane is a key determinant of the molecule's overall shape and interaction potential.

Caption: Molecular graph of this compound.

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter Bond Calculated Value (Å) Parameter Angle Calculated Value (°)
Bond Length C5–Cl 1.745 Bond Angle C4–C3–C_ester 121.5
C3–C_ester 1.498 C3–C_ester–O_carbonyl 124.8
C_ester=O_carbonyl 1.212 C3–C_ester–O_ether 111.7

| | C_ester–O_ether | 1.355 | | O_carbonyl–C_ester–O_ether| 123.5 |

Note: These values are representative and would be obtained from a full computational output.

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. A known systematic overestimation in calculated frequencies is typically corrected using a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)).[3]

Table 2: Comparison of Theoretical and Expected Experimental Vibrational Frequencies

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹, Scaled) Expected Experimental Region (cm⁻¹)[8]
C=O Stretch Ester Carboxyl ~1725 1750-1730
C=N/C=C Stretch Quinoline Ring ~1630-1450 1650-1450
C–O Stretch Ester ~1250 1300-1200

| C–Cl Stretch | Chloro-aromatic | ~750 | 850-550 |

This comparative analysis is crucial; a strong correlation between the predicted and observed spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.[9]

Electronic Transitions (UV-Vis Spectroscopy)

The electronic properties and UV-Visible absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT).[10] This method calculates the energies of electronic transitions, primarily the π→π* and n→π* transitions within the aromatic system and the carboxyl group. The calculated maximum absorption wavelength (λ_max) can be directly compared to experimental data, providing insight into the molecule's electronic structure and its interaction with light. These transitions are fundamentally linked to the energies of the Frontier Molecular Orbitals, which we will explore next.

Part 2: Probing Reactivity and Stability through Quantum Chemical Descriptors

With the molecular structure validated, we can now use computational models to dissect the electronic landscape of this compound. This allows us to predict its chemical behavior, stability, and potential interaction sites—key information for drug design and materials science.

The Computational Workflow: A Standard Protocol

The theoretical investigation of quinoline derivatives typically employs a standardized yet powerful computational protocol.[6]

Protocol 1: Standard DFT Calculation Workflow

  • Structure Drawing: The 2D structure of this compound is drawn using a chemical editor.

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting conformation.

  • DFT Geometry Optimization: The structure is then fully optimized using a higher-level theory, typically DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry package like Gaussian.[3] This step finds the molecule's lowest energy geometry.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: From the optimized structure, various electronic properties are calculated, including Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

start 1. Initial Structure Input opt 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq verify Verify: No Imaginary Frequencies? freq->verify verify->opt No (Transition State) prop 4. Electronic Property Calculation verify->prop Yes (True Minimum) end 5. Data Analysis & Interpretation prop->end

Caption: A typical workflow for DFT-based molecular property analysis.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]

LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Gap ΔE = E_LUMO - E_HOMO (Energy Gap) LUMO->Gap HOMO HOMO (Highest Occupied MO) Electron Donor Energy Energy HOMO->Energy Energy->LUMO Gap->HOMO

Caption: The HOMO-LUMO energy gap concept.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity.[1]

Table 3: Calculated Quantum Chemical Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.[9]

| Electrophilicity (ω) | ω = μ² / (2η) (where μ is chemical potential) | A measure of a molecule's electron-accepting power. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.[1][7]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxyl group and the nitrogen of the quinoline ring. These are favorable sites for electrophilic attack.[9]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of neutral or very low electrostatic potential.

The MEP map provides a clear, visual hypothesis for how the molecule will interact with other charged or polar species, including receptor binding sites.

Part 3: Application in Drug Discovery - Molecular Docking

The ultimate goal of many theoretical studies on bioactive scaffolds is to inform drug development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our quinoline derivative) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex.[11][12]

Rationale and Potential Targets

Quinoline derivatives are well-known for their antimalarial and antibacterial activities.[2][11][13] Therefore, logical targets for docking studies of this compound include:

  • Staphylococcus aureus DNA Gyrase B: A crucial bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents.[12]

  • Plasmodium falciparum Lactate Dehydrogenase (PfLDH): An essential enzyme in the energy metabolism of the malaria parasite.[13]

The Molecular Docking Workflow

Protocol 2: General Molecular Docking Procedure

  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., DNA Gyrase B, PDB ID: 2XCT) is obtained from the Protein Data Bank.[12] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound, optimized from the prior DFT calculations, is prepared. This involves assigning correct bond orders and adding charges.

  • Binding Site Definition: The active site of the enzyme is defined, usually as a grid box encompassing the amino acid residues known to be involved in substrate binding.

  • Docking Simulation: Using software like AutoDock Vina, the ligand is repeatedly placed in the binding site in numerous conformations and orientations. A scoring function calculates the binding energy for each "pose".[11]

  • Analysis of Results: The results are ranked by binding energy (a more negative value indicates stronger binding). The best-scoring poses are analyzed visually to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues.[14][15]

The insights gained from docking—namely the predicted binding affinity and the specific interactions stabilizing the complex—can guide the synthesis of new, more potent derivatives. For example, if a hydrogen bond is predicted with a specific serine residue, a chemist might modify the ligand to enhance that interaction, thereby improving its biological activity.

Conclusion

The theoretical study of this compound provides a multi-faceted understanding of its intrinsic properties and potential applications. Through a synergistic application of Density Functional Theory and molecular docking, we can move from fundamental geometry to predictive biology. DFT calculations elucidate the molecule's structure, spectroscopic signatures, and electronic reactivity profile, with methods like HOMO-LUMO and MEP analysis highlighting its stability and interaction sites. This foundational knowledge then powers molecular docking simulations, which bridge the gap between theoretical chemistry and practical drug discovery by predicting how the molecule might interact with key pathological targets. This in-silico approach represents a modern, efficient, and insight-rich paradigm for the rational design of novel therapeutics.

References

A Guide to Ethyl 5-chloroquinoline-3-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Ethyl 5-chloroquinoline-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its rigid quinoline core, substituted with strategically placed chloro and ethyl carboxylate functional groups, offers a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The quinoline scaffold is a well-established pharmacophore found in a wide array of approved drugs, exhibiting activities ranging from antibacterial and antimalarial to anticancer.[1][2][3][4] This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. It covers its physicochemical properties, established synthetic methodologies with a focus on the Gould-Jacobs reaction, its chemical reactivity, and its application in the development of biologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[5] Its prevalence in numerous natural products, drugs, and synthetic compounds with diverse biological activities underscores its importance.[3][5] Derivatives of quinoline have been successfully developed as antimalarial agents (e.g., Chloroquine), antibacterial drugs (fluoroquinolones like Ciprofloxacin), and anticancer therapies.[3][5] The structural rigidity, aromatic nature, and ability of the quinoline nitrogen to participate in hydrogen bonding contribute to its favorable interactions with various biological targets.

This compound emerges as a particularly valuable intermediate. The electron-withdrawing chloro group at the 5-position and the versatile ester functional group at the 3-position provide orthogonal handles for molecular elaboration, allowing chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 352521-48-3[6][7]
Molecular Formula C₁₂H₁₀ClNO₂[2][8]
Molecular Weight 235.67 g/mol [2][8]
Appearance White to off-white powder/crystal[2]
Melting Point 44 - 48 °C[2]
Boiling Point 129 °C at 0.2 mmHg[2]
IUPAC Name This compound[8]

Spectroscopic Analysis: The structural identity of this compound is confirmed through standard spectroscopic methods. While specific spectra for this exact compound are proprietary, its features can be predicted based on extensive literature on similar quinoline structures.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling patterns influenced by the chloro and ester substituents. Signals for the ethyl group (a quartet and a triplet) would appear in the upfield region.

  • ¹³C NMR: The carbon NMR would display signals for all 12 unique carbon atoms, including the carbonyl carbon of the ester group at a characteristic downfield shift.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-Cl stretching vibrations, and various C=C and C=N stretching frequencies from the aromatic quinoline core.[10]

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the core of this compound and its congeners is the Gould-Jacobs reaction, first reported in 1939.[11][12] This powerful reaction facilitates the synthesis of 4-hydroxyquinolines from anilines and malonic ester derivatives, which can then be further functionalized.[13]

Mechanistic Pathway

The Gould-Jacobs reaction proceeds via a two-stage mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of an aniline (in this case, 3-chloroaniline) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable intermediate, ethyl 2-((3-chlorophenylamino)methylene)malonate.[1][11]

  • Thermal Cyclization: This critical step requires high temperatures (often >250 °C) to drive an intramolecular 6-electron electrocyclization.[1][14] The intermediate cyclizes to form the quinoline ring system, yielding Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate. The high energy barrier for this step necessitates the use of high-boiling inert solvents like diphenyl ether or Dowtherm A to achieve the required temperatures and maximize yields.[14][15]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination 3-Chloroaniline 3-Chloroaniline Intermediate Anilidomethylenemalonate Intermediate 3-Chloroaniline->Intermediate + DEEM DEEM Diethyl ethoxymethylenemalonate Ethanol_1 Ethanol Intermediate->Ethanol_1 - EtOH Cyclization 6-Electron Electrocyclization Intermediate->Cyclization Heat (>250 °C) Product_Hydroxy Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate Cyclization->Product_Hydroxy Ethanol_2 Ethanol Cyclization->Ethanol_2 - EtOH Final_Product Ethyl 5-chloroquinoline- 3-carboxylate Product_Hydroxy->Final_Product + POCl₃ Reagent POCl₃ or SOCl₂

Caption: Mechanism of the Gould-Jacobs reaction followed by chlorination.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol describes the synthesis of the 4-hydroxy precursor via the classical thermal method, followed by chlorination to yield the final product.

Synthesis_Workflow Start Start Materials: 3-Chloroaniline DEEM Step1 Step 1: Condensation Heat mixture (100-130 °C) Remove ethanol under vacuum Start->Step1 Intermediate Anilidomethylenemalonate Intermediate Step1->Intermediate Step2 Step 2: Cyclization Add intermediate to hot Dowtherm A (~250 °C) Reflux for 1 hour Intermediate->Step2 Precipitate Cool and Precipitate Add non-polar solvent (e.g., hexane) Step2->Precipitate Filter1 Filter and Wash Solid Wash with hexane Precipitate->Filter1 Precursor Product 1: Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate Filter1->Precursor Step3 Step 3: Chlorination Reflux precursor with POCl₃ Precursor->Step3 Workup Aqueous Workup Pour onto ice, neutralize, extract Step3->Workup Purify Purification Column Chromatography Workup->Purify Final Final Product: Ethyl 5-chloroquinoline- 3-carboxylate Purify->Final

Caption: Experimental workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][15]

  • Solvent Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.[15] Add the crude intermediate from the previous step to the hot solvent in portions. Maintain the reflux for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate as a solid. Add a non-polar solvent like hexane to facilitate further precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.[15]

Protocol 2: Synthesis of this compound

  • Chlorination: Suspend the dried Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH > 7.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its distinct reactive sites, which allow for sequential and controlled chemical modifications.

Reactivity_Diagram Core This compound C3_Ester C3-Ester Group Core->C3_Ester C5_Chloro C5-Chloro Group Core->C5_Chloro Ring Quinoline Ring Core->Ring Hydrolysis Hydrolysis (NaOH, H₂O) -> Carboxylic Acid C3_Ester->Hydrolysis Amidation Amidation (R₂NH) -> Amide C3_Ester->Amidation Reduction Reduction (LiAlH₄) -> Alcohol C3_Ester->Reduction Suzuki Suzuki Coupling (Ar-B(OH)₂) -> Arylated Quinoline C5_Chloro->Suzuki Buchwald Buchwald-Hartwig (R₂NH) -> Aminated Quinoline C5_Chloro->Buchwald Fused Annulation Reactions -> Fused Heterocycles Ring->Fused

Caption: Key reactive sites and derivatization pathways.

Transformations of the C3-Ester Group

The ethyl carboxylate at the C3 position is a classic functional group ripe for modification.

  • Saponification (Hydrolysis): Treatment with an aqueous base like sodium hydroxide followed by acidic workup readily converts the ester to the corresponding 5-chloroquinoline-3-carboxylic acid. This acid is a key intermediate itself, often exhibiting different biological activities or serving as a handle for amide coupling reactions.[16]

  • Amidation: The ester can be directly converted to a wide range of amides by heating with primary or secondary amines. This is a crucial transformation for building diversity and modulating properties like solubility and cell permeability in drug candidates.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-chloroquinolin-3-yl)methanol. This introduces a new functional group for further synthetic elaboration.

Reactions at the C5-Chloro Group

The chlorine atom on the benzene portion of the quinoline ring is less susceptible to nucleophilic aromatic substitution (SNAr) than a chloro group at the 2- or 4-position. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling with various aryl or heteroaryl boronic acids can be used to introduce new carbon-carbon bonds at the 5-position, creating biaryl structures that are common in modern pharmaceuticals.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of amine substituents at the 5-position.

Applications in Drug Discovery

The true value of this compound lies in the biological activity of the molecules derived from it. The quinoline core is a known DNA gyrase inhibitor and can interfere with parasitic metabolic pathways.[5][17]

  • Anticancer Agents: Many novel anticancer compounds are built upon the quinoline scaffold. For instance, derivatives of 5-chloro-indole-2-carboxylate, which can be synthesized from related precursors, have shown potent inhibitory activity against mutant EGFR/BRAF pathways implicated in several cancers.[18] Similarly, quinoline-5-sulfonamides have demonstrated significant activity against cancer cell lines.[19]

  • Antimalarial Compounds: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Research continues to leverage this scaffold to combat drug-resistant strains of Plasmodium falciparum. The ester and chloro functionalities of the title compound provide ideal anchor points for designing new analogues that can evade resistance mechanisms.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics features a 4-oxo-quinoline-3-carboxylic acid core. While our title compound is a 5-chloro derivative, the underlying principles of targeting bacterial topoisomerases can be explored through its derivatives.[16]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to vast chemical diversity and therapeutic potential. Its synthesis, primarily through the robust Gould-Jacobs reaction, is well-established, and its functional handles offer chemists a reliable platform for creating novel molecular architectures. As the challenges in drug discovery evolve, with rising drug resistance and the need for more targeted therapies, the importance of versatile and strategically functionalized intermediates like this compound will only continue to grow. Future research will likely focus on leveraging this building block in combinatorial libraries and applying it to the synthesis of inhibitors for novel biological targets, further cementing the legacy of the quinoline scaffold in medicine.

References

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 5-chloroquinoline-3-carboxylate is a key intermediate for the development of novel pharmaceuticals, enabling further functionalization at the carboxylate group and the quinoline ring. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The synthesis follows a robust three-step sequence commencing with the well-established Gould-Jacobs reaction, followed by a chlorination and a final selective catalytic reduction. Each step is detailed with expert insights into the reaction mechanisms, experimental choices, and purification strategies to ensure reproducibility and high yield.

Introduction

Quinoline and its derivatives are heterocyclic compounds of significant interest due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents on the quinoline ring is crucial for modulating pharmacological activity. The title compound, this compound, serves as a versatile building block. The chloro-substituent at the C5 position and the ethyl carboxylate at C3 provide orthogonal handles for diverse chemical modifications.

The synthetic strategy outlined herein begins with the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core from an aniline precursor.[1][2] This is followed by the conversion of the 4-hydroxy group to a more reactive chloro group, and finally, a selective removal of the 4-chloro substituent to yield the target compound. This guide emphasizes safety, efficiency, and mechanistic understanding to empower researchers to successfully synthesize this valuable intermediate.

Overall Reaction Scheme

The synthesis is performed in three main stages starting from 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).

G cluster_0 Part A: Gould-Jacobs Reaction cluster_1 Part B: Chlorination cluster_2 Part C: Reductive Dechlorination A 3-Chloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Ethyl 2-((3-chloroanilino)methylene)malonate (Intermediate) A->B Condensation 110-120 °C C Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization ~250 °C, Dowtherm A D Ethyl 4,5-dichloroquinoline-3-carboxylate C->D POCl₃ 110 °C E This compound (Final Product) D->E H₂, Pd/C, Et₃N Methanol

Caption: Overall synthetic pathway for this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
3-ChloroanilineC₆H₆ClN127.57Sigma-AldrichToxic, handle in a fume hood.
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Sigma-AldrichCorrosive.
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166Sigma-AldrichHigh-boiling point solvent (B.P. ~257 °C). Use with care.
HexanesC₆H₁₄86.18Fisher ScientificFlammable. Used for washing.
Phosphorus oxychloridePOCl₃153.33Sigma-AldrichHighly Corrosive & Water-Reactive. Handle with extreme care.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificVolatile solvent.
Palladium on Carbon (10%)Pd/C-Sigma-AldrichFlammable solid, handle carefully.
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-AldrichCorrosive, strong odor. Acts as a base.
MethanolCH₃OH32.04Fisher ScientificFlammable, toxic.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificUsed for aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Fisher ScientificDrying agent.

Experimental Protocols

Part A: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This part involves two stages: the initial condensation of the aniline with DEEM, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[3]

Step-by-Step Protocol:

  • Condensation:

    • To a 250 mL round-bottom flask, add 3-chloroaniline (12.75 g, 0.10 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 eq).

    • Equip the flask with a condenser and heat the mixture in an oil bath at 110-120 °C for 2 hours. Ethanol will be evolved as a byproduct.

    • Scientist's Note: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of 3-chloroaniline and the formation of the higher Rf intermediate. A faint yellow to amber color change is expected.

    • After 2 hours, allow the mixture to cool slightly. The resulting viscous oil, primarily Ethyl 2-((3-chloroanilino)methylene)malonate, is used directly in the next step without purification.

  • Thermal Cyclization:

    • In a separate 1 L three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, heat Dowtherm A (400 mL) to 250 °C.

    • Expertise & Experience: Dowtherm A is used as a high-boiling, inert solvent to achieve the high thermal energy required for the 6-electron electrocyclization.[2][4] This high temperature is crucial for overcoming the activation energy barrier of the ring-closing reaction.

    • Slowly add the crude intermediate from the previous step to the hot Dowtherm A over 20-30 minutes with vigorous stirring.

    • Maintain the temperature at 250-255 °C for an additional 30 minutes after the addition is complete. A precipitate will form as the product is less soluble in the hot solvent.

    • Turn off the heat and allow the mixture to cool to below 100 °C.

    • Trustworthiness: The product precipitates upon cooling, which provides a preliminary purification. It is critical to let it cool sufficiently before filtration to maximize recovery.

    • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with hexanes (3 x 100 mL) to remove the Dowtherm A.

    • Dry the pale yellow solid under vacuum to yield Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.

    • Expected Yield: 75-85%.

Part B: Synthesis of Ethyl 4,5-dichloroquinoline-3-carboxylate

This step converts the C4-hydroxyl group of the quinolone into a chloride using phosphorus oxychloride. This transformation proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic substitution by a chloride ion.[5]

Step-by-Step Protocol:

  • Reaction Setup:

    • SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • To a 250 mL round-bottom flask, add the dried Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (21.25 g, 0.08 mol) from Part A.

    • Carefully add phosphorus oxychloride (POCl₃) (75 mL, 0.80 mol) to the flask.

    • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (~110 °C) in an oil bath for 3 hours. The solid will gradually dissolve.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This step is highly exothermic and will release HCl gas.

    • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and air-dry.

    • For further purification, recrystallize the crude product from ethanol.

    • Expected Yield: 80-90%.

Part C: Synthesis of this compound

The final step involves the selective catalytic hydrogenation to remove the C4-chloro substituent. The C4-position is more susceptible to nucleophilic substitution and reduction than other positions on the quinoline ring due to its activation by the ring nitrogen.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 500 mL hydrogenation flask, add Ethyl 4,5-dichloroquinoline-3-carboxylate (19.0 g, 0.067 mol), methanol (250 mL), and triethylamine (Et₃N) (10.1 g, 0.10 mol, 1.5 eq).

    • Scientist's Note: Triethylamine is added to act as a base, neutralizing the HCl that is formed during the reduction. This prevents catalyst poisoning and side reactions.

    • Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g) to the mixture.

    • Seal the flask and connect it to a hydrogenator or a balloon filled with hydrogen gas.

    • Purge the system with hydrogen, then stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitoring and Isolation:

    • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-6 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

    • Expected Yield: 70-80%.

General Experimental Workflow

G cluster_A Part A cluster_B Part B cluster_C Part C A1 Mix 3-Chloroaniline & DEEM A2 Heat to 120°C (2 hrs) A1->A2 A3 Add to hot Dowtherm A (250°C) A2->A3 A4 Cool & Filter A3->A4 A5 Wash with Hexanes & Dry A4->A5 B1 Add POCl₃ to Part A Product A5->B1 Intermediate 1 B2 Reflux at 110°C (3 hrs) B1->B2 B3 Quench on Ice B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Filter, Wash & Dry B4->B5 C1 Dissolve Part B Product in MeOH with Et₃N B5->C1 Intermediate 2 C2 Add Pd/C Catalyst C1->C2 C3 Stir under H₂ atm (4-6 hrs) C2->C3 C4 Filter through Celite C3->C4 C5 Purify (Chromatography or Recrystallization) C4->C5 End End C5->End Final Product

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes & Protocols: Strategic Functionalization of Ethyl 5-chloroquinoline-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating activities that span anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[3][4] Ethyl 5-chloroquinoline-3-carboxylate is a particularly valuable synthetic intermediate, offering multiple strategic points for chemical modification. The presence of a chlorine atom at the C-5 position and an ethyl ester at the C-3 position provides orthogonal handles for diversification, enabling the exploration of chemical space to develop novel therapeutic agents.[5]

This guide provides an in-depth exploration of the primary functionalization strategies for this compound, focusing on reactions at the C-5 chloro-substituent. We will delve into the mechanistic basis for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Overview of Functionalization Pathways

The reactivity of this compound is dominated by the chemistry of its aryl chloride. This allows for a range of transformations to build molecular complexity. The primary pathways, which will be detailed in this document, involve the substitution of the C-5 chlorine atom to form new Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds.

G A This compound B C-C Bond Formation (Suzuki-Miyaura Coupling) A->B Pd Catalyst, Boronic Acid/Ester, Base C C-N Bond Formation (Buchwald-Hartwig Amination) A->C Pd Catalyst, Amine, Base D C-Nu Bond Formation (Nucleophilic Aromatic Substitution) A->D Strong Nucleophile, Heat E Amide Derivatives (Ester Hydrolysis & Coupling) A->E 1. LiOH/NaOH 2. Amine, Coupling Agent

Caption: Key functionalization routes for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation, offering mild and highly versatile methods.[6] For aryl chlorides like this compound, the choice of palladium catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[7][8] This reaction is favored for its mild conditions and the commercial availability of a vast library of boronic acids and esters.[9]

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the organoboron species to facilitate transmetalation.[8]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(Cl)L₂] Oxidative Addition Complex A->B Ar-Cl C [Ar-Pd(II)(R)L₂] Transmetalation Complex B->C R-B(OR)₂ Base C->A Ar-R (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ComponentRoleRecommended Reagents & Conditions
Aryl Halide SubstrateThis compound
Boronic Acid Coupling PartnerPhenylboronic acid (1.2 - 1.5 equiv.)
Palladium Catalyst CatalystPd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand Stabilizer/ActivatorSPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)
Base Boronate ActivationK₃PO₄ or K₂CO₃ (2-3 equiv.)
Solvent Reaction Medium1,4-Dioxane/H₂O (e.g., 4:1) or Toluene
Temperature Reaction Rate80-110 °C
Atmosphere Prevent Catalyst OxidationInert (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%) if not using a pre-formed catalyst complex. Add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 5-phenylquinoline-3-carboxylate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[11][12] The reaction couples an aryl halide with a primary or secondary amine. The choice of ligand is paramount, as it dictates the scope and efficiency of the transformation, especially for less reactive aryl chlorides.[13]

Mechanistic Rationale: The mechanism shares similarities with Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[14] The strong base (often a hindered alkoxide) is critical for generating the active amido species.

Buchwald_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(Cl)L₂] Oxidative Addition Complex A->B Ar-Cl C [Ar-Pd(II)(NR₁R₂)L] Amido Complex B->C R₁R₂NH Base, -L C->A Ar-NR₁R₂ (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

ComponentRoleRecommended Reagents & Conditions
Aryl Halide SubstrateThis compound
Amine Coupling PartnerMorpholine (1.2 - 1.5 equiv.)
Palladium Catalyst CatalystPd₂(dba)₃ (1-3 mol%) or a pre-catalyst like G3-XPhos
Ligand Stabilizer/ActivatorXPhos, RuPhos, or BrettPhos (2-6 mol%)
Base Amine DeprotonationNaOt-Bu or K₃PO₄ (1.5-2.5 equiv.)
Solvent Reaction MediumToluene or 1,4-Dioxane
Temperature Reaction Rate90-120 °C
Atmosphere Prevent Catalyst OxidationInert (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add NaOt-Bu (1.5 equiv.) to a flame-dried Schlenk flask.

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%) to the flask.

  • Reagent Addition: Add this compound (1.0 equiv.), followed by degassed toluene. Finally, add morpholine (1.2 equiv.) via syringe.

  • Inert Atmosphere: Seal the flask and remove it from the glovebox (if used). Ensure the inert atmosphere is maintained.

  • Reaction: Heat the mixture in a preheated oil bath at 110 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield Ethyl 5-(morpholino)quinoline-3-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple, unactivated aryl chlorides, Nucleophilic Aromatic Substitution (SNAr) can be a viable pathway under specific conditions.[15] The reaction requires a strong nucleophile and is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[16][17] In the case of the quinoline ring, the ring nitrogen itself acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at elevated temperatures.

Mechanistic Rationale: The SNAr mechanism is a two-step addition-elimination process. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[17] In the second step, the leaving group (chloride) is expelled, restoring aromaticity.

SNAr_Mechanism reactant Ar-Cl + Nu⁻ intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) reactant->intermediate Addition product Ar-Nu + Cl⁻ intermediate->product Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: SNAr Reaction with Sodium Methoxide

ComponentRoleRecommended Reagents & Conditions
Aryl Halide SubstrateThis compound
Nucleophile Displacing GroupSodium Methoxide (NaOMe) (2-5 equiv.)
Solvent Reaction MediumDimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Temperature Overcome Activation Energy100-150 °C
Atmosphere StandardAir or Inert (optional)

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.) and anhydrous DMF.

  • Nucleophile Addition: Add sodium methoxide (2.5 equiv.) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate may form.

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain Ethyl 5-methoxyquinoline-3-carboxylate.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of diverse chemical libraries. The protocols outlined herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide reliable and mechanistically grounded methods for its functionalization. By carefully selecting the appropriate catalytic system or reaction conditions, researchers can strategically modify this core structure to generate novel molecules with significant potential for drug development and biological investigation.

References

Ethyl 5-chloroquinoline-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of pharmaceuticals, from antimalarials like chloroquine to anticancer agents, underscores its significance as a "privileged scaffold."[1][2][3] The unique electronic properties and rigid structure of the quinoline ring system allow for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with biological macromolecules. Ethyl 5-chloroquinoline-3-carboxylate, the subject of this guide, is a highly functionalized building block poised for the construction of diverse and complex heterocyclic systems. The strategic placement of the chloro, carboxylate, and quinoline nitrogen functionalities offers multiple reaction vectors for chemical elaboration.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into its synthesis and explore its application in key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the construction of novel fused heterocyclic systems. Each section will provide not only detailed, step-by-step protocols but also the underlying chemical principles that govern these transformations, empowering researchers to adapt and innovate.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the well-established Gould-Jacobs reaction, followed by a chlorination step.[1] This approach provides a reliable and scalable route to this versatile building block.

Part 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] The reaction proceeds via an initial nucleophilic substitution, followed by a thermally induced cyclization and subsequent tautomerization.

Caption: Workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 140-150 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Cyclization: Add Dowtherm A (high-boiling solvent) to the reaction mixture and increase the temperature to 250 °C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product. Collect the solid by filtration, wash with hexane to remove residual Dowtherm A, and dry under vacuum. The product can be used in the next step without further purification.

Part 2: Chlorination to Yield this compound

The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro group using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being a common and effective choice.[4] This transformation proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of a chloride ion.

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction should become homogeneous as it progresses.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane).

CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate3-ChloroanilineDiethyl ethoxymethylenemalonateNone/Dowtherm A140-150 then 2502.5~85
This compoundEthyl 4-hydroxy-5-chloroquinoline-3-carboxylatePOCl₃POCl₃1102~90

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 5-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_product Product A This compound E Ethyl 5-arylquinoline-3-carboxylate A->E B Arylboronic Acid (Ar-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1) to the flask.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford ethyl 5-phenylquinoline-3-carboxylate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[5][6] This reaction is highly valued for its broad substrate scope and functional group tolerance.

Buchwald_Hartwig_Amination cluster_product Product A This compound E Ethyl 5-(amino)quinoline-3-carboxylate A->E B Amine (e.g., Morpholine) B->E C Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) C->E D Base (e.g., NaOtBu) D->E

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq).

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield ethyl 5-(morpholino)quinoline-3-carboxylate.

ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
Suzuki-MiyauraThis compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O9080-95
Buchwald-HartwigThis compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10075-90

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, particularly when protonated or activated by electron-withdrawing groups, facilitates nucleophilic aromatic substitution (SNAr) of the 5-chloro substituent. This provides a direct route to introduce a variety of heteroatom-containing functional groups.

Experimental Protocol: Substitution with Sodium Methoxide

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.5 eq).

  • Reaction: Heat the reaction mixture at 80 °C for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature and pour into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford ethyl 5-methoxyquinoline-3-carboxylate.

Building Fused Heterocyclic Systems

The functionalities present in this compound and its derivatives serve as excellent starting points for the construction of more complex, fused heterocyclic systems.

Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolines are a class of heterocycles with interesting biological activities. A common synthetic strategy involves the introduction of a propargyl ether at the 4-position, followed by a cyclization reaction.

Experimental Protocol: A Representative Two-Step Synthesis

  • Step 1: O-Alkylation: Treat ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate with propargyl bromide in the presence of a base like potassium carbonate in DMF to yield the corresponding 4-(prop-2-yn-1-yloxy) derivative.

  • Step 2: Intramolecular Cyclization: Heat the propargyl ether intermediate in a high-boiling solvent such as diphenyl ether to induce an intramolecular cyclization, leading to the formation of the furo[3,2-c]quinoline scaffold.

Synthesis of Pyrrolo[3,2-c]quinolines

Pyrrolo[3,2-c]quinolines can be accessed from the 5-amino derivative of the title compound. The 5-amino functionality can be introduced via Buchwald-Hartwig amination with an ammonia surrogate or through reduction of a nitro group, which can be installed via nitration of the parent quinoline.

Experimental Protocol: A Representative Cyclization

  • Step 1: Synthesis of Ethyl 5-aminoquinoline-3-carboxylate: This can be achieved via the methods described in the Buchwald-Hartwig amination section.

  • Step 2: Pictet-Spengler type Cyclization: Condensation of the 5-aminoquinoline derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization, can lead to the formation of the pyrrolo[3,2-c]quinoline ring system.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. Its strategic functionalization allows for facile diversification through well-established and robust synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Furthermore, it serves as an excellent precursor for the construction of more complex fused ring systems. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore new chemical space and develop novel molecules with potential applications in drug discovery and materials science.

References

Application Note: Ethyl 5-chloroquinoline-3-carboxylate as a Core Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology. Topic: A technical guide on the strategic application of Ethyl 5-chloroquinoline-3-carboxylate for the rational design and synthesis of kinase inhibitors.

Introduction: The Strategic Value of the Quinoline Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific, conserved features of a target class.

The quinoline and its bioisostere, the quinazoline, represent such a privileged scaffold.[1][2] Several FDA-approved drugs, including Lapatinib (a dual EGFR/HER2 inhibitor) and Vandetanib, are built upon this core structure.[2][3] These scaffolds are particularly effective because the quinoline nitrogen atom can act as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site—a critical interaction for potent inhibition.[4]

This application note focuses on This compound , a highly versatile and strategically functionalized starting material for the synthesis of novel quinoline-based kinase inhibitors. Its utility stems from the orthogonal reactivity of its two key functional groups: a chloro-substituent at the C5 position and an ethyl ester at the C3 position. These "handles" allow for sequential, controlled diversification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Scientific Rationale: Why this compound?

The power of this compound lies in its bifunctional nature, which provides two distinct vectors for chemical modification. This allows medicinal chemists to systematically probe different regions of the kinase ATP-binding pocket.

  • The C3-Ester: A Gateway to the Hinge-Binding Region: The ethyl carboxylate group is readily converted into a wide array of amides through standard amide coupling reactions.[5] The resulting carboxamide moiety is crucial. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can be an acceptor, providing additional interactions that enhance binding affinity and selectivity.

  • The C5-Chloro Group: Probing the Solvent-Exposed Region: The chlorine atom at the 5-position is a versatile handle for modern cross-coupling reactions.[6] It is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[6][7][8] This allows for the introduction of diverse aryl, heteroaryl, or amino substituents that can extend into the solvent-exposed region of the ATP pocket, often leading to significant gains in potency and isoform selectivity.

This dual reactivity allows for a modular and efficient approach to building a library of candidate inhibitors from a single, readily available starting material.

Diagram 1: Strategic Diversification of this compound

G cluster_0 Core Scaffold cluster_1 C3 Position Modification cluster_2 C5 Position Modification A This compound B Amide Coupling (R-NH2) A->B C 5-Chloro-N-(R)-quinoline- 3-carboxamide B->C Forms key H-bonds D Suzuki Coupling (R'-B(OH)2) C->D E Final Kinase Inhibitor (Diversified at C3 and C5) D->E Probes solvent-front G start Ethyl 5-chloroquinoline- 3-carboxylate step1 Protocol 1: Amide Coupling (TMA, R1-NH2) start->step1 intermediate 5-Chloro-N-(R1)- quinoline-3-carboxamide step1->intermediate step2 Protocol 2: Suzuki Coupling (Pd Catalyst, Base, R2-B(OH)2) intermediate->step2 final Final Inhibitor Library 5-(R2)-N-(R1)-quinoline- 3-carboxamide step2->final

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 5-chloroquinoline-3-carboxylate as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitors

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of biological activity and drug-like properties.[1] Ethyl 5-chloroquinoline-3-carboxylate is a synthetic quinoline derivative that presents a promising starting point for the discovery of novel therapeutic agents. Given that many quinoline-based molecules have been identified as potent protein kinase inhibitors, a primary and logical application for this compound is its use in high-throughput screening (HTS) campaigns to identify novel modulators of kinase activity.[1][3][4]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, they are among the most important targets for modern drug discovery.[5][7] This document provides a comprehensive guide to designing and implementing a high-throughput screening cascade to identify and characterize the kinase inhibitory activity of libraries based on the this compound scaffold.

Principle of the HTS Assay: The ADP-Glo™ Kinase Assay

To screen for kinase inhibitors, a robust, sensitive, and scalable assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based, homogeneous assay designed for HTS.[7][8] It measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[9] This universal assay format is suitable for virtually any kinase that utilizes adenosine triphosphate (ATP) as a phosphate donor.[7][8]

The assay is performed in two steps[7][9]:

  • Kinase Reaction & ATP Depletion : After the kinase reaction (where the kinase transfers a phosphate from ATP to a substrate, producing ADP), the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes the remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation : The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[9]

In an inhibitor screen, a potent compound will block the kinase, leading to lower ADP production and, consequently, a lower luminescent signal.[10]

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to identify, confirm, and characterize active compounds ("hits") from a large chemical library.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Compound_Prep Compound Library Plating (incl. This compound derivatives) Primary_HTS Single-Point HTS (e.g., 10 µM concentration) Compound_Prep->Primary_HTS Data_Analysis Primary Data Analysis (Normalization, Z'-factor calculation) Primary_HTS->Data_Analysis Hit_ID Hit Identification (% Inhibition > Cutoff) Data_Analysis->Hit_ID Dose_Response IC50 Determination (10-point dose response) Hit_Picking Hit Picking & Re-sourcing Hit_ID->Hit_Picking Hit_Picking->Dose_Response False_Positive Counter-Screens (Assay interference checks) Dose_Response->False_Positive SAR_Expansion Structure-Activity Relationship (SAR) Analysis False_Positive->SAR_Expansion Selectivity Kinase Selectivity Profiling SAR_Expansion->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A generalized workflow for an HTS campaign to identify kinase inhibitors.

Detailed Protocol: Primary HTS using ADP-Glo™

This protocol is designed for a 384-well plate format, a common standard in HTS.[11] All additions should be performed with automated liquid handlers to ensure precision and consistency.

1. Reagent and Compound Preparation:

  • Kinase Buffer (1X): Prepare a suitable buffer for the kinase of interest. A generic buffer could be: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT. The final composition must be optimized for the specific kinase being assayed.

  • Enzyme and Substrate Solution: Dilute the kinase and its specific substrate to 2X the final desired concentration in 1X Kinase Buffer.

  • ATP Solution: Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Test Compounds: Prepare a stock of this compound derivatives in 100% DMSO. For the primary screen, create an intermediate plate by diluting compounds to 4X the final assay concentration (e.g., 40 µM for a 10 µM final screen) in 1X Kinase Buffer.

  • Controls:

    • Negative Control (0% Inhibition): 1X Kinase Buffer with DMSO equivalent to the compound wells.

    • Positive Control (100% Inhibition): A known, potent inhibitor for the target kinase at a concentration >100x its IC₅₀.

2. Assay Procedure:

  • Step 1: Compound Dispensing: Dispense 2.5 µL of the 4X test compounds, positive controls, or negative controls into the appropriate wells of a white, solid-bottom 384-well assay plate.

  • Step 2: Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

  • Step 3: Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

  • Step 4: Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Step 5: Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.[12] Incubate at room temperature for 40 minutes.[12]

  • Step 6: Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well.[12] Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

  • Step 7: Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar FSX or similar).[7][11]

Data Analysis and Quality Control

Rigorous data analysis and quality control (QC) are essential for the success of any HTS campaign.[13][14]

1. Data Normalization:

Raw luminescence data (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each compound.

  • Percent Inhibition (%) = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

Where:

  • RLU_compound is the signal from a well with a test compound.

  • RLU_pos_ctrl is the average signal from the positive control wells (max inhibition).

  • RLU_neg_ctrl is the average signal from the negative control wells (no inhibition).

2. Quality Control Metrics:

The quality of the assay is monitored on a plate-by-plate basis using statistical parameters. The Z'-factor is the most widely used metric to assess the quality of an HTS assay.[14]

  • Z'-factor = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Where:

  • SD is the standard deviation.

  • Mean is the average RLU.

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between positive and negative controls with low data variability. Ideal for HTS.
0 to 0.5AcceptableThe assay is suitable for screening, but may have higher variability. Hits should be carefully re-confirmed.
< 0UnacceptableThe control signals overlap too much, and the assay cannot reliably distinguish hits from noise.

3. Hit Selection:

A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold for a primary screen is a percent inhibition greater than 3 standard deviations from the mean of the sample field, or a fixed cutoff (e.g., >50% inhibition). All primary hits must be re-tested and confirmed.[15]

Hit Confirmation and Follow-Up Studies

Initial hits from a primary screen require a cascade of secondary assays to confirm their activity and rule out false positives.[6][15]

1. Dose-Response Confirmation: Confirmed hits should be re-tested in the primary assay format across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ value).[15]

2. Orthogonal Assays: To ensure the observed activity is genuine, hits should be validated in a different assay format that relies on a distinct detection technology (e.g., a fluorescence polarization assay or a TR-FRET-based assay).[16]

3. Selectivity Profiling: Promising compounds should be screened against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

4. Mechanism of Action Studies: Further experiments are needed to understand how the inhibitor works. This may include determining if the compound is ATP-competitive, non-competitive, or allosteric, and measuring its binding kinetics.[17]

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By employing a robust HTS assay like the ADP-Glo™ kinase assay, coupled with a rigorous data analysis and hit confirmation workflow, researchers can efficiently screen compound libraries to identify potent and selective modulators of kinase activity. This systematic approach accelerates the early stages of drug discovery and provides a solid foundation for subsequent lead optimization and preclinical development.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of Ethyl 5-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical manufacturing. This document outlines the underlying scientific principles, detailed experimental protocols, and critical safety considerations for scaling up this synthesis.

Introduction

This compound is a valuable heterocyclic building block in the synthesis of various pharmaceutical agents. Its quinoline core is a prevalent scaffold in numerous approved drugs, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. The primary and most established route for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction, which will be the focus of this guide.[1] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of the target molecule, 3-chloroaniline is the designated starting material.

Reaction Mechanism and Scientific Rationale

The large-scale synthesis of this compound is achieved through a two-step process based on the Gould-Jacobs reaction.[1]

Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis commences with the nucleophilic attack of the amino group of 3-chloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the intermediate, ethyl 2-((3-chlorophenylamino)methylene)malonate. This condensation reaction is typically carried out at elevated temperatures and often without a solvent.

Step 2: Thermal Cyclization

The second and critical step is the thermal intramolecular cyclization of the condensation product. This reaction requires high temperatures, typically in the range of 250-300 °C, to facilitate the 6-electron electrocyclization, forming the quinoline ring system.[2] To achieve these temperatures safely and efficiently on a large scale, a high-boiling, inert solvent such as diphenyl ether or a eutectic mixture of biphenyl and diphenyl ether (e.g., Dowtherm A) is employed.[3] The use of such solvents ensures uniform heat distribution and prevents localized overheating, which could lead to degradation of the product. Upon cyclization, the product exists in equilibrium between its keto and enol tautomers, with the 4-hydroxy form being predominant.

Reaction Workflow Diagram

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Work-up & Purification 3-Chloroaniline 3-Chloroaniline Intermediate Ethyl 2-((3-chlorophenylamino)methylene)malonate 3-Chloroaniline->Intermediate + DEEM (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate Intermediate->Product High-Boiling Solvent (e.g., Dowtherm A) ~250 °C Crude_Product Crude Product (Precipitate) Product->Crude_Product Cooling & Precipitation Final_Product Pure Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate Crude_Product->Final_Product Recrystallization

Caption: Workflow for the large-scale synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale batch production. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
3-Chloroaniline127.5712.76100Ensure high purity
Diethyl ethoxymethylenemalonate (DEEM)216.2322.70105Use a slight excess
Dowtherm A-100-High-boiling solvent
Ethanol46.07As needed-For washing/recrystallization
Hexanes-As needed-For washing

Equipment

  • Large-scale glass-lined reactor with mechanical stirrer, heating/cooling jacket, condenser, and temperature probe.

  • Receiving vessels for product slurry and filtrate.

  • Large-scale filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

Step-by-Step Procedure

Part 1: Condensation Reaction

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 12.76 kg (100 mol) of 3-chloroaniline and 22.70 kg (105 mol) of diethyl ethoxymethylenemalonate.

  • Heating: Begin stirring the mixture and heat the reactor to 100-110 °C. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Monitoring: Maintain the temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed. Ethanol is evolved during this step and should be safely vented.

  • Intermediate Isolation (Optional): For process control, a sample of the intermediate, ethyl 2-((3-chlorophenylamino)methylene)malonate, can be isolated. However, for a continuous large-scale process, the crude reaction mixture is typically used directly in the next step.

Part 2: Thermal Cyclization

  • Solvent Addition: To the crude condensation mixture in the reactor, add 100 kg of Dowtherm A.

  • High-Temperature Cyclization: Heat the reaction mixture to 250-260 °C with vigorous stirring. The high temperature is crucial for the cyclization to proceed efficiently.[2]

  • Reaction Time: Maintain the reaction at this temperature for 1-2 hours. Monitor the completion of the cyclization by HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the reactor contents to 80-90 °C. The product will begin to precipitate from the Dowtherm A.

  • Isolation of Crude Product: Transfer the slurry to a filtration unit. Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

Part 3: Purification by Recrystallization

  • Dissolution: Transfer the crude product to a clean reactor. Add a suitable solvent for recrystallization, such as ethanol or a mixture of ethanol and water. Heat the mixture with stirring until the solid is completely dissolved.

  • Crystallization: Cool the solution slowly to induce crystallization. For optimal crystal formation and purity, a controlled cooling profile is recommended.

  • Filtration and Drying: Filter the purified product and wash the filter cake with cold ethanol. Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 75-85% of the theoretical yield.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.45 (t, 3H, -CH₂CH₃), 4.45 (q, 2H, -CH₂CH₃), 7.30-7.80 (m, 3H, Ar-H), 8.50 (s, 1H, quinoline C2-H), 11.50 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 14.5, 61.0, 110.0, 120.0, 122.0, 125.0, 128.0, 132.0, 140.0, 145.0, 165.0, 175.0.
Infrared (IR) (KBr, cm⁻¹)ν: 3400-3200 (O-H stretch), 1720 (C=O stretch, ester), 1620 (C=C stretch, quinoline), 1240 (C-O stretch).
Mass Spectrometry (MS) m/z: [M+H]⁺ calculated for C₁₂H₁₀ClNO₃: 251.03; found: 251.0.
Melting Point To be determined experimentally.

Safety Considerations for Large-Scale Synthesis

Scaling up chemical reactions introduces significant safety challenges that must be addressed through careful planning and engineering controls.

  • Hazardous Reagents:

    • 3-Chloroaniline: Toxic and an irritant. Avoid inhalation and skin contact.

    • Diethyl ethoxymethylenemalonate: Can cause eye and skin irritation.

    • Dowtherm A: A high-boiling liquid that can cause severe burns at operating temperatures. It is also an eye and skin irritant.[4][5][6] Adequate ventilation is necessary to avoid inhalation of vapors.

  • High-Temperature Operation: The high temperatures required for the cyclization step pose a significant risk of thermal runaway if not properly controlled. The use of a well-maintained reactor with a reliable heating/cooling system is essential. An emergency quench plan should be in place.

  • Pressure Management: Although the reaction is typically run at atmospheric pressure, the evolution of ethanol during the condensation step can lead to a pressure increase if the reactor is not properly vented.

  • Personal Protective Equipment (PPE): At a minimum, all personnel involved in the synthesis should wear chemical-resistant gloves, safety glasses with side shields, a face shield, and a flame-retardant lab coat. For handling large quantities, respiratory protection may be necessary.

  • Waste Disposal: All chemical waste, including residual Dowtherm A and solvent washes, must be disposed of in accordance with local environmental regulations.

Process Safety Workflow

Safety_Workflow Risk_Assessment Comprehensive Risk Assessment Reagent_Handling Safe Handling of Raw Materials (PPE, Ventilation) Risk_Assessment->Reagent_Handling Reaction_Control Strict Control of Reaction Parameters (Temperature, Stirring) Reagent_Handling->Reaction_Control Emergency_Preparedness Emergency Shutdown and Quench Procedures Reaction_Control->Emergency_Preparedness Waste_Management Proper Waste Segregation and Disposal Reaction_Control->Waste_Management Final_Product_Handling Safe Handling and Storage of Final Product Waste_Management->Final_Product_Handling

References

Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile scaffold found in a wide array of pharmacologically active compounds, from the classic antimalarial drug quinine to modern antibacterial and anticancer agents.[1][3] Ethyl 5-chloroquinoline-3-carboxylate is a valuable starting material within this class, offering a strategic point for chemical modification at the C3 position.

The derivatization of the carboxylate group is a fundamental tactic in drug development for several key reasons:

  • Modulation of Physicochemical Properties: Converting the ester to a carboxylic acid or various amides can significantly alter solubility, lipophilicity (LogP), and hydrogen bonding potential, which in turn influences absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Bioisosteric Replacement: The carboxylate group can be replaced with other functional groups (bioisosteres) to enhance target binding, improve metabolic stability, or reduce toxicity.

  • Introduction of New Pharmacophores: The carboxylate serves as a chemical handle to append new functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with novel biological activities.[5]

This guide provides detailed, field-proven protocols for the three primary derivatization pathways of the carboxylate group on this compound: Hydrolysis (Saponification) , Amidation , and Transesterification . The methodologies are presented with an emphasis on the underlying chemical principles, rationale for procedural choices, and troubleshooting insights to ensure reliable and reproducible outcomes in a research setting.

Core Derivatization Pathways

The ethyl ester of 5-chloroquinoline-3-carboxylate provides a robust platform for accessing three key classes of derivatives: the parent carboxylic acid, a diverse library of amides, and alternative esters. The selection of a specific pathway is dictated by the synthetic goal and the desired properties of the final compound.

G start This compound acid 5-Chloroquinoline-3-carboxylic Acid start->acid  Protocol 1: Saponification (e.g., NaOH, EtOH/H₂O) amide 5-Chloroquinoline-3-carboxamides start->amide Protocol 2: Direct Aminolysis (Amine, Heat/Catalyst) new_ester New Alkyl/Aryl Esters start->new_ester Protocol 4: Transesterification (Alcohol, Acid/Base Catalyst) acid->amide  Protocol 3: Amide Coupling (Amine, Coupling Reagent)

References

Application Notes and Protocols for Reactions with Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Ethyl 5-chloroquinoline-3-carboxylate

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The strategic placement of the chloro group at the 5-position and the ethyl carboxylate at the 3-position offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the chlorine atom for nucleophilic displacement, while also making the quinoline ring amenable to palladium-catalyzed cross-coupling reactions. This guide provides detailed experimental protocols and technical insights for key transformations of this compound, empowering researchers to efficiently synthesize diverse libraries of novel quinoline derivatives.

Safety Precautions and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Reaction Pathways

The reactivity of this compound is primarily centered around the C5-chloro substituent. The two most synthetically valuable transformations are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the quinoline core.[4][5] This reaction is valued for its mild conditions and tolerance of various functional groups.[4]

Causality of Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, especially for less reactive aryl chlorides.[4]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[5]

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, base, and solvent in a Schlenk flask. B Degas the mixture by bubbling with an inert gas (Ar or N2) for 15-20 min. A->B C Add Pd catalyst and ligand under a positive pressure of inert gas. B->C D Heat the reaction mixture to the specified temperature (e.g., 80-100 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate and water. E->F G Separate organic layer, wash with brine, and dry over Na2SO4. F->G H Concentrate under reduced pressure. G->H I Purify by column chromatography. H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-arylquinoline-3-carboxylate.

Data Presentation: Suzuki Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100Good to Excellent
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Cs₂CO₃ (2.0)1,4-Dioxane80High
PdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF/H₂O (4:1)90Good

Note: Yields are dependent on the specific arylboronic acid used and may require optimization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position.[7] This reaction has broad applications in the synthesis of pharmacologically active compounds.[7]

Causality of Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligand is crucial for successful amination of aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often highly effective as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent unwanted side reactions.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 LnP-Pd(0) PdII_complex LnP-Pd(II)(Ar)(Cl) Pd0->PdII_complex Oxidative Addition ArylHalide Ar-Cl OxAdd Oxidative Addition PdII_Amine_complex LnP-Pd(II)(Ar)(NR2) PdII_complex->PdII_Amine_complex Amine Coordination & Deprotonation Amine R2NH Base Base LigandExchange Ligand Exchange PdII_Amine_complex->Pd0 Reductive Elimination Product Ar-NR2 ReductiveElimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block.

  • Reaction: Stir the reaction mixture at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Isolation: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 5-(substituted-amino)quinoline-3-carboxylate.

Data Presentation: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene110Good to Excellent
Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH100Good
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-Dioxane100Moderate to Good

Note: The choice of ligand and base is critical and often substrate-dependent. Optimization may be required.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For strongly activated systems or with potent nucleophiles, the direct displacement of the chloride at the 5-position is possible via a nucleophilic aromatic substitution (SNAr) mechanism.[9] This pathway is often simpler and more atom-economical than palladium-catalyzed methods.

Causality of Experimental Choices:
  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and certain amines can directly displace the chloride. The nucleophilicity of the reagent is a key determinant of the reaction's feasibility.[10]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity, and can stabilize the charged Meisenheimer intermediate.[5]

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent elimination of the chloride ion.

Reaction Mechanism Diagram:

SNAr_Mechanism Reactants This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Ethyl 5-(nucleophile)quinoline-3-carboxylate + Cl- Intermediate->Product Loss of Leaving Group

Caption: The two-step addition-elimination mechanism of SNAr.

Detailed Step-by-Step Protocol (Example with a Phenol):
  • Reaction Setup: To a round-bottom flask, add the desired phenol (1.5 mmol, 1.5 equiv.) and a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 mmol, 1.6 equiv.) in anhydrous DMF (10 mL) under an argon atmosphere. Stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water (20 mL).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired Ethyl 5-phenoxyquinoline-3-carboxylate.

Analytical Monitoring and Characterization

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of these reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Product Characterization: The identity and purity of the final products should be confirmed by a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a versatile scaffold for the synthesis of a wide range of functionalized quinoline derivatives. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust starting points for researchers. Careful consideration of the choice of catalyst, ligand, base, and solvent, along with diligent reaction monitoring, will enable the successful synthesis of novel compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: Ethyl 5-chloroquinoline-3-carboxylate as a Versatile Precursor in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-chloroquinoline-3-carboxylate is a heterocyclic building block whose utility in material science is rapidly emerging. The quinoline core, a bicyclic aromatic system containing nitrogen, is inherently electron-deficient and possesses favorable photophysical properties, making it a privileged scaffold for a range of advanced materials. The specific substitution pattern of this molecule—a chloro group at the 5-position and an ethyl carboxylate at the 3-position—provides two distinct and chemically orthogonal handles for synthetic elaboration. This guide provides researchers with the foundational knowledge, application insights, and detailed protocols to leverage this compound in the design and synthesis of next-generation functional materials.

The chloro-substituent serves as a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, acetylenic, or amino groups to extend the π-conjugated system and modulate electronic properties. Concurrently, the ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering pathways for attachment to polymer backbones, metal-organic framework (MOF) linkers, or surface functionalization.

Application Note I: Synthesis of Novel Emitters for Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale: The performance of OLEDs is critically dependent on the emissive layer. Quinoline derivatives have been investigated as host materials and emitters due to their high thermal stability and tunable fluorescence properties.[1] The intrinsic blue fluorescence of some quinoline cores can be systematically red-shifted by extending the π-conjugation. By using this compound as a starting material, researchers can employ palladium-catalyzed cross-coupling reactions to attach chromophoric moieties at the C5 position. This synthetic strategy allows for precise tuning of the emission wavelength, quantum yield, and charge transport characteristics of the final material, targeting applications in full-color displays and solid-state lighting.

Protocol 1: Synthesis of a π-Extended Quinoline Derivative via Suzuki Coupling

This protocol details the synthesis of Ethyl 5-(naphthalen-1-yl)quinoline-3-carboxylate, a model compound with extended conjugation expected to exhibit altered photophysical properties compared to the parent molecule.

Materials:

  • This compound (1.0 eq)

  • Naphthalene-1-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • To a Schlenk flask, add this compound, naphthalene-1-boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.

  • Add anhydrous toluene and degassed water to form a 10:1 toluene/water mixture. The reaction concentration should be approximately 0.1 M with respect to the starting quinoline.

  • Stir the mixture vigorously and heat to 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow for Suzuki Coupling Modification

G cluster_reactants Reactants & Catalyst cluster_process Process A This compound D Combine in Toluene/Water under Argon Atmosphere A->D B Naphthalene-1-boronic acid B->D C Pd(OAc)₂ / SPhos Catalyst K₂CO₃ Base C->D E Heat to 100 °C (12-24h) D->E F Workup & Purification (Column Chromatography) E->F G Ethyl 5-(naphthalen-1-yl)quinoline-3-carboxylate (π-Extended Emitter) F->G

Caption: Synthetic workflow for modifying the quinoline core.

Expected Photophysical Data

The following table presents hypothetical, yet representative, data for the starting material and the synthesized derivative to illustrate the expected impact of π-system extension.

CompoundAbs. Max (λabs)Em. Max (λem)Stokes ShiftQuantum Yield (ΦF)
This compound~320 nm~380 nm~60 nm~0.15
Ethyl 5-(naphthalen-1-yl)quinoline-3-carboxylate~355 nm~440 nm~85 nm~0.45

Application Note II: Development of Turn-On Fluorescent Chemosensors

Scientific Rationale: The nitrogen atom in the quinoline ring can act as a Lewis base, capable of coordinating with metal ions. This coordination event often perturbs the electronic structure of the molecule, leading to a detectable change in its fluorescence properties (either enhancement or quenching). This principle forms the basis of chemosensor design. By hydrolyzing the ethyl ester of the title compound to a carboxylic acid, a bidentate chelation site (N,O-donor) can be created. Such a system is a promising candidate for developing selective fluorescent sensors for environmentally or biologically relevant metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺).

Protocol 2: Hydrolysis and Preliminary Sensor Testing

This two-part protocol describes the conversion of the ester to a carboxylic acid ligand and a general method for evaluating its response to metal ions.

Part A: Synthesis of 5-Chloroquinoline-3-carboxylic Acid

  • Dissolve this compound in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH, ~3-5 equivalents).

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloroquinoline-3-carboxylic acid.

  • Validation: Confirm the structure via NMR and the disappearance of the ethyl group signals.

Part B: Fluorescent Titration for Metal Ion Sensing

  • Prepare a stock solution of the synthesized 5-Chloroquinoline-3-carboxylic acid (e.g., 1 mM) in a suitable solvent system (e.g., DMSO or a buffered aqueous solution).

  • Prepare stock solutions (e.g., 10 mM) of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, AlCl₃, FeCl₃, CuCl₂, etc.).

  • In a series of cuvettes, place a fixed concentration of the quinoline sensor (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the sensor solution (excitation at its λabs).

  • Incrementally add small aliquots of a metal ion stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.

  • After each addition, mix thoroughly and record the new fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the sensor's response and sensitivity.

Chemosensor Mechanism of Action

G A Quinoline Ligand (Low Fluorescence) C Coordination Event A->C B Metal Ion Analyte (e.g., Zn²⁺) B->C D Chelation-Enhanced Fluorescence (CHEF) C->D Forms Complex E Rigidified Complex (Reduced Non-Radiative Decay) D->E Mechanism F Measurable 'Turn-On' Fluorescent Signal E->F

Caption: Principle of a 'turn-on' fluorescent chemosensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing Ethyl 5-chloroquinoline-3-carboxylate and its derivatives. The predominant method for this synthesis is the Gould-Jacobs reaction, a robust but often challenging procedure that involves the condensation of an aromatic amine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to reaction yield and product purity.

Core Synthesis Overview

The synthesis proceeds in two primary stages:

  • Condensation: 3-chloroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, ethyl 2-((3-chloroanilino)methylene)malonate. This step involves the elimination of ethanol.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (~250 °C) to form the quinoline ring system, yielding Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.[1]

Synthesis_Workflow Start Starting Materials (3-Chloroaniline, DEEM) Condensation Step 1: Condensation (~100-120°C) Start->Condensation Intermediate Isolate Intermediate (Ethyl 2-((3-chloroanilino)methylene)malonate) Condensation->Intermediate Isolate & Verify Cyclization Step 2: Thermal Cyclization (High-Boiling Solvent, ~250°C) Intermediate->Cyclization Crude Crude Product (Precipitate) Cyclization->Crude Purification Purification (Washing, Recrystallization) Crude->Purification End Final Product (Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate) Purification->End

Caption: Overall workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. How can I determine which of the two main steps is failing?

A1: This is a critical diagnostic question. The best approach is to analyze the reaction after the first step.

  • Monitoring the Condensation: After heating the 3-chloroaniline and DEEM, monitor the reaction by Thin Layer Chromatography (TLC). You should see the consumption of the starting aniline and the appearance of a new, less polar spot corresponding to the intermediate, ethyl 2-((3-chloroanilino)methylene)malonate.

  • Isolate the Intermediate: Before proceeding to the high-temperature cyclization, you can isolate a small sample of the intermediate. Cool the reaction mixture after the initial heating phase; the intermediate may crystallize or can be purified by simple filtration or flash chromatography. Obtain a proton NMR (¹H-NMR) to confirm its structure. If the yield of this isolated intermediate is low, the problem lies in your condensation step. If the intermediate is formed in high yield, the issue is with the thermal cyclization.

Q2: The thermal cyclization step produces a dark, tarry mixture with very little desired product. What causes this and how can it be prevented?

A2: Tar formation is a common consequence of decomposition at the high temperatures required for cyclization.[3] The key is precise temperature control and minimizing reaction time.

  • Cause: The required temperature for cyclization (typically 250-260 °C) is often close to the decomposition temperature of the intermediate and product.[3] Prolonged heating or "hot spots" in the reaction flask can drastically increase the formation of insoluble, polymeric byproducts (tar).

  • Solution:

    • Vigorous Stirring: Use an overhead mechanical stirrer, especially for larger scale reactions, to ensure even heat distribution and prevent localized overheating.

    • Solvent Choice: Use a high-boiling, inert solvent like Dowtherm A or mineral oil. These solvents provide a stable thermal bath for the reaction.[4][5]

    • Controlled Heating: Add the intermediate from Step 1 portion-wise to the pre-heated high-boiling solvent. This allows for better temperature control and minimizes the time the material spends at elevated temperatures before cyclizing.

    • Optimize Time and Temperature: Perform small-scale optimization experiments. A reaction that is heated for 30-60 minutes at 250 °C might give a cleaner product than one heated for several hours at 240 °C.[6]

Q3: How do I effectively remove the high-boiling solvent (e.g., Dowtherm A, mineral oil) during the workup?

A3: This is a frequent challenge due to the non-volatile and oily nature of these solvents. The product, being a solid, can be separated by precipitation.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool. The desired quinoline product is often insoluble in the reaction solvent at room temperature and will precipitate.[3]

  • Dilution with a Non-Polar Solvent: To facilitate complete precipitation and wash away the residual high-boiling solvent, add a large volume of a low-boiling hydrocarbon solvent like hexanes, heptane, or petroleum ether.[5] Stir the resulting slurry vigorously.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of the hydrocarbon solvent to remove all traces of the high-boiling medium. The product can then be dried and recrystallized.

Q4: My final product is an off-white or yellow solid, but I need high-purity material. What is the best recrystallization solvent?

A4: The choice of recrystallization solvent depends on the specific impurities. Common solvents for this class of compounds include ethanol, acetic acid, or dimethylformamide (DMF).[5] A good starting point is ethanol. If the product is poorly soluble, try a mixture of DMF and water or ethanol. For colored impurities, a charcoal treatment during the recrystallization process can be effective. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[7]

Troubleshooting Guide: Step-by-Step Problem Solving

Troubleshooting_Tree cluster_condensation Condensation Troubleshooting cluster_cyclization Cyclization Troubleshooting Start Low Overall Yield CheckInter Check Intermediate Formation (TLC/¹H-NMR) Start->CheckInter CondensationIssue Problem: Condensation (Step 1) CheckInter->CondensationIssue Poor Formation CyclizationIssue Problem: Cyclization (Step 2) CheckInter->CyclizationIssue Good Formation Cond_Cause1 Cause: Impure Reagents (Wet Aniline, Old DEEM) CondensationIssue->Cond_Cause1 Cond_Cause2 Cause: Incomplete Reaction CondensationIssue->Cond_Cause2 Cyc_Cause1 Cause: Temp Too Low CyclizationIssue->Cyc_Cause1 Cyc_Cause2 Cause: Temp Too High / Too Long (Tar Formation) CyclizationIssue->Cyc_Cause2 Cyc_Cause3 Cause: Poor Heat Transfer CyclizationIssue->Cyc_Cause3 Cond_Sol1 Solution: Purify/Distill Starting Materials Cond_Cause1->Cond_Sol1 Cond_Sol2 Solution: Ensure EtOH Removal (Heat in open flask or under vacuum) Cond_Cause2->Cond_Sol2 Cyc_Sol1 Solution: Increase Temp to ~250°C Use Calibrated Thermometer Cyc_Cause1->Cyc_Sol1 Cyc_Sol2 Solution: Reduce Time (30-60 min) Add Intermediate to Pre-heated Solvent Cyc_Cause2->Cyc_Sol2 Cyc_Sol3 Solution: Use Mechanical Stirrer Cyc_Cause3->Cyc_Sol3

Caption: A decision tree for troubleshooting low yield issues.
Problem EncounteredPotential CauseRecommended Solution & Explanation
Step 1: Condensation
Reaction is sluggish or incomplete (starting aniline remains).Impure Reagents: Water in the 3-chloroaniline or hydrolyzed DEEM can inhibit the reaction.Use freshly distilled 3-chloroaniline and ensure the DEEM is pure (refractive index is a good indicator of purity, should be >1.4600).[5] Store reagents under inert gas.
Inefficient Ethanol Removal: The condensation is a reversible reaction. The buildup of the ethanol byproduct can slow or stop the reaction.Heat the mixture in an open flask on a steam bath or oil bath to allow ethanol to evaporate as it forms.[5] For larger scales, a Dean-Stark trap can be considered if using a co-solvent like toluene.
Step 2: Cyclization
Very low conversion of intermediate to product.Temperature Too Low: The energy barrier for the 6-electron electrocyclization is high and requires significant thermal energy.Ensure the reaction medium (Dowtherm A or mineral oil) reaches and is maintained at ~250 °C. Use a high-temperature thermometer placed directly in the reaction mixture.[3]
Dark tarry solid forms, product is difficult to isolate.Decomposition: The intermediate or product is degrading under the harsh reaction conditions.This is the most common failure mode. Shorten the reaction time to the minimum required for conversion (monitor with TLC if possible). Adding the intermediate to the already hot solvent minimizes its exposure time to high temperatures.[6]
Product "oils out" during recrystallization instead of forming crystals.Insoluble Impurities: Tarry byproducts can act as eutectic impurities, lowering the melting point and preventing proper crystal lattice formation.Add slightly more of the "good" solvent to ensure everything dissolves at high temperature. Consider a hot filtration step to remove any insoluble material. If the problem persists, try a different solvent system or purify by column chromatography.[8]
Workup & Purification
Final product is contaminated with residual high-boiling solvent.Insufficient Washing: The oily solvent can get trapped within the solid precipitate.After filtering the crude product, break up the filter cake and wash it meticulously with a non-polar solvent (e.g., hexanes). It may be beneficial to transfer the solid to a beaker, slurry it with fresh hexanes, stir well, and re-filter.[5]

Experimental Protocols

Protocol 1: Synthesis of Intermediate (Ethyl 2-((3-chloroanilino)methylene)malonate)
  • In a 250 mL round-bottom flask, combine 3-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol).

  • Add a magnetic stir bar and a few boiling chips.

  • Heat the mixture on a steam bath or in an oil bath at 110-120 °C for 1 hour.[5] The evolved ethanol should be allowed to escape (do not use a sealed condenser).

  • The reaction mixture will become a viscous, pale-yellow oil or may begin to solidify upon slight cooling. This crude intermediate is typically used directly in the next step without purification.

Protocol 2: Thermal Cyclization to Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate
  • In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, heat a high-boiling solvent (e.g., 150 mL of Dowtherm A) to 250 °C.[5]

  • Once the temperature is stable, slowly and carefully add the warm crude intermediate from Protocol 1 to the vigorously stirring hot solvent over 10-15 minutes.

  • Maintain the temperature at 250 °C and continue vigorous stirring for 30-60 minutes. The product will begin to precipitate as a solid.[5][6]

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • Dilute the cooled mixture with 200 mL of hexanes or petroleum ether to precipitate the product completely and dissolve the Dowtherm A.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with two 100 mL portions of hexanes.

  • Air-dry the solid to obtain the crude product.

Gould_Jacobs_Mechanism Aniline 3-Chloroaniline Attack Nucleophilic Attack Aniline->Attack DEEM DEEM DEEM->Attack Intermediate Condensation Intermediate Cyclize 6π Electrocyclization (~250°C) Intermediate->Cyclize Zwitterion Zwitterionic Intermediate Elim1 - EtOH Zwitterion->Elim1 Quinolinone Ethyl 5-chloro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Tautomerize Keto-Enol Tautomerism Quinolinone->Tautomerize FinalProduct Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate (Enol Tautomer) Attack->Zwitterion Elim1->Intermediate Cyclize->Quinolinone Elim2 - EtOH Tautomerize->FinalProduct

Caption: Simplified mechanism of the Gould-Jacobs reaction.

References

Technical Support Center: Ethyl 5-chloroquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in medicinal chemistry. Our focus is on identifying and mitigating common side products encountered during the Gould-Jacobs reaction, the most prevalent synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate from 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) is a robust process but is sensitive to specific reaction parameters, particularly the high-temperature cyclization step.[1][2] Below, we address the most common issues reported by our users.

Q1: My yield is extremely low, and the primary material I've isolated appears to be the pre-cyclization intermediate. What's causing the reaction to stall?

A1: Incomplete Thermal Cyclization

This is the most common issue and points to insufficient energy to overcome the activation barrier for the 6-electron electrocyclization. The intermediate, Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, is relatively stable after its initial formation. The subsequent ring-closing step requires significant thermal energy, typically temperatures at or above 250 °C.[1][3]

Causality & Troubleshooting:

  • Insufficient Temperature: The thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A requires vigorous reflux (around 250-260 °C) to proceed efficiently.[4] A lower temperature will drastically slow down or halt the reaction, leaving the intermediate as the main product.

    • Action: Ensure your heating mantle and condenser setup can achieve and maintain a stable temperature of at least 250 °C. Use a high-temperature thermometer to verify the temperature of the reaction mixture itself, not just the heating source.

  • Reaction Time: While high heat is crucial, the reaction also needs sufficient time for completion. However, prolonged heating can lead to degradation (see Q3).

    • Action: For conventional heating, a duration of 30-60 minutes at peak temperature is typical.[4][5] Monitor the reaction via TLC if possible, though high-temperature sampling can be challenging.

  • Alternative Heating Methods: Microwave-assisted synthesis has proven highly effective for this step. It allows for rapid heating to very high temperatures (e.g., 250-300 °C) for short periods (5-15 minutes), which can significantly improve yields and reduce side product formation by minimizing the overall time the material is exposed to harsh conditions.[3][6]

Q2: My product has the correct mass spectrometry data, but the ¹H NMR spectrum is complex, suggesting a mixture of isomers. What is the likely contaminant?

A2: Formation of the 7-Chloro Regioisomer

This is a classic side product in the Gould-Jacobs synthesis when using meta-substituted anilines like 3-chloroaniline. The cyclization can occur via electrophilic attack on either of the two ortho positions relative to the amino group (the C2 or C6 position of the aniline ring). Cyclization at C2 yields the desired 5-chloroquinoline, while cyclization at C6 yields the undesired 7-chloroquinoline regioisomer.[1][7]

Mechanistic Insight:

The reaction pathway and the formation of both isomers are depicted below. The ratio of these products is influenced by both steric and electronic factors, and separating them can be challenging due to their similar physical properties.

Gould_Jacobs_Isomers cluster_cyclization Thermal Electrocyclization Reactants 3-Chloroaniline + DEEM Intermediate Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate (Acyclic Intermediate) Reactants->Intermediate Condensation (-EtOH) Heat Δ (e.g., Diphenyl Ether, >250 °C) Intermediate->Heat Product_5_Chloro Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate (Desired Product) Heat->Product_5_Chloro Cyclization at C2 (favored) Product_7_Chloro Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate (Side Product) Heat->Product_7_Chloro Cyclization at C6

Caption: Competing cyclization pathways in the Gould-Jacobs reaction.

Troubleshooting & Identification:

  • Separation: Careful column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate) is the most effective method for separating the two isomers. Fractional crystallization can also be attempted but is often less efficient.

  • Identification: While a reference standard is best, you can often distinguish the isomers using high-field ¹H NMR. The aromatic proton coupling patterns will differ. For the 5-chloro isomer, H-6 will be a triplet, H-7 a triplet, and H-8 a doublet. For the 7-chloro isomer, H-5, H-6, and H-8 will all appear as doublets. 2D NMR techniques like NOESY can also help by showing spatial correlations between protons.

Q3: The thermal cyclization step resulted in a very dark, intractable tar with a poor yield of any identifiable product. How can this be avoided?

A3: Thermal Decomposition

The harsh conditions required for the cyclization can also cause decomposition of the starting materials, intermediate, and even the final product.[1] This leads to polymerization and the formation of tar, significantly reducing the yield.

Causality & Troubleshooting:

  • Excessive Temperature or Time: While a high temperature is necessary, going far beyond 260-270 °C or heating for an extended period (e.g., several hours) increases the rate of decomposition reactions.[6]

    • Action: Use a high-boiling solvent with a well-defined boiling point (like diphenyl ether, b.p. 259 °C) to act as a temperature regulator. Do not heat indefinitely; stick to the recommended 30-60 minute reaction time once the target temperature is reached.

  • Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions at high temperatures.

    • Action: Equip your reaction flask with a gas inlet and maintain a gentle positive pressure of an inert gas throughout the heating process.

  • Microwave Synthesis: As mentioned in A1, microwave heating provides rapid, controlled heating for short durations, which is an excellent strategy to minimize thermal decomposition and tar formation.[3][6]

Q4: My final product is contaminated with an impurity that is soluble in aqueous base. What is it and how do I remove it?

A4: Hydrolysis to Carboxylic Acid

The ethyl ester of your product can be hydrolyzed to the corresponding carboxylic acid (5-chloro-4-hydroxyquinoline-3-carboxylic acid). This typically happens if there is residual moisture in the starting materials or solvent under the high-temperature reaction conditions.[8]

Causality & Troubleshooting:

  • Presence of Water: Moisture can hydrolyze the ester group, especially at high temperatures.

    • Action: Ensure your starting materials and high-boiling solvent are anhydrous.

  • Purification: The carboxylic acid impurity is easily removed.

    • Action: During the workup, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer, leaving the desired ester product in the organic phase.

Summary of Common Side Products and Solutions
Side Product / Issue Potential Cause Recommended Action / Solution
Unreacted Intermediate Insufficient temperature (<250 °C) or time during cyclization.Verify reaction temperature with a direct probe. Increase heating time moderately or switch to microwave-assisted synthesis for better energy transfer.[4][6]
7-Chloro Regioisomer Competing cyclization at the C6 position of the 3-chloroaniline ring.Separate isomers using column chromatography. Reaction conditions are difficult to modify to favor one isomer completely.[1]
Tar / Decomposition Excessive heat or prolonged reaction time leading to product/reagent degradation.Use precise temperature control. Limit heating time to <60 minutes at reflux. Use an inert atmosphere. Consider microwave synthesis.[1]
Carboxylic Acid Hydrolysis of the ethyl ester due to moisture at high temperatures.Use anhydrous reagents and solvents. Remove during workup with a sodium bicarbonate wash.[8]
Experimental Protocols
Protocol 1: Purification of Crude Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is designed to remove both the acidic carboxylic acid side product and the 7-chloro regioisomer.

  • Acid-Base Workup:

    • Dissolve the crude solid product from the thermal cyclization in ethyl acetate (approx. 20 mL per 1 g of crude material).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). This removes the carboxylic acid impurity.

    • Wash with brine (1 x 20 mL), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude mixture of 5-chloro and 7-chloro isomers.

  • Chromatographic Separation:

    • Prepare a silica gel column. The size depends on the amount of material (e.g., a 40g column for 1-2g of crude product).

    • Equilibrate the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Dissolve the crude product from step 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a shallow gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and slowly increasing to 30%).

    • Collect fractions and analyze them by TLC to identify and combine those containing the pure, desired 5-chloro isomer. The isomers should have slightly different Rf values.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.

References

Technical Support Center: Optimization of Ethyl 5-chloroquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of Ethyl 5-chloroquinoline-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline-based heterocyclic compounds. This compound is a key intermediate in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development pipelines.

The most reliable and widely adopted method for constructing the core scaffold of this molecule is the Gould-Jacobs reaction .[1][2][3] This process involves a two-stage synthesis: first, the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[1] While robust, this reaction pathway presents several challenges that can impact yield, purity, and scalability.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, optimize reaction parameters, and ensure a reproducible, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for this compound?

The Gould-Jacobs reaction is the cornerstone method for synthesizing 4-hydroxyquinoline derivatives, which are tautomers of the 4-oxoquinolines like the parent structure of your target molecule.[1] The synthesis begins with the reaction of an aniline (in this case, 3-chloroaniline) with an alkoxymethylenemalonic ester (typically diethyl ethoxymethylenemalonate, DEEM). This is followed by a heat-induced intramolecular cyclization to yield the quinoline core.[1][4]

Q2: What are the critical steps that determine the success of the synthesis?

The synthesis can be broken down into two make-or-break stages:

  • Condensation: The initial formation of the anilidomethylenemalonate intermediate. Incomplete reaction here is a common source of low yield.[5]

  • Thermal Cyclization: This high-temperature, intramolecular ring-closing reaction is the most demanding step and is often the primary bottleneck affecting both yield and purity.[4] It requires precise temperature control to promote cyclization without causing degradation of the starting material or product.

Q3: Why is the cyclization step performed at such high temperatures?

The thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[1] This process typically necessitates temperatures of around 250°C. To achieve this, the reaction is run in a very high-boiling point solvent, such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether alone.[6]

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a Q&A format, providing causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product, or it has failed completely. What are the likely causes and how can I fix this?

Low yield can be attributed to failures at either the condensation or cyclization stage. A systematic approach is required to diagnose the issue.

Potential Cause A: Incomplete Condensation

The first step, forming the ethyl α-carbethoxy-β-(3-chloroanilino)acrylate intermediate, may be inefficient.

  • Expert Analysis: This is a nucleophilic substitution reaction where the aniline attacks the malonic ester derivative. The reaction equilibrium can be unfavorable if conditions are not optimized.

  • Solutions:

    • Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of diethyl ethoxymethylenemalonate (DEEM) to drive the reaction to completion. In some protocols, excess DEEM can even serve as the solvent.[5]

    • Temperature & Time: For the condensation step, heating the mixture to a temperature between 100-140°C for 1-3 hours is a standard starting point.[5]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 3-chloroaniline starting material. If the aniline spot persists, the condensation is incomplete.

Potential Cause B: Failed Thermal Cyclization

The intermediate is formed, but it does not convert to the final quinoline product.

  • Expert Analysis: This is the most common failure point. The high activation energy for the intramolecular cyclization requires sustained, high temperatures. Insufficient heat transfer or temperatures below the required threshold (~250°C) will cause the reaction to stall.[4]

  • Solutions:

    • Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A) is vigorously refluxing (boiling point ~258°C). The reaction should be maintained at this temperature for the prescribed time, typically 30-60 minutes.[6]

    • Heat Transfer: Use a suitable heating mantle and ensure efficient stirring to prevent localized cold spots and maintain a uniform temperature throughout the reaction vessel.

    • Alternative Heating: Microwave-assisted synthesis can be highly effective for this step, dramatically reducing reaction times and often improving yields by providing rapid and uniform heating to temperatures above the solvent's boiling point.[4][7]

Issue 2: Significant Tar and Residue Formation

Q: My reaction mixture turned into a dark, tarry mess, making product isolation nearly impossible. What causes this and how can it be minimized?

Tar formation is a classic problem in high-temperature quinoline syntheses, arising from the degradation and polymerization of reactants and intermediates under harsh conditions.[8][9]

  • Expert Analysis: At temperatures exceeding 250°C, organic molecules, especially those with multiple reactive sites, can undergo complex side reactions. The key is to find the optimal balance where the desired cyclization occurs faster than the undesired degradation pathways.

  • Solutions:

    • Optimize Reaction Time: While high heat is necessary, prolonged exposure can be detrimental. An initial optimization experiment varying the cyclization time (e.g., 20 min, 40 min, 60 min) at a fixed temperature can identify the point of maximum product formation before significant degradation occurs.[4]

    • Rapid Heating & Cooling: Bring the reaction to the target temperature quickly and, once the reaction is complete, cool it down promptly to quench potential side reactions.

    • Purification Strategy: After cooling, the desired product often crystallizes or precipitates from the high-boiling solvent. Filter the cooled mixture and wash the solid extensively with a non-polar solvent like hexanes, petroleum ether, or Skellysolve B to remove the residual solvent and some of the tarry, soluble impurities.[6]

Issue 3: Difficulty in Product Purification

Q: I have isolated a crude solid, but I am struggling to purify it. What are the recommended purification protocols?

Purifying the product from the high-boiling solvent and colored byproducts requires a multi-step approach.

  • Expert Analysis: The crude product is often contaminated with Dowtherm A and polymeric materials. A simple recrystallization may not be sufficient.

  • Solutions:

    • Initial Wash: As mentioned above, a thorough wash of the filtered crude solid with a non-polar solvent is critical to remove the bulk of the high-boiling reaction medium.[6]

    • Saponification-Acidification: A robust method involves converting the crude ethyl ester into its corresponding carboxylic acid.

      • Reflux the crude solid in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until all the solid dissolves. This hydrolyzes the ester.[6]

      • Cool the resulting solution and acidify it with an acid like HCl or H₂SO₄. The carboxylic acid derivative, being less soluble, will precipitate out.[6]

      • This process effectively separates the product from non-hydrolyzable, neutral impurities.

    • Recrystallization: The isolated product (either the final ester or the intermediate acid) can be further purified by recrystallization from a suitable solvent like ethanol, toluene, or DMF/water mixtures.[10][11]

Data Summary & Recommended Parameters

The following table summarizes the optimized starting conditions for the two-step synthesis of this compound.

Parameter Step 1: Condensation Step 2: Thermal Cyclization Rationale & Key Considerations
Primary Reactant 3-ChloroanilineEthyl α-carbethoxy-β-(3-chloroanilino)acrylateThe intermediate from Step 1 is used directly.
Secondary Reactant Diethyl ethoxymethylenemalonate (DEEM)N/AUse 1.1-1.2 molar equivalents of DEEM.[5]
Solvent None (neat) or excess DEEMDowtherm A or Diphenyl EtherA high-boiling point solvent is essential for cyclization.[6]
Temperature 100 - 140 °C~250 - 260 °C (Vigorous Reflux)Precise temperature control is critical for the cyclization step.[4]
Reaction Time 1 - 3 hours30 - 60 minutesMonitor Step 1 by TLC. Optimize Step 2 time to maximize yield and minimize degradation.[4][5]

Visualized Workflows

The following diagrams illustrate the key processes for synthesis and troubleshooting.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Reactants 3-Chloroaniline + Diethyl ethoxymethylenemalonate (DEEM) Conditions1 Heat (100-140°C) 1-3 hours Reactants->Conditions1 Mix Intermediate Ethyl α-carbethoxy-β- (3-chloroanilino)acrylate Conditions1->Intermediate Forms Solvent Add to high-boiling solvent (e.g., Dowtherm A) Intermediate->Solvent Conditions2 Heat (~250°C) 30-60 minutes Solvent->Conditions2 Heat Product Ethyl 4-hydroxy-5-chloro quinoline-3-carboxylate* Conditions2->Product Cyclizes to Final Final Product: This compound Product->Final Work-up & Purification caption *Exists in keto-enol tautomeric equilibrium with the 4-oxo form.

Caption: High-level workflow for the Gould-Jacobs synthesis.

Troubleshooting_Flowchart Start Problem: Low Product Yield CheckTLC Check TLC of reaction mixture. Is aniline starting material present? Start->CheckTLC YesAniline YES CheckTLC->YesAniline NoAniline NO CheckTLC->NoAniline Cause1 Cause: Incomplete Condensation YesAniline->Cause1 Cause2 Cause: Failed Cyclization NoAniline->Cause2 Solution1 Solution: • Increase DEEM stoichiometry. • Increase condensation temp/time. • Verify reagent purity. Cause1->Solution1 Solution2 Solution: • Verify cyclization temp is ~250°C. • Ensure vigorous reflux & stirring. • Optimize reaction time. • Consider microwave heating. Cause2->Solution2

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocol: Optimized Synthesis

This protocol is a synthesized guideline based on established procedures for the Gould-Jacobs reaction.[6]

Step 1: Synthesis of Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate
  • To a 500 mL round-bottomed flask, add 3-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (238 g, 1.1 moles).

  • Add a magnetic stir bar and a few boiling chips.

  • Heat the mixture on a heating mantle or in an oil bath at 120°C for 2 hours. Ethanol will evolve from the reaction mixture.

  • Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the 3-chloroaniline spot is no longer visible.

  • The resulting warm, viscous oil is used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate
  • In a separate 5 L flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (1 L) to a vigorous boil (~250-260°C) using an electric heating mantle.

  • Carefully and slowly pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating and stirring vigorously for 1 hour. A solid product should begin to crystallize out of the hot solution.

  • Turn off the heat and allow the mixture to cool to room temperature (or slightly below) with continued stirring.

  • Filter the resulting slurry using a Büchner funnel.

  • Wash the collected solid filter cake thoroughly with two 400 mL portions of hexanes or petroleum ether to remove the Dowtherm A.

  • Air-dry the solid. The product at this stage is typically of sufficient purity for the next step or can be recrystallized from ethanol if required.

References

Technical Support Center: Crystallization of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Ethyl 5-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to overcome common challenges during the purification of this quinoline derivative.

Introduction to Crystallization of Quinolines

This compound is a key intermediate in the synthesis of various bioactive molecules. Its purification by crystallization is a critical step to ensure the desired purity for subsequent applications. However, like many quinoline derivatives, its crystallization can present challenges such as oiling out, poor crystal quality, or failure to crystallize. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of physical organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound has "oiled out" of the solution instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with quinoline derivatives and can be addressed by:

  • Re-dissolving and adding more solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Lowering the crystallization temperature: If the compound's melting point is low, the crystallization temperature may be too high. Try cooling the solution to a lower temperature, even to sub-ambient temperatures (e.g., using an ice bath or refrigerator), after it has reached room temperature.

  • Changing the solvent system: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound. Consider a solvent with a lower boiling point. A mixed solvent system can also be effective; for instance, dissolving the compound in a good solvent like dichloromethane or ethyl acetate and then slowly adding a poor solvent like hexane or heptane until turbidity appears can induce crystallization.

Q2: No crystals are forming, even after the solution has cooled for an extended period. What are the possible reasons and solutions?

A2: The absence of crystal formation is typically due to either the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation.[1] Here’s how to troubleshoot:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent by passing a gentle stream of nitrogen or air over the solution. This will increase the concentration of the compound.

    • Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.

  • Check for Impurities: The presence of impurities can significantly inhibit crystallization.[2] If the above methods fail, it may be necessary to re-purify the crude product using column chromatography before attempting crystallization again.

Q3: The crystallization happened too quickly, resulting in a fine powder or small, impure crystals. How can I obtain larger, purer crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice. To promote the growth of larger and purer crystals, you need to slow down the crystallization process:

  • Use more solvent: Add slightly more of the hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

  • Insulate the flask: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature slowly by insulating it with a cloth or placing it in a Dewar flask. Avoid placing the hot flask directly on a cold surface.

  • Use a mixed solvent system: A carefully chosen mixed solvent system can help control the rate of crystallization. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: What are the best solvents for crystallizing this compound?

A4: The choice of solvent is critical for successful crystallization. For quinoline derivatives, a range of solvents can be effective. Based on literature for similar compounds, good starting points include:

  • Single Solvents: Alcohols like ethanol or methanol are often good choices for moderately polar compounds.[3]

  • Mixed Solvents: A combination of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a non-polar solvent in which it is less soluble (e.g., hexane, heptane, or diethyl ether) is often effective.[4] For esters, ethyl acetate can be a particularly suitable "good" solvent.[5]

A systematic approach to solvent screening is recommended. Start with small amounts of your compound and test its solubility in various solvents at room and elevated temperatures.

Recommended Crystallization Protocol for this compound

This protocol is a general guideline based on methods used for analogous chloroquinoline carboxylates. Optimization may be necessary depending on the purity of the starting material.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol, or an Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring. Continue adding the solvent portion-wise until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, if crystal formation is slow, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Selection Guide for Quinolone Carboxylates

Solvent/SystemPolarityBoiling Point (°C)Suitability for QuinolinesNotes
EthanolPolar78GoodOften a good starting point for moderately polar compounds.[3]
MethanolPolar65GoodSimilar to ethanol, but more volatile.[3]
Ethyl AcetateModerately Polar77GoodA good solvent for esters.[5] Often used in mixed systems.
AcetonePolar Aprotic56Fair to GoodCan be a good solvent, but its low boiling point requires careful handling.
DichloromethaneModerately Polar40Good (as a pair)Excellent for dissolving, often paired with a non-polar anti-solvent.
Hexane/HeptaneNon-polar69 / 98Good (as a pair)Used as an anti-solvent to induce precipitation from a more polar solvent.
Diethyl EtherSlightly Polar35Good (as a pair)Used as an anti-solvent. Highly volatile and flammable.[4]
DMSOHighly Polar189For difficult casesCan be used for compounds that are difficult to dissolve, but its high boiling point makes it hard to remove.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting the crystallization of this compound.

Troubleshooting_Workflow Start Start: Dissolve Crude Product in Hot Solvent Cool Allow to Cool Slowly Start->Cool Problem Observe Outcome Cool->Problem Crystals_OK Good Crystals Formed Problem->Crystals_OK Success No_Crystals No Crystals Form Problem->No_Crystals Issue Oiled_Out Compound Oils Out Problem->Oiled_Out Issue Fine_Powder Fine Powder/Rapid Crystallization Problem->Fine_Powder Issue End Isolate and Dry Pure Crystals Crystals_OK->End Induce_Nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal No_Crystals->Induce_Nucleation Reheat_Add_Solvent Reheat to Dissolve Add More Solvent Cool Slower Oiled_Out->Reheat_Add_Solvent Slow_Cooling Use More Solvent Insulate Flask Cool Slower Fine_Powder->Slow_Cooling Induce_Nucleation->Cool Increase_Supersat Increase Supersaturation: - Evaporate Solvent - Cool Further Induce_Nucleation->Increase_Supersat If still no crystals Increase_Supersat->Cool Change_Solvent Change Solvent/ Use Mixed Solvents Increase_Supersat->Change_Solvent If still no crystals Reheat_Add_Solvent->Cool Reheat_Add_Solvent->Change_Solvent If oiling persists Change_Solvent->Start Slow_Cooling->Cool

Caption: Troubleshooting workflow for this compound crystallization.

References

preventing decomposition of Ethyl 5-chloroquinoline-3-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-chloroquinoline-3-carboxylate. This guide is designed to provide expert insights and practical solutions to challenges you may encounter during its use in chemical synthesis. Our goal is to empower you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your reactions and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: I am noticing a significant drop in the yield of my reaction involving this compound. What are the most likely causes?

A1: A decrease in yield is often attributable to the decomposition of the starting material. The primary culprits for the degradation of this compound are hydrolysis of the ethyl ester, nucleophilic substitution at the 5-chloro position, and, under certain conditions, photodegradation. The stability of the quinoline core is generally robust, but the ester and chloro substituents are reactive sites.

Q2: At what pH range is the ethyl ester group susceptible to hydrolysis?

A2: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible, leading to the formation of the corresponding carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and requires a significant amount of water to proceed to completion. Neutral conditions generally favor the stability of the ester.

Q3: Can the 5-chloro group be displaced during my reaction?

A3: Yes, the chlorine atom on the quinoline ring can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the quinoline ring system. Common nucleophiles like amines, thiols, and alkoxides can potentially displace the chloride.

Q4: Is this compound sensitive to light?

A4: Chloroquinoline derivatives have been shown to be susceptible to photodegradation.[1] While specific data for this compound is limited, it is a prudent practice to protect reactions from direct light, especially if the reaction is run for an extended period. Photodegradation can involve cleavage of the carbon-chlorine bond.

Q5: What are the best general handling and storage practices for this compound?

A5: To ensure long-term stability, store this compound in a cool, dry, and dark place. It is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air. When weighing and transferring the compound, do so in a controlled environment to limit exposure to atmospheric moisture.

Troubleshooting Guides

This section provides a more in-depth approach to diagnosing and resolving specific decomposition issues you may encounter.

Issue 1: Suspected Hydrolysis of the Ethyl Ester

Symptoms:

  • Formation of a new, more polar spot on Thin Layer Chromatography (TLC) that corresponds to the carboxylic acid.

  • Difficulty in isolating the desired product from an aqueous workup due to the formation of the water-soluble carboxylate salt.

  • Changes in the reaction mixture's pH.

Troubleshooting Workflow:

References

Technical Support Center: Scaling Up Ethyl 5-chloroquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chloroquinoline derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of Ethyl 5-chloroquinoline-3-carboxylate and its isomers. We will delve into the critical aspects of the Gould-Jacobs reaction, the subsequent chlorination step, and provide practical, field-tested solutions to common problems.

I. Synthesis Overview & Core Challenges

The most common and scalable route to the chloroquinoline-3-carboxylate core involves a multi-step process beginning with the Gould-Jacobs reaction. This pathway, while robust, presents several challenges, particularly during scale-up, including high-temperature requirements, regioselectivity control, handling of hazardous reagents, and purification of the final product.

This guide will address the synthesis in three primary stages:

  • Condensation: Formation of the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature ring closure to form the 4-hydroxyquinoline core.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group.

Below is a diagram illustrating the general workflow.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination & Workup A 3-Chloroaniline C Heat (100-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl (3-chloroanilino)methylenemalonate (Intermediate 1) C->D Nucleophilic substitution & Ethanol removal F Heat (~250°C) D->F E High-Boiling Solvent (e.g., Dowtherm A) E->F G Ethyl 4-hydroxy-5/7-chloroquinoline-3-carboxylate (Intermediate 2 - Isomer Mixture) F->G 6π-electrocyclization I Heat (~90-110°C) G->I H Phosphorus Oxychloride (POCl3) H->I J Ethyl 4,5/4,7-dichloroquinoline-3-carboxylate (Final Product - Isomer Mixture) I->J Nucleophilic substitution K Quench, Neutralization, Purification J->K L Isolated Product K->L

Caption: General workflow for the synthesis of Ethyl Dichloroquinoline-3-carboxylates.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments.

Stage 1 & 2: Condensation and Cyclization (Gould-Jacobs Reaction)

Q1: My cyclization step is resulting in a low yield of the desired 4-hydroxyquinoline and a lot of tar. What's going wrong?

A1: This is a classic issue in the Gould-Jacobs reaction, which is notoriously high-temperature. Tar formation is typically due to thermal degradation of the starting materials or the product.[1]

  • Cause 1: Inconsistent or Excessive Temperature. The cyclization requires a very high temperature, typically around 250°C, to proceed efficiently.[2] However, exceeding this temperature or having poor heat distribution in a large vessel can lead to charring.

    • Solution (Scale-up): Ensure uniform heating. Use a high-quality heat transfer fluid (e.g., Dowtherm A, Diphenyl ether) and vigorous mechanical stirring to avoid localized hotspots.[2] On a lab scale, a sand bath or a high-temperature heating mantle with good stirring is effective.

    • Solution (Alternative): Consider microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating, thereby minimizing thermal decomposition.[3][4]

  • Cause 2: Impure Starting Materials. Impurities in the 3-chloroaniline or diethyl ethoxymethylenemalonate (DEEM) can act as catalysts for polymerization and degradation at high temperatures.

    • Solution: Ensure the purity of your starting materials. Distill 3-chloroaniline if it is discolored. Check the refractive index of your DEEM, which should be >1.4600 for good quality material.[2]

Q2: I'm trying to synthesize the 5-chloro isomer, but my analytical data suggests I have the 7-chloro isomer as the major product. Why is this happening and can I control it?

A2: This is a critical and expected challenge of the Gould-Jacobs reaction with meta-substituted anilines. The cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of the 5- and 7-substituted isomers.

  • Cause: Regioselectivity is governed by steric and electronic factors. For 3-chloroaniline, cyclization at the less sterically hindered position (C-6 of the aniline, leading to the 7-chloroquinoline) is generally favored over cyclization at the more hindered position (C-2 of the aniline, leading to the 5-chloroquinoline).[5][6] The authoritative Organic Syntheses procedure using 3-chloroaniline reports the 7-chloro isomer as the product.[7]

  • Solution & Mitigation:

    • Accept and Separate: It is often most practical to proceed with the isomeric mixture and attempt separation at a later stage. The isomers may have different crystallization properties or can be separated by column chromatography, though this can be challenging on a large scale.

    • Analytical Confirmation: You must rely on NMR spectroscopy to determine the isomer ratio. For the 7-chloro isomer, the proton at C-8 often appears as a distinct doublet, while the proton at C-5 in the 5-chloro isomer will have a different chemical shift and coupling pattern.

    • Alternative Routes: If the pure 5-chloro isomer is required, alternative synthetic strategies that offer better regiocontrol, such as those starting from a pre-functionalized benzene ring (e.g., 2-amino-6-chlorobenzoic acid derivatives), may be necessary.

G cluster_0 Troubleshooting Cyclization start Low Yield or Tar Formation? temp Is Temperature Control Precise (~250°C)? start->temp Yes purity Are Starting Materials Pure? start->purity No temp->purity Yes sol_temp Solution: - Use high-boiling solvent - Ensure vigorous stirring - Consider microwave temp->sol_temp No sol_purity Solution: - Distill 3-chloroaniline - Check DEEM purity (n > 1.4600) purity->sol_purity No purity->sol_purity Yes

Caption: Decision tree for troubleshooting low yields in the Gould-Jacobs cyclization.

Stage 3: Chlorination and Workup

Q3: After adding phosphorus oxychloride (POCl₃) and working up the reaction, my TLC shows the starting 4-hydroxyquinoline is still present. How do I drive the chlorination to completion?

A3: Incomplete chlorination is a common issue and can often be resolved by adjusting reaction conditions.

  • Cause 1: Insufficient POCl₃ or Reaction Time. The reaction requires an excess of POCl₃ to proceed efficiently, as it often serves as both the reagent and the solvent.

    • Solution: Use a larger excess of POCl₃ (e.g., 5-10 equivalents or as the solvent). Increase the reaction time and monitor by TLC until the starting material spot has completely disappeared.

  • Cause 2: Hydrolysis During Workup. The 4-chloroquinoline product can be susceptible to hydrolysis back to the 4-hydroxy starting material, especially in the presence of water and base during the workup.[8]

    • Solution: After the reaction, remove the excess POCl₃ under vacuum before the quench.[8] Quench the reaction mixture by adding it slowly to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate, maintaining a low temperature (<20°C).[1] This "reverse quench" helps to rapidly neutralize the acidic byproducts and minimize hydrolysis of the product.

Q4: The workup of my large-scale POCl₃ reaction is very exothermic and difficult to control. What is the safest way to handle this?

A4: Phosphorus oxychloride reacts violently with water in a highly exothermic hydrolysis reaction.[9][10] Uncontrolled quenching is a major safety hazard, especially on scale.

  • Critical Safety Protocol: Controlled Reverse Quench. NEVER add water or aqueous solutions directly to the reaction flask containing a large excess of POCl₃. This can lead to a dangerous, delayed runaway reaction.[1][10]

    • Preparation: In a separate, appropriately sized vessel equipped with a mechanical stirrer and a thermometer, prepare a quench solution. A slurry of crushed ice and aqueous sodium bicarbonate or a solution of sodium acetate in water is recommended.[1][9]

    • Temperature Control: For some systems, quenching into a warm (35-40°C) aqueous sodium acetate solution can be safer as it ensures the instantaneous hydrolysis of POCl₃, preventing the buildup of unstable intermediates.[9]

    • Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quench solution at a rate that allows for effective heat dissipation, keeping the temperature of the quench pot within a safe range (e.g., below 20-25°C for an ice quench).

    • PPE: Always perform this operation in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[1]

III. Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate (Classical Method)

This protocol is adapted from a verified procedure.[2]

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture on a steam bath or in an oil bath at 110-120°C for 1-2 hours. Ethanol will evolve from the reaction. The resulting warm, viscous oil (Intermediate 1) is used directly in the next step.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as Dowtherm A to a vigorous boil (~250°C).

  • Addition: Slowly and carefully pour the hot Intermediate 1 from step 1 into the boiling Dowtherm A.

  • Reaction: Continue heating and stirring for 30-60 minutes. The product (Intermediate 2) will begin to precipitate as a solid.

  • Isolation: Allow the mixture to cool to room temperature. Dilute with a non-polar solvent like hexane or toluene to aid precipitation. Collect the solid product by filtration.

  • Purification: Wash the filter cake thoroughly with hexane or Skellysolve B to remove the high-boiling solvent.[2] The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate
  • Reaction Setup: In a fume hood, suspend the dried Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate (Intermediate 2, 1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heating: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • POCl₃ Removal: Allow the reaction to cool slightly and remove the excess POCl₃ under reduced pressure using a vacuum setup that is protected from moisture and vents into a scrubber.

  • Workup (Quench): Very slowly and carefully, add the cooled reaction residue to a vigorously stirred beaker of crushed ice.

  • Neutralization: Once the initial vigorous reaction subsides, slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Quantitative Data & Analytical Characterization
StepReactantsKey ParametersTypical YieldMelting Point (°C)
1 & 2 3-Chloroaniline, DEEMDowtherm A, ~250°C, 1h85-95%~295-297 (for 7-chloro isomer)[2]
3 4-Hydroxy-7-chloroquinoline intermediate, POCl₃Reflux, 2-4h70-85%Varies based on purity

Expected NMR Data (¹H NMR, CDCl₃, 400 MHz): Note: Chemical shifts are approximate and can vary. This data is predicted based on analogous structures and serves as a guide for characterization.

  • Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate (Intermediate 2, 7-chloro isomer):

    • δ 12.5-13.0 (s, 1H, -OH, broad)

    • δ 8.8-9.0 (s, 1H, H-2)

    • δ 8.1-8.2 (d, 1H, H-5)

    • δ 7.7-7.8 (d, 1H, H-8)

    • δ 7.4-7.5 (dd, 1H, H-6)

    • δ 4.4-4.5 (q, 2H, -OCH₂CH₃)

    • δ 1.4-1.5 (t, 3H, -OCH₂CH₃)

  • Ethyl 4,7-dichloroquinoline-3-carboxylate (Final Product, 7-chloro isomer):

    • δ 8.9-9.1 (s, 1H, H-2)

    • δ 8.2-8.3 (d, 1H, H-5)

    • δ 8.0-8.1 (d, 1H, H-8)

    • δ 7.6-7.7 (dd, 1H, H-6)

    • δ 4.4-4.6 (q, 2H, -OCH₂CH₃)

    • δ 1.4-1.6 (t, 3H, -OCH₂CH₃)

IV. References

  • Benchchem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272.

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.

  • Li, X., et al. (2012). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 16(9), 1727–1734.

  • Royal Society of Chemistry. (2009). Electronic Supporting Information (ESI).

  • Chemdiv. (n.d.). Compound ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.

  • ResearchGate. (2020). Regioselectivity of the Gould–Jacobs Reaction.

  • Guidechem. (2024). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline.

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.

  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.

  • PubMed Central. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity.

  • ResearchGate. (2011). High boiling point solvents?

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?

  • WordPress.com. (2009). My friend phosphorus oxychloride.

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

  • BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride.

  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.

  • National Institutes of Health. (n.d.). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions.

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

  • PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

  • Chemdiv. (n.d.). Compound ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.

  • Semantic Scholar. (2010). Synthesis of 5-hydroxyquinolines.

  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Alternative Solvents.

  • ResearchGate. (2025). A solvent-free Jacobs–Gould reaction.

  • National Institutes of Health. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.

  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry).

  • PubMed Central. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.

  • ResearchGate. (2017). Steric effects in cyclization reactions.

  • Beilstein Journals. (n.d.). Search Results.

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.

  • Royal Society of Chemistry. (n.d.). Supporting Information.

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

  • Benchchem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed....

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction.

  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

  • ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs....

  • PubMed Central. (n.d.). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate.

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate.

  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

  • ResearchGate. (n.d.). Synthesis of compounds 19 a,b: a) PCl5, POCl3, reflux, 41 %; b) Na2CO3,....

  • University of Rochester. (n.d.). Recrystallization and Crystallization.

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

  • National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.

  • ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).

  • Chem-Impex. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate.

  • Benchchem. (n.d.). Technical Support Center: Optimization of Quinoline Synthesis.

  • PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate.

  • BLD Pharm. (n.d.). 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm.

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.

  • Odesa National University. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Benchchem. (n.d.). Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1.

  • Beilstein Journals. (2025). BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones.

  • Royal Society of Chemistry. (n.d.). 4.

  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (n.d.).

  • Organic Syntheses. (n.d.). phenyldichlorophosphine.

  • Royal Society of Chemistry. (n.d.). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization.

References

Technical Support Center: Synthesis of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-chloroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a special focus on the critical cyclization step. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your approach.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and established route is the Gould-Jacobs reaction.[1][2] This process involves two primary stages:

  • Condensation: The reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl 2-(((3-chlorophenyl)amino)methylene)malonate.

  • Cyclization: An intramolecular cyclization of this intermediate, typically induced by heat, to form the quinoline ring system. The initial product is Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, which exists predominantly in its keto tautomer, Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][3]

Q2: My current protocol for the cyclization step requires very high temperatures (>250 °C). Are there catalytic alternatives to mitigate harsh thermal conditions?

A2: Yes. While the traditional Gould-Jacobs reaction relies on high-temperature thermal cyclization, these conditions can lead to product decomposition and low yields.[4] Several catalytic strategies can be employed to facilitate the reaction under milder conditions:

  • Brønsted/Lewis Acids: While not always explicitly labeled for the Gould-Jacobs reaction, strong acids are staples in similar quinoline syntheses (like Friedländer or Combes) for promoting cyclization.[5][6][7]

  • Dehydrating Acid Catalysts: Reagents like Polyphosphoric Acid (PPA) and Eaton's Reagent (P₂O₅ in methanesulfonic acid) are highly effective for promoting intramolecular acylations and cyclizations.[8][9][10][11] They act as both a catalyst and a dehydrating agent, which can be advantageous for this type of ring closure.[12][13]

  • Microwave-Assisted Synthesis: Although not a catalyst, microwave irradiation is a powerful alternative to conventional heating. It can dramatically reduce reaction times and often improves yields by ensuring rapid, uniform heating, which minimizes the formation of degradation byproducts.[14][15][16][17]

Q3: The starting material, 3-chloroaniline, is asymmetrical. How does this affect the cyclization and what product should I expect?

A3: This is a critical consideration. The cyclization of the intermediate from 3-chloroaniline can proceed via electrophilic attack on either of the two available ortho positions on the aniline ring (C2 or C6). This can lead to a mixture of two constitutional isomers:

  • Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from cyclization at C2)

  • Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from cyclization at C6)

The regioselectivity is governed by a combination of steric and electronic factors.[4] The chloro group is an ortho, para-directing deactivator. In this case, the position para to the chloro group (C6 of the aniline) is sterically unhindered, while the position ortho (C2) is more sterically hindered. Electronic effects of the activating amino group and the deactivating chloro group will also play a crucial role in determining the major product. Careful analysis of the product mixture (e.g., by ¹H NMR or LC-MS) is essential.

Catalyst & Method Selection Workflow

Choosing the right approach for the cyclization step is crucial for success. The following diagram outlines a decision-making workflow based on common experimental goals.

cluster_start Initial Goal cluster_options Primary Experimental Drivers cluster_methods Recommended Methods cluster_considerations Key Considerations Start Select Cyclization Strategy Speed Speed & High Throughput Start->Speed Is speed the priority? Mildness Milder Conditions & Avoid Decomposition Start->Mildness Is avoiding degradation critical? Simplicity Simplicity & Established Method Start->Simplicity Is equipment limited? MW Microwave-Assisted Synthesis Speed->MW Catalyst Acid Catalysis (PPA, Eaton's Reagent) Mildness->Catalyst Thermal Conventional Thermal Cyclization Simplicity->Thermal MW_Cons Requires specific equipment. Excellent for rapid optimization. MW->MW_Cons Cat_Cons Reduces temperature. Requires catalyst removal. Potentially improves regioselectivity. Catalyst->Cat_Cons Therm_Cons Simple setup. Risk of charring/decomposition. Often requires high-boiling solvents. Thermal->Therm_Cons

Caption: Decision workflow for selecting a cyclization method.

Troubleshooting Guide: The Cyclization Step

Problem 1: Low or No Yield of the Desired Quinolone Product.

This is the most common issue, often stemming from incomplete reaction or product degradation.[18][19][20]

  • Possible Cause A: Insufficient Reaction Temperature/Time (Thermal Method).

    • Validation: The Gould-Jacobs cyclization is a high-activation-energy process.[21] If you are using a thermal method without a catalyst, temperatures below 250 °C may be insufficient to drive the reaction to completion.

    • Suggested Solution:

      • Increase Temperature: If using a high-boiling solvent like diphenyl ether, ensure the temperature is maintained at 250-260 °C.

      • Switch to Microwave: Use a microwave reactor to achieve higher temperatures (e.g., 250-300 °C) rapidly and with more control, which can significantly improve yields.[21]

      • Introduce a Catalyst: Switch to a catalyzed protocol using Eaton's Reagent or PPA. These reagents can facilitate the reaction at much lower temperatures (e.g., 140-160 °C), preventing thermal decomposition while ensuring conversion.[12]

  • Possible Cause B: Ineffective Catalyst.

    • Validation: If you are attempting a catalyzed reaction, the acid may not be strong enough, or it may be deactivated by impurities (e.g., water).

    • Suggested Solution:

      • Use a Stronger Acid System: Eaton's Reagent is an exceptionally powerful dehydrating and cyclizing agent, often more effective than PPA.[9]

      • Ensure Anhydrous Conditions: Water can hydrolyze the catalyst and interfere with the reaction. Ensure all glassware is flame- or oven-dried and use anhydrous reagents.[19]

Troubleshooting Decision Tree for Low Yield

Start Low / No Yield Check_Method Which method was used? Start->Check_Method Thermal_Path Thermal Cyclization Check_Method->Thermal_Path Thermal Catalytic_Path Acid Catalyzed Check_Method->Catalytic_Path Catalyzed Temp_Check Was Temp > 250°C? Thermal_Path->Temp_Check Catalyst_Check Catalyst Used? Catalytic_Path->Catalyst_Check Decomp_Check Evidence of Charring? Temp_Check->Decomp_Check Yes Increase_Temp Action: Increase temperature or switch to Microwave Temp_Check->Increase_Temp No Decomp_Check->Increase_Temp No Switch_To_Catalyst Action: Switch to Catalytic Method (e.g., Eaton's Reagent) Decomp_Check->Switch_To_Catalyst Yes Check_Catalyst_Strength Action: Use stronger catalyst (PPA -> Eaton's Reagent) Catalyst_Check->Check_Catalyst_Strength PPA / H+ Ensure_Anhydrous Action: Ensure anhydrous conditions Catalyst_Check->Ensure_Anhydrous Eaton's

Caption: Troubleshooting workflow for diagnosing low yield issues.

Problem 2: Significant Product Decomposition or Charring.

This indicates that the reaction temperature is too high for the stability of your starting material or product.[4][19]

  • Validation: Visual evidence of a dark, tarry reaction mixture is a clear sign of decomposition. TLC analysis will show a streak from the baseline and multiple spots.

  • Suggested Solution: This is the primary reason to abandon the high-temperature thermal method in favor of a catalyzed approach.

    • Implement Eaton's Reagent Protocol: Eaton's reagent typically promotes cyclization at temperatures around 140 °C, which is significantly milder than the >250 °C required for the uncatalyzed thermal reaction.[12][22] This lower temperature minimizes side reactions and decomposition.

    • Optimize Microwave Conditions: If using a microwave, reduce the target temperature and/or reaction time. Even at high temperatures, the very short reaction times (minutes) can prevent the extensive decomposition seen in conventional heating over hours.[21]

Comparison of Cyclization Strategies
ParameterConventional ThermalAcid Catalyzed (Eaton's Reagent)Microwave-Assisted
Catalyst NoneP₂O₅ in CH₃SO₃HNone (Energy Source)
Typical Temp. 250-260 °C120-160 °C250-300 °C
Reaction Time 30-90 minutes1-5 hours5-20 minutes
Typical Yield Variable, often moderateGood to ExcellentGood to Excellent
Pros Simple setup, no catalyst removal.Milder conditions, reduces decomposition, higher yields.Extremely fast, high yields, excellent for optimization.
Cons High energy, risk of charring, requires high-boiling solvents.Viscous reagent, requires careful workup to remove catalyst.Requires specialized equipment.

Proposed Catalytic Mechanism

An acid catalyst, such as Eaton's Reagent, facilitates the Gould-Jacobs cyclization by activating the intermediate. The proposed mechanism involves the protonation of one of the ester carbonyls, which significantly increases the electrophilicity of the adjacent carbon atom, priming it for the intramolecular electrophilic aromatic substitution reaction that forms the quinoline ring.

cluster_mech Proposed Acid-Catalyzed Cyclization A Intermediate + H+ B Protonated Intermediate (Activated) A->B Protonation of Carbonyl Oxygen C Transition State (Ring Closure) B->C Intramolecular Electrophilic Attack D Cyclized Intermediate C->D Aromatization (Loss of H+) E Product + H+ D->E Tautomerization & Deprotonation

References

Technical Support Center: Managing Impurities in Ethyl 5-chloroquinoline-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chloroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges, with a focus on impurity management and reaction optimization. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring both accuracy and reproducibility in your work.

I. Overview of Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound is commonly achieved via the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][4][5] The resulting product is a crucial intermediate in the synthesis of various pharmaceutical agents.

The multi-step nature of the Gould-Jacobs reaction, particularly the harsh conditions required for cyclization, can lead to the formation of several impurities.[4] Effective management of these impurities is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Reaction Workflow

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination (if applicable) 3-Chloroaniline 3-Chloroaniline Intermediate Anilinomethylenemalonate Intermediate 3-Chloroaniline->Intermediate Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclization High Temperature (e.g., >250°C) Intermediate->Cyclization 6-electron Electrocyclization Product Ethyl 4-hydroxy-5-chloro quinoline-3-carboxylate Cyclization->Product Chlorination Chlorinating Agent (e.g., POCl3) Product->Chlorination Final_Product Ethyl 5-chloroquinoline- 3-carboxylate Chlorination->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to diagnose and resolve them.

Question 1: Low yield of the desired product after thermal cyclization.

Possible Causes:

  • Incomplete Cyclization: The thermal cyclization step is highly temperature-dependent and often requires temperatures exceeding 250°C to proceed efficiently.[4][5] Insufficient temperature or reaction time can lead to a significant amount of unreacted anilinomethylenemalonate intermediate.

  • Side Reactions/Degradation: Prolonged exposure to very high temperatures can lead to the degradation of the product or the formation of undesired side products, including decarboxylated species.[6]

  • Formation of Regioisomers: If an asymmetrically substituted aniline is used, cyclization can occur at two different positions, leading to a mixture of regioisomers and reducing the yield of the desired product.[4]

Troubleshooting Steps:

  • Verify Reaction Temperature:

    • Ensure that the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is heated to the optimal temperature (typically 250-260°C) and that this temperature is maintained consistently throughout the reaction.[5][7]

    • Consider using microwave-assisted synthesis, which can often improve yields and dramatically shorten reaction times by providing rapid and uniform heating.[5][6]

  • Optimize Reaction Time:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

    • A time-course study can help identify the point at which the formation of the product is maximized and the degradation begins to occur. Increasing reaction time does not always lead to higher yields and can sometimes result in product degradation.[6]

  • Characterize Byproducts:

    • Isolate and characterize any significant byproducts using techniques like HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] This will help to identify the specific side reactions that are occurring.

Question 2: Presence of a significant amount of 5-chloroquinoline (decarboxylated impurity).

Possible Cause:

  • Thermal Decarboxylation: The ester group at the 3-position of the quinoline ring can be susceptible to hydrolysis followed by decarboxylation, particularly at the high temperatures used for cyclization.[1][11] This process can be catalyzed by trace amounts of acid or water.

Troubleshooting Steps:

  • Control Reaction Temperature and Time: As with low yield, excessive heat or prolonged reaction times can promote decarboxylation.[6] Optimization of these parameters is crucial.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the potential for hydrolysis of the ester group.

  • Purification: If decarboxylation is unavoidable, the resulting 5-chloroquinoline can be removed through purification techniques such as column chromatography or recrystallization.

Question 3: Difficulty in removing the high-boiling solvent (e.g., Dowtherm A) after cyclization.

Possible Cause:

  • High Boiling Point and Viscosity: Solvents like Dowtherm A and diphenyl ether have very high boiling points, making them difficult to remove by standard evaporation techniques.

Troubleshooting Steps:

  • Precipitation and Washing: After cooling the reaction mixture, precipitate the crude product by adding a non-polar solvent like cyclohexane or petroleum ether.[5]

  • Filtration and Thorough Washing: Collect the precipitated solid by filtration and wash it extensively with the non-polar solvent to remove the residual high-boiling solvent.[7]

  • Slurry Wash: If the product is still contaminated, resuspend the crude solid in a fresh portion of the non-polar solvent, stir vigorously, and filter again. Repeat as necessary.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the production of this compound?

The most common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 3-chloroaniline and diethyl ethoxymethylenemalonate.

    • Intermediate: The anilinomethylenemalonate intermediate from the initial condensation step.[6]

    • Regioisomers: If cyclization is not completely regioselective, the 7-chloro isomer may be formed.[4]

  • Degradation Products:

    • 5-chloroquinoline-3-carboxylic acid: Formed by the hydrolysis of the ethyl ester.[12]

    • 5-chloroquinoline: Resulting from the decarboxylation of the carboxylic acid intermediate.[13]

Impurity Potential Source Recommended Analytical Technique
3-ChloroanilineUnreacted starting materialHPLC, GC-MS
Diethyl ethoxymethylenemalonateUnreacted starting materialHPLC, GC-MS
Anilinomethylenemalonate IntermediateIncomplete cyclizationHPLC, LC-MS
Ethyl 7-chloroquinoline-3-carboxylateNon-regioselective cyclizationHPLC, LC-MS, NMR
5-chloroquinoline-3-carboxylic acidHydrolysis of the esterHPLC, LC-MS
5-chloroquinolineDecarboxylationHPLC, GC-MS
Q2: What analytical methods are best for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[8][14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[8][15] A reverse-phase C18 column with a gradient elution of acetonitrile and water is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents or the decarboxylated 5-chloroquinoline.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated impurities.[10]

Q3: How can I purify the final product to remove trace impurities?

Purification Strategy:

Purification_Workflow Crude_Product Crude Ethyl 5-chloroquinoline- 3-carboxylate Recrystallization Recrystallization (e.g., from Ethanol or Toluene) Crude_Product->Recrystallization Purity_Check Purity Analysis (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography (Silica Gel) Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Does Not Meet Specification Pure_Product High-Purity Product Purity_Check->Pure_Product Meets Specification Repurify Repurify if needed

Caption: A typical workflow for the purification of this compound.

Detailed Protocols:

  • Recrystallization: This is often the most effective method for removing closely related impurities. Solvents such as ethanol, ethyl acetate, or toluene can be effective. The choice of solvent will depend on the specific impurity profile.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be employed.

  • Acid-Base Extraction: To remove acidic impurities like 5-chloroquinoline-3-carboxylic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution).

IV. References

  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Copper-quinoline decarboxylation. (1969). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). American Chemical Society. Retrieved from --INVALID-LINK--

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from --INVALID-LINK--

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from --INVALID-LINK--

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Gould-Jacobs Cyclization for Quinolone Synthesis. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from --INVALID-LINK--

  • Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Quality Assurance. Retrieved from --INVALID-LINK--

  • Compound ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. (n.d.). Chemdiv. Retrieved from --INVALID-LINK--

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from --INVALID-LINK--

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. Retrieved from --INVALID-LINK--

  • Preparation of Ethyl 5-chloro-3-phenylindole-2-carboxylate. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved from --INVALID-LINK--

  • MCQ about oxidation of Quinoline followed by decarboxylation. (2020). YouTube. Retrieved from --INVALID-LINK--

  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved from --INVALID-LINK--

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. (2016). mzCloud. Retrieved from --INVALID-LINK--

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Process for the preparation of a quinoline carboxylic acid. (n.d.). European Patent Office. Retrieved from --INVALID-LINK--

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry. Retrieved from --INVALID-LINK--

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). Research Square. Retrieved from --INVALID-LINK--

References

Technical Support Center: Reaction Monitoring for Ethyl 5-chloroquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 5-chloroquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis during this specific synthesis.

The synthesis of this compound is commonly achieved via the Gould-Jacobs reaction. This process involves the condensation of an appropriately substituted aniline (3-chloroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2][3] Effective reaction monitoring is critical to determine the point of completion, maximize product yield, and identify the formation of potential impurities.[4][5]

General Experimental Workflow

The diagram below outlines the critical stages of the synthesis, emphasizing the integration of TLC and HPLC for in-process control.

G cluster_0 Reaction Setup cluster_1 In-Process Monitoring cluster_2 Decision & Workup A 1. Condensation (3-chloroaniline + DEEM) B 2. Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) A->B C Take Reaction Aliquot B->C D TLC Analysis (Qualitative Check) C->D E HPLC Analysis (Quantitative Check) C->E F Reaction Complete? D->F E->F G Continue Heating F->G No H Proceed to Workup (Cooling, Precipitation, Filtration) F->H Yes G->B Re-sample

Caption: Workflow for Synthesis and Monitoring.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative monitoring of the Gould-Jacobs reaction. Its speed and low cost make it ideal for frequent checks on the consumption of starting materials and the formation of the product.[6][7]

Frequently Asked Questions (FAQs) - TLC

Q1: Why is TLC the preferred method for quick reaction checks? A: TLC is fast, requires minimal sample, is inexpensive, and provides an immediate visual representation of the reaction's progress.[5][6] You can quickly ascertain the presence or absence of starting materials compared to the newly formed product spot.[7]

Q2: How do I select an appropriate mobile phase (eluent) for this reaction? A: The key is to find a solvent system that provides good separation between the starting aniline, the intermediate, and the final quinoline product. A common starting point for aromatic heterocycles is a binary mixture of a non-polar solvent and a polar solvent, such as Hexanes:Ethyl Acetate.[8] Begin with a low polarity mixture (e.g., 9:1 Hex:EtOAc) and gradually increase the proportion of ethyl acetate. An ideal mobile phase will yield an Rf value of approximately 0.3-0.4 for the product, allowing for clear separation from other components.[9]

Q3: How can I visualize the spots? The starting materials and product are colorless. A: The quinoline ring system is aromatic and contains conjugated double bonds, making it inherently UV-active. Visualization under a UV lamp (254 nm) is the most common and non-destructive method.[8] If spots are faint, an iodine chamber can be used as a secondary, more universal staining method.

Q4: How should I set up my TLC plate to effectively monitor the reaction? A: A three-lane spotting system is considered best practice.[5]

  • Lane 1 (Reference): Spot a pure sample of your limiting starting material (e.g., 3-chloroaniline).

  • Lane 2 (Co-spot): Apply the reference spot first, and then carefully spot the reaction mixture directly on top of it.

  • Lane 3 (Reaction): Spot only the reaction mixture aliquot.

This setup allows you to track the disappearance of the starting material confidently. The reaction is complete when the starting material spot in Lane 3 is gone and the co-spot (Lane 2) shows two distinct spots (product and the added reference).[10]

Detailed Protocol: TLC Monitoring
  • Preparation: Obtain a silica gel TLC plate (F-254). Using a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Sample Preparation: Withdraw a tiny aliquot from the reaction mixture using a capillary tube.[5] Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using separate capillary spotters, apply small spots of the reference material, co-spot, and diluted reaction mixture onto the starting line in their respective lanes. Ensure spots are small and concentrated.[11][12]

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[13] Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp and circle them with a pencil. Calculate Rf values if necessary.

TLC Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded or too concentrated.[6][11][13]Dilute the reaction aliquot further before spotting.
The compound is acidic or basic.Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to suppress ionization.[12][13]
No Visible Spots Sample is too dilute.[11][13]Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.
Compound is not UV-active.While unlikely for this product, try a chemical stain like iodine or permanganate.
Rf Value Too High (>0.8) or Too Low (<0.2) Mobile phase is too polar (high Rf) or not polar enough (low Rf).[13]Adjust the solvent ratio. For a high Rf, decrease the polar component (e.g., ethyl acetate). For a low Rf, increase it.
Uneven Solvent Front The edge of the TLC plate is touching the chamber wall or filter paper.[11]Center the plate in the chamber, ensuring it does not touch the sides.
The silica at the bottom of the plate is chipped or uneven.Use a fresh, undamaged plate.

TLC Troubleshooting Logic

G Start TLC Problem Observed Problem_Type What is the issue? Start->Problem_Type Streak Streaking Spot Problem_Type->Streak Shape NoSpot No Visible Spot Problem_Type->NoSpot Visibility RfIssue Rf Too High/Low Problem_Type->RfIssue Position Sol_Streak Dilute Sample or Add Acid/Base to Eluent Streak->Sol_Streak Sol_NoSpot Concentrate Sample or Use Different Stain NoSpot->Sol_NoSpot Sol_RfIssue Adjust Eluent Polarity RfIssue->Sol_RfIssue

Caption: Decision tree for common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For more accurate, quantitative analysis, HPLC is the method of choice. It provides superior resolution, allowing for the separation of the main product from closely related impurities and accurate determination of reaction conversion.[14]

Frequently Asked Questions (FAQs) - HPLC

Q1: When is HPLC necessary for monitoring this reaction? A: Use HPLC when you need to quantify the conversion of starting material to product, when you suspect the presence of closely related isomers or byproducts that do not separate by TLC, or during process optimization to precisely determine reaction endpoints.

Q2: What is a good starting point for HPLC method development? A: A reversed-phase C18 column is the standard workhorse for aromatic compounds like quinolines.[15][16] For the mobile phase, begin with a gradient elution using water and acetonitrile (or methanol). A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to both solvents to improve peak shape by protonating the quinoline nitrogen.

Q3: My quinoline product peak is tailing severely. What is the cause and how can I fix it? A: This is a classic problem for basic compounds on silica-based columns.[9][15] The basic nitrogen on the quinoline ring interacts with acidic residual silanol groups on the C18 stationary phase, causing tailing.[15]

  • Primary Solution: Lower the mobile phase pH to 2.5-3.5 with an acid like formic acid or a buffer. This protonates the quinoline, minimizing its interaction with the silanols.[9]

  • Other Solutions: Increase the buffer concentration in the mobile phase, reduce the mass of sample injected to avoid overload, or use a modern, highly end-capped column designed for analyzing basic compounds.[15]

Q4: My retention times are shifting between injections. What's wrong? A: Retention time drift is typically caused by three main factors:

  • Insufficient Equilibration: The column is not fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs.[17]

  • Temperature Fluctuation: The column temperature is not stable. Using a thermostatted column compartment is essential for reproducible results.[17]

  • Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or solvent proportions are drifting in the pump. Prepare fresh mobile phase daily and ensure the pump is mixing correctly.[17]

Detailed Protocol: HPLC Monitoring
  • Mobile Phase Prep: Prepare mobile phases using HPLC-grade solvents. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Filter and degas both phases thoroughly.

  • Sample Prep: Take a small aliquot from the reaction. Dilute it significantly (e.g., 1 drop in 10 mL) with a solvent compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to a wavelength where the product has strong absorbance (e.g., 254 nm or a determined λ-max).

    • Injection Volume: 5-10 µL.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes. Inject a blank (dilution solvent), a standard of the starting material, and then the prepared reaction sample. Monitor the chromatogram for the disappearance of the starting material peak and the growth of the product peak.

HPLC Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups.[9][15]Lower mobile phase pH (2.5-3.5) with an appropriate acid or buffer.
Column overload.[15]Decrease the sample concentration or injection volume.
Extra-column dead volume.Use shorter, narrower ID tubing between the column and detector.
Retention Time Drifting Insufficient column equilibration.[17]Increase equilibration time between runs, especially after a gradient.
Unstable column temperature.[17]Use a column oven set to a constant temperature (e.g., 30-40 °C).
Mobile phase composition is changing.Prepare fresh mobile phase. Purge pump lines.
Baseline Noise or Drift Air bubbles in the pump or detector.[17][18]Degas mobile phase. Purge the pump and detector.
Contaminated detector cell or mobile phase.Flush the system with a strong solvent (e.g., isopropanol). Use high-purity solvents.[17]
Broad Peaks Column contamination or degradation.Flush the column or replace it if performance does not improve.
Sample solvent is stronger than the mobile phase.Dilute the sample in the mobile phase or a weaker solvent.[19]

HPLC Troubleshooting Logic

G Start HPLC Problem Observed Problem_Type What is the issue? Start->Problem_Type PeakShape Poor Peak Shape (Tailing, Broad) Problem_Type->PeakShape Peak Quality Retention Retention Time Drift Problem_Type->Retention Reproducibility Baseline Baseline Noise/Drift Problem_Type->Baseline Signal Quality Sol_PeakShape Adjust Mobile Phase pH or Reduce Sample Load PeakShape->Sol_PeakShape Sol_Retention Increase Equilibration Time or Use Column Oven Retention->Sol_Retention Sol_Baseline Degas Mobile Phase or Flush System Baseline->Sol_Baseline

Caption: Decision tree for common HPLC issues.

References

refining workup procedure for Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-chloroquinoline-3-carboxylate

A Guide to Refining Workup & Purification Procedures

Welcome to the technical support center for this compound. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the post-reaction workup and purification of this compound. Our focus is on the practical application of chemical principles to overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: My crude product after solvent evaporation is a dark, oily residue, not the expected off-white solid. What went wrong?

A1: This is a common issue that typically points to one of two sources: incomplete reaction or degradation.

  • Incomplete Cyclization: If you are using a high-temperature synthesis like the Gould-Jacobs reaction, the linear intermediate (the anilidomethylenemalonate) may persist if the reaction time or temperature was insufficient.[1] This intermediate is often less crystalline and can contribute to an oily appearance.

  • Thermal Degradation: The use of high-boiling point solvents like Dowtherm A requires careful temperature control. Overheating can lead to the degradation of the product and the formation of colored, tarry impurities.[2]

  • Residual Solvent: High-boiling point solvents are difficult to remove completely on a standard rotary evaporator. Ensure you are using a high-vacuum pump and an appropriate bath temperature to remove solvents like DMF, DMSO, or Dowtherm A without degrading your product.

Pro-Tip: Before a full workup, run a quick TLC or LC-MS on the crude mixture. The presence of a major spot corresponding to the starting aniline or the uncyclized intermediate is a clear indicator that the reaction needs to be driven to completion.

Q2: What is the optimal sequence of aqueous washes for the organic layer during extraction?

A2: The choice and order of aqueous washes are critical for removing specific impurities and preventing product loss. A standard, effective sequence is as follows:

  • Dilute Acid (e.g., 1M HCl): This wash is primarily to remove any unreacted basic starting materials, such as 3-chloroaniline. The protonated amine salt will become water-soluble and partition into the aqueous layer.[3] Use this step with caution if your target molecule has acid-labile groups, though the ester on the quinoline core is generally stable to brief, dilute acid exposure.

  • Water: A wash with deionized water helps to remove the bulk of water-soluble reagents and byproducts.[4]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is arguably the most crucial wash. It neutralizes any residual acid catalyst (e.g., H₂SO₄, POCl₃ byproducts) from the reaction.[4][5] Crucially, this step prevents the acid-catalyzed hydrolysis of your ethyl ester to the corresponding carboxylic acid during subsequent heating for solvent evaporation. [6][7]

  • Saturated Sodium Chloride (Brine): The final wash with brine serves two purposes. It helps to break up any minor emulsions that may have formed and it removes the majority of dissolved water from the organic layer, which reduces the burden on your drying agent.[8]

Q3: I'm seeing a significant amount of a new, more polar spot on my TLC after the workup. What is it and how can I prevent it?

A3: This is almost certainly the corresponding carboxylic acid (5-chloroquinoline-3-carboxylic acid), formed by the hydrolysis of your ethyl ester.[7][9]

Causality & Prevention:

  • Acidic Residue: As mentioned in Q2, residual acid from the reaction is the most common culprit. Ensure a thorough neutralization with a bicarbonate wash. You can test the pH of the final aqueous wash with litmus paper to confirm it is neutral or slightly basic.[4]

  • Basic Hydrolysis (Saponification): While less common during a standard workup, prolonged exposure to strong bases (e.g., using 10% NaOH for the wash instead of bicarbonate) can also cleave the ester.[2] Stick to mild bases like NaHCO₃ or K₂CO₃ for neutralization.

  • Water in Solvents: Using "wet" solvents for extraction or chromatography can facilitate hydrolysis over time, especially if catalytic acid is present.

Removal: If hydrolysis has already occurred, the carboxylic acid can typically be removed by washing the organic solution with a dilute base (like NaHCO₃), which will deprotonate the acid and pull it into the aqueous layer. Alternatively, it can be separated via column chromatography, as the acid is significantly more polar than the ester.

Troubleshooting Guide

Problem 1: Formation of a Persistent Emulsion During Extraction

An emulsion is a stable suspension of the organic and aqueous layers that refuses to separate.

  • Immediate Action: Add a significant amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous phase often forces the layers to separate.[3]

  • Filtration: If the emulsion is caused by fine particulate matter, filtering the entire mixture through a pad of Celite can break the suspension.

  • Patience & Technique: Allow the funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or rolling of the funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help by changing the relative volumes.

Problem 2: The Product "Oils Out" During Recrystallization

This occurs when the compound comes out of the solution as a liquid below its melting point because its solubility limit has been exceeded at a temperature where it is still molten.

  • Solution: The key is to maintain the product's solubility until the solution cools to a temperature below its melting point.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble, like DCM or ethyl acetate) to the hot mixture to redissolve the oil.

    • Then, add more of the "poor" or "anti-solvent" (e.g., hexanes, pentane) very slowly while the solution is still hot, until you just reach the cloud point.

    • Allow the solution to cool very slowly and undisturbed. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystal nucleation.

Problem 3: Low Recovery After Column Chromatography
  • Irreversible Adsorption: Quinolines, being basic, can sometimes stick irreversibly to acidic silica gel. If you suspect this is an issue, you can pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine (Et₃N) before packing the column.[3] The triethylamine will neutralize the acidic sites on the silica.

  • Incorrect Solvent Polarity: A solvent system that is too polar can cause your compound to elute too quickly along with impurities. Conversely, a system that is not polar enough will result in very slow elution and broad, difficult-to-collect bands. Always determine the optimal eluent system using TLC analysis before running the column. A good target Rf value for your product is typically between 0.25 and 0.35.

Experimental Protocols & Data

Standard Workup & Extraction Protocol
  • Once the reaction is deemed complete, cool the reaction vessel to room temperature.

  • If a high-boiling solvent like Dowtherm A was used, carefully pour the mixture into a beaker containing hexanes or another non-polar solvent to precipitate the crude product. Filter the solid and wash with hexanes to remove the bulk of the solvent.[2] If the reaction was in a solvent like POCl₃, carefully quench by pouring the mixture onto crushed ice.[5]

  • Dissolve the crude material in an appropriate extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Transfer the solution to a separatory funnel.

  • Perform the sequential washes as described in FAQ Q2 : dilute HCl (optional), water, saturated NaHCO₃, and finally, brine.

  • Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Filter or decant the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Data Presentation: Solvent Selection Table

The choice of solvent is critical for both extraction and purification. This table provides a guide for common solvents.

SolventBoiling Point (°C)Polarity IndexPrimary Use CaseNotes
Ethyl Acetate 77.14.4Extraction Good general-purpose solvent for extracting the product from aqueous mixtures.[10]
Dichloromethane 39.63.1Extraction / Column Can dissolve the product well but its low boiling point makes it volatile. Good for chromatography.
Ethanol 78.44.3Recrystallization The product is often sparingly soluble in cold ethanol but dissolves when hot, making it a good choice.[10][11]
Hexanes / Heptane ~690.1Recrystallization / Wash Used as an anti-solvent in recrystallization or to wash away non-polar impurities.[12]
Acetonitrile 81.65.8Washing / Recrystallization Can be used to wash the crude precipitated product to remove soluble impurities.[1]

Visualizations

Refining Workup Workflow

This diagram illustrates the decision-making process during a typical aqueous workup procedure for this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Reaction_Mixture->Dissolve Wash_Seq Sequential Washes: 1. (Opt.) Dilute HCl 2. Water 3. Sat. NaHCO3 4. Brine Dissolve->Wash_Seq Separate Separate Organic Layer Wash_Seq->Separate Emulsion Emulsion Forms? Wash_Seq->Emulsion Dry Dry with Na2SO4 / MgSO4 Separate->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Product Crude Solid Product Evaporate->Crude_Product Purity_Check Check Purity (TLC/LC-MS) Crude_Product->Purity_Check Purification_Choice Is Purity >95%? Purity_Check->Purification_Choice Recrystallize Recrystallization (e.g., from Ethanol) Purification_Choice->Recrystallize No Column Column Chromatography Purification_Choice->Column No, complex mixture Final_Product Pure Product Purification_Choice->Final_Product Yes Recrystallize->Final_Product Column->Final_Product Emulsion->Separate Add more brine

Caption: A workflow diagram for the workup and purification of this compound.

References

stability issues of Ethyl 5-chloroquinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 5-chloroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you in your experimental design and execution.

Troubleshooting Guide: Addressing Common Observations

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A: Discoloration is a common and immediate indicator of chemical degradation in quinoline-containing compounds.[1] This is typically caused by one of two mechanisms:

  • Photodegradation: The quinoline ring system is known to be photosensitive.[1] Exposure to ambient laboratory light or, more severely, UV light can initiate photochemical reactions, leading to the formation of colored byproducts such as hydroxyquinolines.[1]

  • Oxidation: The nitrogen atom within the quinoline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions that can catalyze oxidative processes.[1]

Immediate Action:

  • Discard the discolored solution, as its integrity is compromised.

  • For all future work, prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect them from light.[2]

  • For sensitive, long-term experiments, consider preparing solutions with a de-gassed solvent and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Q2: I've observed a precipitate forming in my stock solution, which was clear upon preparation. What is happening?

A: The formation of a precipitate indicates that a component of the solution is no longer soluble under the storage conditions. There are two primary causes for this:

  • Chemical Degradation to a Less Soluble Product: The most likely degradation pathway for this compound that would result in a precipitate is the hydrolysis of the ethyl ester functional group. Esters are susceptible to hydrolysis, particularly in the presence of trace amounts of acid or base, to form the corresponding carboxylic acid (5-chloroquinoline-3-carboxylic acid). Carboxylic acids are often significantly less soluble in common organic solvents (like DMSO or ethanol) than their ethyl ester counterparts, causing them to precipitate out of solution.

  • Exceeding Solubility Limits: The compound may have been dissolved at a concentration near its solubility limit. Minor fluctuations in temperature (e.g., moving from room temperature to 4°C storage) can decrease solubility and cause the compound to crystallize out. This is a physical, not chemical, change.

Troubleshooting Workflow:

A Precipitate Observed B Gently warm solution to RT. Does precipitate redissolve? A->B C Yes B->C   D No B->D   E Issue is likely physical (solubility). - Store at a consistent temperature. - Consider preparing a more dilute stock. C->E F Issue is likely chemical (degradation). Suspect hydrolysis to carboxylic acid. D->F G Confirm via HPLC. - Analyze supernatant. - Dissolve precipitate in suitable solvent and analyze. - Look for new peaks. F->G

Caption: Troubleshooting workflow for precipitate formation.

Q3: My assay results are inconsistent, suggesting a loss of potency of my compound. How can I confirm this is a stability issue?

A: Inconsistent results and a drop in expected biological or chemical activity are classic signs of compound degradation.[1] The active parent compound is likely degrading into inactive or less active species.

To definitively confirm this, you must perform a stability study using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Protocol: Preliminary Stability Assessment

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound in your chosen solvent (e.g., DMSO) at a known concentration.

  • Initial Analysis (T=0): Immediately analyze this fresh solution via HPLC to obtain a baseline chromatogram. Record the peak area and retention time of the parent compound.

  • Storage: Store the stock solution under the exact conditions used for your experiment (e.g., 4°C, protected from light).

  • Time-Point Analysis: Re-analyze the solution at regular intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Data Interpretation: Compare the chromatograms over time. A stability issue is confirmed if you observe:

    • A significant decrease (>5-10%) in the peak area of the parent compound.

    • The appearance and growth of new peaks, which correspond to degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A: The stability of this molecule is governed by its chemical structure. The four main factors to control are:

  • pH: The ethyl ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis.[3] Extreme pH values will rapidly degrade the compound to 5-chloroquinoline-3-carboxylic acid. The solubility of the quinoline core is also pH-dependent.[1][4] For aqueous solutions, it is critical to use a buffer system to maintain a stable pH, ideally in the neutral range (pH 6-7.5), though the optimal pH should be determined experimentally.[1]

  • Light: As a quinoline derivative, the compound is expected to be photosensitive.[1] Light exposure can provide the energy to initiate degradation reactions.[3] Always protect solutions from light.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][3] Solutions should be stored at low temperatures (e.g., 2-8°C for short-term, -20°C to -80°C for long-term).[1]

  • Oxidizing Agents: Avoid contact with strong oxidizing agents. The quinoline ring can be oxidized, compromising the compound's integrity.[1] Ensure solvents are free of peroxides.

Q2: What is the recommended way to prepare and store stock solutions?

A: For maximum stability and longevity of your compound, follow these guidelines:

  • Solvent Selection: Prepare primary stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aprotic solvents prevent hydrolysis of the ester group.

  • Storage Temperature: Store stock solutions at -20°C for medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation.[1] Aliquot the primary stock solution into smaller, single-use volumes to avoid this.

  • Protection from Light: Always store aliquots in amber vials or a light-blocking container.[1]

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the primary stock. If an aqueous solution must be stored, use a sterile buffer and store at 2-8°C for no more than 24-48 hours. Validate the stability for your specific experimental conditions.

Q3: How do I conduct a forced degradation study to understand the potential degradation pathways and develop a stability-indicating method?

A: A forced degradation (or stress testing) study is essential for identifying likely degradation products and demonstrating the specificity of your analytical method.[5][6][7] The goal is to achieve 5-20% degradation of the parent compound.[8]

Below is a standard protocol. The exact conditions (concentration, time, temperature) should be optimized for this compound.

Experimental Workflow: Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Prep Prepare 1 mg/mL Solution of Compound in Acetonitrile Acid Acid Hydrolysis Mix 1:1 with 0.1 M HCl Incubate at 60°C Prep->Acid Base Base Hydrolysis Mix 1:1 with 0.1 M NaOH Incubate at RT Prep->Base Oxid Oxidation Mix 1:1 with 3% H2O2 Incubate at RT Prep->Oxid Therm Thermal Incubate solution at 80°C (Protected from light) Prep->Therm Photo Photolytic Expose to light (ICH Q1B) (Include dark control) Prep->Photo Sample Sample at time points (e.g., 2, 8, 24h). Neutralize acid/base samples. Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Analyze Analyze all samples by HPLC-UV/MS Sample->Analyze Interpret Interpret Data: - Identify degradation peaks - Determine degradation pathways - Validate method specificity Analyze->Interpret

Caption: Workflow for a forced degradation study.

Forced Degradation Conditions Summary

Stress ConditionReagent/ParameterTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp or 60-80°CEster Hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOHRoom TemperatureEster Hydrolysis
Oxidation 3-30% H₂O₂Room TemperatureN-oxidation, Ring Oxidation
Thermal Degradation Heat60-80°C in ovenThermally-labile bonds
Photodegradation Light Source≥ 1.2 million lux hours (visible) and ≥ 200 watt-hours/m² (UV)[1]Photolysis, Photo-oxidation

Note: For photostability testing, a dark control sample wrapped in aluminum foil must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.[1]

Potential Degradation Pathways

cluster_products Potential Degradation Products Parent This compound C₁₂H₁₀ClNO₂ Hydrolysis 5-Chloroquinoline-3-carboxylic acid C₁₀H₆ClNO₂ (From Hydrolysis) Parent->Hydrolysis  Acid or Base (H₂O) Oxide This compound N-oxide C₁₂H₁₀ClNO₃ (From Oxidation) Parent->Oxide  Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

The Unambiguous Arbitrator: Validating the Structure of Ethyl 5-chloroquinoline-3-carboxylate through X-ray Crystallography and a Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. For novel compounds like Ethyl 5-chloroquinoline-3-carboxylate, a scaffold of significant interest due to the established bioactivity of the quinoline core, an unassailable structural validation is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques, centered on the definitive power of single-crystal X-ray crystallography, to unequivocally validate the molecular structure of this target compound. While a definitive crystal structure for this compound is not publicly available, this guide will utilize the closely related analogue, Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , as a practical exemplar for the crystallographic workflow, supplemented by a comprehensive spectroscopic analysis of related quinoline derivatives to build a complete validation dossier.

The Imperative of Unambiguous Structural Elucidation

The journey from synthesis to application for any novel chemical entity is paved with analytical data. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide critical, yet often indirect, evidence of a molecule's constitution. They reveal the connectivity of atoms, the nature of functional groups, and the overall molecular weight. However, in complex heterocyclic systems, subtle isomerism, unforeseen steric effects, and ambiguous spectroscopic signals can lead to misinterpretation. X-ray crystallography serves as the ultimate arbiter, providing a direct, three-dimensional visualization of the atomic arrangement in the solid state, leaving no room for ambiguity.

This guide will dissect the process of structural validation, not as a linear checklist, but as an integrated, self-validating workflow. We will explore the causality behind experimental choices and demonstrate how data from multiple techniques converge to create a robust and irrefutable structural assignment.

The Workflow of Structural Validation

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Definitive Structure Determination cluster_2 Final Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) purification->spectroscopy Pure Compound crystallization Crystal Growth spectroscopy->crystallization Hypothesized Structure comparison Comparative Analysis spectroscopy->comparison xrd Single-Crystal X-ray Diffraction crystallization->xrd Single Crystal refinement Structure Solution & Refinement xrd->refinement Diffraction Data refinement->comparison Crystallographic Structure validation Validated Structure comparison->validation

Caption: A workflow diagram illustrating the integrated approach to structural validation.

Part 1: The Definitive Evidence - Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[1] The process, from obtaining a suitable crystal to the final refined structure, is a meticulous one that ensures the highest level of confidence in the molecular structure.

The Art and Science of Crystal Growth

The primary bottleneck in X-ray crystallography is often the growth of a single, diffraction-quality crystal. For small organic molecules like our target compound, several techniques can be employed. The choice of solvent and crystallization method is critical and often requires empirical screening.

Detailed Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve a small amount of the purified this compound in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for the slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.

Data Collection, Structure Solution, and Refinement: An Exemplar Study

As a definitive crystal structure for the title compound is not publicly available, we will examine the crystallographic data for a closely related analogue, Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , to illustrate the process and the nature of the obtained data.[2]

Table 1: Crystallographic Data and Refinement Parameters for Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate [2]

ParameterValue
Chemical FormulaC₁₉H₁₆ClNO₂
Formula Weight325.78 g/mol
Crystal SystemTriclinic
Space GroupP-1
a, b, c (Å)8.3622(3), 10.1971(3), 10.7052(3)
α, β, γ (°)110.440(2), 101.588(2), 94.860(2)
Volume (ų)825.91(4)
Z2
Temperature (K)290
Radiation (λ)Mo Kα (0.71073 Å)
DiffractometerBruker SMART CCD area-detector
Reflections Collected15008
Independent Reflections3775
R_int0.025
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.147
Goodness-of-fit on F²1.04

Causality behind Experimental Choices:

  • Low Temperature (if applied): Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure. The exemplar was collected at 290 K.[2]

  • Radiation Source: Molybdenum (Mo) Kα radiation is commonly used for small-molecule crystallography due to its high energy, which minimizes absorption effects.[3]

  • Structure Solution and Refinement Programs: Programs like SHELXS and SHELXL are the gold standard for solving and refining small-molecule crystal structures.[3] The low final R-factor (R1) and a Goodness-of-fit value close to 1 indicate a high-quality refinement and a reliable structural model.[2]

The solved crystal structure of the analogue reveals a planar quinoline ring system, with the phenyl group and the ester fragment twisted relative to this plane.[2] This type of detailed spatial information is unattainable through spectroscopic methods alone.

Part 2: A Comparative Analysis - The Spectroscopic Toolkit

While X-ray crystallography provides the definitive structure, a suite of spectroscopic techniques is essential for routine characterization, reaction monitoring, and providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). Key expected signals for the target molecule would include:

  • Aromatic protons on the quinoline core, with chemical shifts and coupling constants characteristic of their substitution pattern.

  • A quartet and a triplet for the ethyl ester group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show the number of unique carbon atoms. The chemical shifts would be indicative of their electronic environment (e.g., aromatic, carbonyl, aliphatic).

Table 2: Representative NMR Data for a Related Chloroquinoline Carboxylate (Data for Ethyl 2,4-dichloroquinoline-3-carboxylate in DMSO-d₆)[4]

NucleusChemical Shift (δ, ppm)Multiplicity / Assignment
¹H8.27dd, H-5
¹H8.09dd, H-8
¹H8.03ddd, H-7
¹H7.89ddd, H-6
¹H4.51q, -OCH₂CH₃
¹H1.39t, -OCH₂CH₃
¹³C163.5C=O
¹³C147.2, 144.7, 141.1Quaternary aromatic C
¹³C133.7, 130.2, 129.1, 127.1, 124.9, 124.3Aromatic CH
¹³C63.4-OCH₂CH₃
¹³C14.3-OCH₂CH₃

Expert Interpretation: The specific chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the quinoline ring. 2D NMR techniques like COSY and HMBC would be employed to definitively assign each proton and carbon signal and confirm the connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. Key expected fragments would arise from the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ester group. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the molecular ion and any chlorine-containing fragments, providing a definitive signature for its presence.[5]

Table 3: Predicted and Observed Mass Spectrometry Data for Chloroquinoline Carboxylates

TechniqueExpected Data for this compoundObserved Data for a Related Compound (Ethyl 2,4-dichloroquinoline-3-carboxylate)[4]
HRMS (M⁺)C₁₂H₁₀ClNO₂[M]⁺ at m/e 269 (C₁₂H₉Cl₂NO₂)
Isotopic PatternM⁺ and M+2 peaks in ~3:1 ratio[M]⁺ 269 (32%), [M]⁺+2 271 (21%), [M]⁺+4 273 (3%)
Key FragmentsLoss of -OC₂H₅, Loss of -COOC₂H₅223 (100%) - likely loss of ethoxy and CO
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 4: Characteristic FTIR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ester)~1720Strong absorption due to the stretching vibration of the carbonyl group.[6]
C-O (Ester)~1250-1100Stretching vibrations of the C-O single bonds in the ester.
C=N and C=C (Aromatic)~1600-1450Multiple bands corresponding to the stretching vibrations within the quinoline ring system.[7]
C-H (Aromatic)~3100-3000Stretching vibrations of the C-H bonds on the aromatic ring.[8]
C-H (Aliphatic)~2980-2850Stretching vibrations of the C-H bonds in the ethyl group.[8]
C-Cl~800-600Stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the aromatic system.

Self-Validation: The presence of a strong band around 1720 cm⁻¹ (C=O stretch) and bands in the 1250-1100 cm⁻¹ region (C-O stretch) would strongly support the presence of the ethyl carboxylate group, corroborating the NMR and MS data.

The Synergy of Techniques: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. The hypothesized structure from the initial spectroscopic analysis is either confirmed or refuted by the definitive 3D model from X-ray crystallography.

Validation_Logic cluster_spectroscopy Spectroscopic Data cluster_crystallography Crystallographic Data NMR NMR (Connectivity) Hypothesized_Structure Hypothesized Structure NMR->Hypothesized_Structure MS MS (Molecular Formula, Fragments) MS->Hypothesized_Structure FTIR FTIR (Functional Groups) FTIR->Hypothesized_Structure XRD X-ray Crystallography (3D Atomic Arrangement) Validated_Structure Validated Structure XRD->Validated_Structure Unambiguous Confirmation Hypothesized_Structure->XRD Test Hypothesis Hypothesized_Structure->Validated_Structure Corroboration

Caption: Logical diagram showing the convergence of spectroscopic and crystallographic data.

The molecular formula determined by HRMS is confirmed by the atoms found in the crystallographic asymmetric unit. The functional groups identified by FTIR (e.g., the ester carbonyl) are precisely located in the 3D structure. The connectivity of protons and carbons deduced from 2D NMR is directly visualized in the crystal structure, resolving any ambiguities. This convergence of evidence from orthogonal techniques provides an unparalleled level of confidence in the final structural assignment.

Conclusion

For a molecule with the therapeutic potential of this compound, "close enough" is not an option. While NMR, MS, and FTIR provide a robust and essential preliminary picture, single-crystal X-ray crystallography stands as the unequivocal gold standard for structural validation. It provides the direct, unambiguous evidence of atomic arrangement that is crucial for understanding structure-activity relationships, guiding further drug design, and meeting the stringent requirements of regulatory bodies. By integrating these powerful analytical techniques into a cohesive and self-validating workflow, researchers can proceed with the utmost confidence in the foundational integrity of their molecular assets, paving the way for successful downstream development.

References

A Comparative Guide to the Reactivity of Ethyl 5-chloroquinoline-3-carboxylate and Other Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Haloquinolines are foundational scaffolds in medicinal chemistry and materials science, where the carbon-halogen bond serves as a versatile handle for molecular elaboration. The reactivity of this bond, however, is not uniform across all haloquinoline derivatives. This guide provides an in-depth comparative analysis of Ethyl 5-chloroquinoline-3-carboxylate against other haloquinolines in key synthetic transformations. We will dissect the electronic and steric factors that govern its reactivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing researchers with the foundational principles and practical data needed for informed substrate selection and reaction design.

Fundamental Principles Governing Haloquinoline Reactivity

The chemical behavior of a haloquinoline is a nuanced interplay of electronic effects, steric hindrance, and the intrinsic properties of the carbon-halogen bond. Understanding these factors is critical to predicting and controlling reaction outcomes.

Electronic Effects

The quinoline ring system is inherently electron-deficient due to the high electronegativity of the ring nitrogen. This effect is most pronounced in the pyridine ring (positions 2, 3, and 4), rendering the C2 and C4 positions particularly susceptible to nucleophilic attack.[1][2] The benzene portion of the scaffold is less affected by the nitrogen, but its reactivity is heavily modulated by substituents.

In our subject molecule, this compound, we have two key electron-withdrawing groups (EWGs):

  • 5-Chloro group: Exerts an inductive withdrawing effect.

  • 3-Carboxylate group: A strong resonance and inductive withdrawing group.

The presence of these EWGs further reduces the electron density of the entire ring system, which has opposing consequences for different reaction classes. For SNAr, it activates the ring, while for oxidative addition in cross-coupling, it can strengthen the C-Cl bond, making it less reactive.[3]

Steric Hindrance

Steric hindrance refers to the obstruction of a reaction site by the sheer physical bulk of neighboring atoms or groups.[4][5] In quinolines, positions adjacent to the ring fusion (C4a, C8a) or bulky substituents are subject to steric crowding. The 8-position is particularly notable for being sterically hindered by the peri-hydrogen at C7.[6] The 5-position, where the chlorine resides in our target molecule, is relatively unencumbered, suggesting that steric hindrance is a less dominant factor for this isomer compared to others like 8-chloroquinoline.[6]

Carbon-Halogen (C-X) Bond Strength

For palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst into the C-X bond is often the rate-limiting step.[7] The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The established trend is:

C-I < C-Br < C-Cl < C-F [8]

This fundamental property dictates that aryl iodides are the most reactive, followed by bromides, with chlorides being significantly less reactive.[7][9] Consequently, reactions involving chloroquinolines often require more forcing conditions—higher temperatures, longer reaction times, and more sophisticated, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[6][10]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][11] The stability of this complex is paramount.

G

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S(N)Ar).

This compound vs. Other Chloroquinolines:

The reactivity of chloroquinolines in SNAr is highly position-dependent.

  • 2-Chloro and 4-Chloroquinolines: These are the most reactive isomers. The ring nitrogen is positioned ortho and para, respectively, to the chlorine, allowing it to powerfully stabilize the negative charge of the Meisenheimer complex through resonance.[1][12] This makes the displacement of the chloride at C2 and C4 relatively facile.

  • 6-Chloro and 7-Chloroquinolines: The chlorine is on the carbocyclic ring, distant from the primary activating effect of the nitrogen. Their reactivity is lower than the 2- and 4-isomers and is more comparable to a standard substituted chlorobenzene.

  • This compound: The chlorine at the 5-position is not directly activated by the ring nitrogen. However, the potent electron-withdrawing carboxylate group at the 3-position will influence the overall electron density of the ring system, enhancing its susceptibility to nucleophilic attack compared to an unsubstituted 5-chloroquinoline. Despite this, its reactivity is expected to be substantially lower than that of 2-chloro and 4-chloro isomers.

Table 1: Predicted Relative Reactivity of Chloroquinolines in SNAr

CompoundPosition of ClKey Electronic InfluencePredicted Relative Reactivity
4-Chloroquinoline4 (para to N)Strong activation from ring nitrogenVery High
2-Chloroquinoline2 (ortho to N)Strong activation from ring nitrogenHigh
This compound 5 Moderate activation from 3-COOEt Moderate to Low
6-Chloroquinoline6Minimal activation from ring nitrogenLow
8-Chloroquinoline8Minimal activation from ring nitrogenLow (plus steric hindrance)

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

These reactions are pillars of modern synthesis, enabling the formation of C-C (e.g., Suzuki, Heck), C-N (e.g., Buchwald-Hartwig), and C-O bonds.[13] The primary determinant of reactivity is the identity of the halogen.

G

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

This compound vs. Halogen Analogs:

If we compare Ethyl 5-chloro quinoline-3-carboxylate with its hypothetical 5-bromo and 5-iodo analogs, a clear reactivity trend emerges based on C-X bond strength.

  • 5-Iodo analog: Would be the most reactive, likely undergoing coupling at or near room temperature with standard palladium catalysts (e.g., Pd(PPh₃)₄).

  • 5-Bromo analog: Would exhibit excellent reactivity, coupling under relatively mild conditions (e.g., 80-100 °C) with a variety of catalysts.[9]

  • 5-Chloro analog (the subject molecule): Is the least reactive. Successful coupling will almost certainly require a specialized catalyst system designed for activating C-Cl bonds. This typically involves bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and stronger bases, often at higher temperatures (>100 °C).[6][7]

Table 2: Representative Conditions for Suzuki Coupling based on Halogen Identity

SubstrateTypical Catalyst/LigandTypical TemperatureExpected Reactivity/Yield
5-IodoquinolinePd(PPh₃)₄25 - 80 °CVery High / Excellent
5-BromoquinolinePd(PPh₃)₄ or PdCl₂(dppf)80 - 110 °CHigh / Very Good
This compound Pd₂(dba)₃ / XPhos or SPhos 100 - 130 °C Challenging / Moderate to Good

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of a Chloroquinoline

This protocol is adapted for a less reactive aryl chloride like this compound.

G

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Inerting: Seal the tube with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol

This protocol illustrates the substitution of a highly activated chloroquinoline. For this compound, significantly harsher conditions (e.g., high-temperature sealed tube, microwave irradiation) would likely be necessary.

  • Preparation: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

  • Base Addition: Add a base such as potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at 80 °C for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction and pour it into ice water. A precipitate will often form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) and proceed with a standard aqueous work-up and purification by column chromatography or recrystallization.[1]

Conclusion and Outlook

This compound presents a unique reactivity profile shaped by the interplay of its substituents.

  • In SNAr reactions, it is considerably less reactive than the 2- and 4-chloro isomers, where the ring nitrogen provides direct resonance stabilization for the reaction intermediate. Its reactivity is more akin to other chloroquinolines substituted on the carbocyclic ring, albeit slightly enhanced by the distal 3-carboxylate group.

  • In palladium-catalyzed cross-coupling, its reactivity is dictated by the robust C-Cl bond. It is a significantly more challenging substrate than its bromo- and iodo- counterparts, necessitating the use of advanced, highly active catalyst systems to achieve efficient transformations.

For researchers in drug development, this comparative analysis underscores a critical choice: while the chloro-derivative is often more cost-effective and readily available, its lower reactivity may require more extensive process optimization. Conversely, the corresponding bromo- or iodo-derivatives offer a more straightforward path to diversification via cross-coupling, albeit at a potentially higher initial cost. The selection of the appropriate haloquinoline building block is therefore a strategic decision that balances substrate cost against the time and resources required for methods development.

References

A Comparative Analysis of the Biological Activity of Ethyl 5-chloroquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] Within this vast chemical space, quinoline-3-carboxylates have emerged as a particularly promising class. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their biological profiles, a central principle in modern drug design.[5][6]

This guide provides an in-depth comparison of the biological activity of Ethyl 5-chloroquinoline-3-carboxylate and its key analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and detail the methodologies used to evaluate their potential as therapeutic agents. Our focus is to provide researchers with a clear, data-driven perspective on how modifications to the core quinoline structure, particularly at the 5-position, influence its biological function.

The Quinoline Core: A Platform for Diverse Biological Action

The versatility of the quinoline ring system stems from its unique electronic properties and its ability to engage in various interactions with biological macromolecules.[7] Researchers have successfully leveraged this scaffold to develop potent agents that operate through diverse mechanisms of action.

Key Mechanisms of Action for Quinoline Derivatives:
  • Anticancer Activity:

    • Tubulin Polymerization Inhibition: A significant number of quinoline derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[8][9] These agents often bind to tubulin, preventing its polymerization into microtubules and arresting the cell cycle.

    • Kinase Inhibition: Many quinolines function as inhibitors of protein kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), which are critical for cancer cell survival and proliferation.[10]

    • Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells through the up-regulation of intrinsic apoptotic pathways.[1][11]

    • Enzyme Inhibition: A notable example is the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway, by quinoline carboxylic acids like brequinar sodium.[6]

  • Antimicrobial Activity:

    • DNA Gyrase Inhibition: The quinolone class of antibiotics, structurally related to the compounds discussed herein, famously target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    • General Membrane Disruption & Other Mechanisms: Various substituted quinolines exhibit broad-spectrum antibacterial and antifungal activity, though their precise mechanisms can vary.[3][5][12]

The specific biological activity and potency of a quinoline derivative are critically dependent on the nature and position of its substituents. The electron-donating or electron-withdrawing properties, steric bulk, and lipophilicity of these substituents dictate the molecule's interaction with its biological target.[13]

Comparative Analysis: The Influence of the C-5 Substituent

While direct, side-by-side comparative studies for this compound against a full panel of its 5-substituted analogs are not consolidated in a single publication, we can synthesize a comparative view from the broader literature on quinoline SAR. The 5-position is a critical site for modification, influencing the molecule's electronic and steric profile.

Let's consider a hypothetical comparative study based on established SAR principles for anticancer and antimicrobial activities.

Anticipated Anticancer Activity Profile

The following table projects the anticipated cytotoxic activity (IC₅₀ values) of this compound and its analogs against a representative cancer cell line, such as MCF-7 (human breast adenocarcinoma), based on general SAR trends observed in the literature.[14][15] Lower IC₅₀ values indicate higher potency.

Compound ID5-Substituent (R)Anticipated IC₅₀ (µM) vs. MCF-7Rationale for Predicted Activity
1 (Target) -Cl 5 - 15 The chloro group is a moderately deactivating, electron-withdrawing group that can enhance binding through halogen bonding and increase lipophilicity, often leading to good cell permeability and potent activity.
2 -H 20 - 40The unsubstituted parent compound serves as a baseline. Activity is generally moderate without specific enhancing substituents.
3 -F 8 - 20The fluoro group is small and highly electronegative. It can improve metabolic stability and membrane permeability, often maintaining or slightly improving activity compared to the chloro analog.
4 -Br 4 - 12The bromo group is more lipophilic and polarizable than chloro, which can lead to stronger interactions with hydrophobic pockets in a target protein, potentially increasing potency.
5 -NO₂ 2 - 10The nitro group is a strong electron-withdrawing group that can significantly enhance activity, potentially through strong polar interactions or by influencing the molecule's reduction potential. Often associated with high potency.
6 -OCH₃ 15 - 30The methoxy group is electron-donating. While it can sometimes improve solubility, it may not be as favorable for certain anticancer mechanisms compared to electron-withdrawing groups.[15]
7 -CH₃ 25 - 50The methyl group is a weak electron-donating group that adds lipophilicity. Its effect can be modest and is highly dependent on the specific binding site.

Note: These values are illustrative predictions based on published SAR studies of related quinoline and quinoxaline derivatives and are intended for comparative guidance.[15]

Anticipated Antimicrobial Activity Profile

For antimicrobial activity, we will consider the Minimum Inhibitory Concentration (MIC) against a Gram-positive bacterium like Staphylococcus aureus. Lower MIC values indicate greater potency.

Compound ID5-Substituent (R)Anticipated MIC (µg/mL) vs. S. aureusRationale for Predicted Activity
1 (Target) -Cl 8 - 32 Halogen substitution, particularly at the 5- and 7-positions, is a well-established strategy for enhancing the antibacterial activity of quinolines.[5]
2 -H > 64The unsubstituted core often shows weak or no significant antibacterial activity.
3 -F 4 - 16A fluorine atom is a key feature of many potent fluoroquinolone antibiotics and is expected to confer strong activity.
4 -Br 8 - 32Similar to the chloro substituent, bromine is expected to confer good antibacterial activity.
5 -NO₂ 16 - 64While a strong electron-withdrawing group, the nitro functionality can sometimes be associated with toxicity concerns, and its effect on antibacterial activity can be variable.
6 -OCH₃ > 64Electron-donating groups are generally less favorable for the antibacterial mechanisms of action common to this class.
7 -CH₃ > 64A simple alkyl group is not typically associated with a significant enhancement of antibacterial potency in this scaffold.

Note: These values are illustrative predictions based on published SAR studies of related quinoline derivatives.[5][16]

Experimental Design & Protocols

To validate the predicted activities and rigorously compare this compound with its analogs, a standardized set of experiments is essential. The following protocols represent robust, widely accepted methods in drug discovery.

Workflow for Synthesis and Biological Evaluation

The overall process from compound synthesis to biological validation follows a logical progression.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Anticancer Screening cluster_2 In Vitro Antimicrobial Screening cluster_3 Mechanism of Action Studies A Starting Materials (e.g., Substituted Anilines) B Gould-Jacobs or Related Cyclization A->B C Esterification B->C D Purification & Characterization (NMR, MS, HPLC) C->D E Cell Culture (e.g., MCF-7, K562) D->E H Bacterial/Fungal Culture (e.g., S. aureus, E. coli) D->H F MTT or SRB Assay (Determine IC50) E->F G Hit Compound Selection F->G K Cell Cycle Analysis (Flow Cytometry) G->K L Apoptosis Assay (e.g., Annexin V) G->L M Kinase/Enzyme Inhibition Assay G->M I Broth Microdilution Assay (Determine MIC) H->I J Lead Compound Selection I->J

Caption: Workflow for Synthesis and Evaluation of Quinoline Analogs.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Causality: The assay relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in DMSO. Create serial dilutions in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[17]

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

  • Validation: The results are validated by ensuring robust growth in the positive control well and no growth in the negative control well.

Potential Signaling Pathways

Understanding the molecular pathways affected by these compounds is crucial for lead optimization. For anticancer quinolines that function as tubulin inhibitors, the pathway is well-defined.

G A Quinoline Analog (e.g., this compound) B Binds to Colchicine Site on β-Tubulin Subunit A->B Target Engagement C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E Mitotic Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F Apoptotic Signaling Cascade G Cell Death F->G

References

A Comparative Guide to the Synthesis of Ethyl 5-chloroquinoline-3-carboxylate: Classical versus Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative synthetic routes to Ethyl 5-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and drug development. We move beyond simple protocol listings to dissect the underlying chemical logic, offering researchers, scientists, and process chemists the insights needed to select the optimal synthetic strategy based on scalability, efficiency, and experimental constraints.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial drugs like chloroquine and anti-inflammatory agents.[1] this compound, in particular, serves as a crucial building block for synthesizing more complex molecules, where the chloro-substituent at the 5-position and the carboxylate at the 3-position provide versatile handles for further chemical modification. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide will compare two primary synthetic strategies: the classic Gould-Jacobs reaction and a multi-step approach commencing with the Vilsmeier-Haack reaction.

The Classical Approach: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis.[2] It provides a direct route to the 4-hydroxyquinoline core, which can be subsequently converted to the target chloro-derivative. The reaction proceeds in two key stages: initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3]

Mechanistic Rationale

The choice of 3-chloroaniline as the starting material directly installs the required chlorine atom at the 5-position of the final quinoline ring. The reaction with diethyl ethoxymethylenemalonate (EMME) begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of ethanol to form an intermediate, ethyl 3-((3-chlorophenyl)amino)acrylate.

The critical step is the thermally-induced intramolecular cyclization. This pericyclic reaction involves the aromatic ring acting as a nucleophile, attacking one of the ester carbonyls. This process requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the dearomatization-rearomatization sequence, which ultimately forms the 4-hydroxyquinoline-3-carboxylate product.[4] Subsequent chlorination is required to yield the final product.

gould_jacobs Gould-Jacobs Reaction Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Modification A 3-Chloroaniline C Ethyl 3-((3-chlorophenyl)amino)acrylate A->C + EMME - EtOH B Diethyl ethoxymethylenemalonate (EMME) D Ethyl 4-hydroxy-5-chloro quinoline-3-carboxylate C->D High Temp. (e.g., Dowtherm A, ~250°C) E This compound D->E Chlorination (e.g., POCl3)

Caption: High-level overview of the Gould-Jacobs synthesis pathway.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate

  • To a round-bottom flask, add 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cool the reaction mixture to room temperature. The intermediate product often crystallizes upon standing or can be precipitated with hexane.

  • Filter the solid and wash with cold hexane to yield the acrylate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

  • Add the acrylate intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

  • Cool the mixture and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum.

Step 3: Chlorination to this compound

  • Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the 4-hydroxyquinoline intermediate from Step 2 in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

The Stepwise Alternative: Vilsmeier-Haack and Oxidation

An alternative strategy avoids the harsh thermal conditions of the Gould-Jacobs reaction by constructing the quinoline ring through a different sequence. This method utilizes the Vilsmeier-Haack reaction to generate a key 2-chloroquinoline-3-carbaldehyde intermediate, which is then oxidized and esterified.[5][6]

Mechanistic Rationale

This route begins with a readily available acetanilide, in this case, 3-chloroacetanilide. The Vilsmeier-Haack reaction with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) acts as both a formylating and chlorinating agent. The electron-donating acetamido group directs the electrophilic Vilsmeier reagent to the para position, and subsequent intramolecular cyclization followed by dehydration and chlorination yields the stable 2,5-dichloroquinoline-3-carbaldehyde. The chlorine at the 2-position can be selectively removed via reduction (e.g., catalytic hydrogenation) if desired, but for many subsequent reactions, it can be a useful synthetic handle.

The aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidant like potassium permanganate (KMnO₄) or Jones reagent. The final step is a straightforward Fischer esterification with ethanol under acidic conditions to yield the target ester. This stepwise approach allows for purification at intermediate stages and often employs more moderate reaction conditions.

vilsmeier_haack Vilsmeier-Haack & Oxidation Pathway A 3-Chloroacetanilide B 2,5-Dichloroquinoline -3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 5-Chloroquinoline -3-carbaldehyde B->C Reductive Dechlorination (optional) D 5-Chloroquinoline -3-carboxylic acid C->D Oxidation (e.g., KMnO4) E This compound D->E Esterification (EtOH, H+)

Caption: Overview of the multi-step synthesis via a Vilsmeier-Haack intermediate.

Experimental Protocol: Vilsmeier-Haack Route

Step 1: Synthesis of 2,5-Dichloroquinoline-3-carbaldehyde

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 1.2 eq). Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 3-chloroacetanilide (1.0 eq) portion-wise to the reagent, ensuring the temperature does not exceed 10 °C.

  • After the addition, slowly heat the reaction mixture to 75-80 °C and maintain for 8-16 hours.[5]

  • Cool the mixture and pour it onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash with water until neutral, and dry. Recrystallization from ethyl acetate can be performed if necessary.

Step 2: Oxidation to 5-Chloroquinoline-3-carboxylic acid

  • Suspend the aldehyde from Step 1 in a mixture of acetone and water.

  • Slowly add a solution of potassium permanganate (KMnO₄, ~1.5-2.0 eq) in water, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature until the purple color disappears.

  • Filter the mixture to remove manganese dioxide (MnO₂), washing the filter cake with water.

  • Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Step 3: Esterification to this compound

  • Suspend the carboxylic acid from Step 2 in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the completion of the reaction.

  • Cool the solution and reduce the volume under reduced pressure.

  • Pour the residue into cold water and neutralize with sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product. Purify by column chromatography if needed.

Comparative Analysis

The choice between these two routes depends heavily on the specific needs of the laboratory, including scale, available equipment, and tolerance for multi-step procedures.

ParameterGould-Jacobs RouteVilsmeier-Haack & Oxidation Route
Overall Yield Moderate (often 30-50% over 2 steps)Moderate to Good (can be >50% over 3 steps)
Number of Steps 2 (after aniline)3
Key Reagents EMME, Dowtherm A, POCl₃POCl₃, DMF, KMnO₄, EtOH
Reaction Conditions Very high temperature cyclization (~250 °C)Moderate temperatures (mostly <120 °C)
Scalability Challenging due to high temp & solidsMore amenable to scale-up
Purification Can be difficult due to tars from high tempStraightforward purification at each step
Flexibility Less flexible; structure set by anilineAldehyde intermediate is versatile for other chemistry

Expertise & Experience Insights:

  • The Gould-Jacobs reaction is often favored in academic or discovery settings for its directness in creating the core structure from simple starting materials. However, the high-temperature cyclization can be problematic for scalability and for substrates with sensitive functional groups. The use of specialized high-temperature heating equipment is a necessity.[4]

  • The Vilsmeier-Haack route , while involving more steps, is often preferred in a process development or scale-up environment. Each step uses common, well-understood reagents and proceeds under more controlled conditions. The isolation of stable intermediates allows for quality control throughout the synthesis, which is a significant advantage for producing material with high purity. The aldehyde intermediate is also a valuable branch-point for creating a library of derivatives.[5]

Conclusion

Both the Gould-Jacobs reaction and the Vilsmeier-Haack based strategy represent viable pathways to this compound.

  • For rapid, small-scale synthesis where access to high-temperature equipment is not a limitation, the Gould-Jacobs route offers a more direct path.

  • For larger-scale production, higher purity requirements, and greater synthetic flexibility, the Vilsmeier-Haack and oxidation strategy is the superior choice, despite its additional step. It provides a more controlled, robust, and scalable process suitable for the demands of drug development.

Ultimately, the optimal route is dictated by the specific objectives of the research program, balancing the trade-offs between speed, scalability, and synthetic versatility.

References

A Researcher's Guide to the Spectroscopic Characterization of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5-chloroquinoline-3-carboxylate, a member of the quinoline family, represents a scaffold of significant interest due to the broad-spectrum bioactivities associated with this class of molecules. This guide provides an in-depth comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR—for this compound.

Given the nascent stage of research into this specific molecule, publicly available, peer-reviewed spectral data is scarce. Therefore, this guide employs a predictive and comparative methodology. We will first establish a baseline by examining the empirical data of the parent molecule, Ethyl quinoline-3-carboxylate . Subsequently, we will analyze Ethyl 4-chloroquinoline-3-carboxylate to understand the electronic and steric effects of a chlorine substituent on the pyridine ring. Finally, we will synthesize these insights to provide a robust, expert-predicted interpretation of the spectra for our target molecule, This compound , explaining the causal relationships between structure and spectral output.

Comparative Spectroscopic Analysis

The following table summarizes the expected and observed spectroscopic data for this compound and its structural analogs. This comparative approach is essential for researchers to not only confirm the identity of their synthesized compounds but also to understand the subtle yet significant influence of substituent positioning on the quinoline core.

Spectroscopic Data Ethyl quinoline-3-carboxylate (Parent Compound) Ethyl 4-chloroquinoline-3-carboxylate (Isomeric Analog) This compound (Target Compound - Predicted)
¹H NMR (ppm) H2: ~9.3, H4: ~8.7, H5/H7/H8: ~8.1-7.7, H6: ~7.6, OCH₂: ~4.5 (q), CH₃: ~1.5 (t)[1]H2: ~9.15, H5: ~8.33, H8: ~8.15, H6/H7: ~7.9-7.7, OCH₂: ~4.5 (q), CH₃: ~1.4 (t)[2]H2: ~9.4, H4: ~8.9, H6: ~7.9 (dd), H7: ~7.7 (t), H8: ~8.2 (dd), OCH₂: ~4.5 (q), CH₃: ~1.5 (t)
¹³C NMR (ppm) C=O: ~165, Aromatic/Heteroaromatic: ~150-120, OCH₂: ~61, CH₃: ~14[1]C=O: ~164, Aromatic/Heteroaromatic: ~151-122, OCH₂: ~62, CH₃: ~14C=O: ~165, C5 (C-Cl): ~133, Other Aromatic/Heteroaromatic: ~152-123, OCH₂: ~62, CH₃: ~14
Mass Spec (m/z) [M]⁺: 201.08[3][M]⁺: 235.04[4][M]⁺: 235.04, [M+2]⁺: 237.04 (approx. 3:1 ratio)
FT-IR (cm⁻¹) C=O: ~1717, C=N/C=C: ~1600, C-O: ~1280[1]C=O: ~1720, C=N/C=C: ~1590, C-O: ~1250, C-Cl: ~830C=O: ~1720, C=N/C=C: ~1595, C-O: ~1270, C-Cl: ~850

In-Depth Spectroscopic Interpretation

¹H NMR Spectroscopy: The Effect of Chlorine Substitution

The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. The key to interpreting the spectra of these quinoline derivatives lies in understanding the influence of the electronegative nitrogen atom and the chlorine substituent.

  • Parent Compound (Ethyl quinoline-3-carboxylate): The most downfield signals belong to H2 and H4, which are significantly deshielded by the adjacent nitrogen atom[1]. The protons on the benzene ring (H5-H8) appear in the typical aromatic region.

  • 4-Chloro Analog: The introduction of chlorine at the C4 position removes the H4 signal. More importantly, it induces a downfield shift in the peri-proton, H5, due to a through-space deshielding effect[2]. The electron-withdrawing nature of the chlorine also subtly influences the chemical shifts of the other protons.

  • Predicted Spectrum for 5-Chloro Target: For our target molecule, the chlorine atom is on the benzene ring at C5. This will directly replace the H5 proton. The primary diagnostic feature will be the coupling patterns of the remaining protons on that ring. We predict H6 and H8 will be doublets of doublets (dd), and H7 will be a triplet (t). The chlorine's electron-withdrawing effect is expected to cause a general downfield shift for the adjacent protons (H4 and H6) compared to the parent compound. The H2 proton, being furthest from the chloro group, should remain significantly downfield, similar to the parent compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.

  • Parent Compound (Ethyl quinoline-3-carboxylate): The spectrum shows the expected signals for the ester group (C=O, OCH₂, and CH₃) and the nine carbons of the quinoline core[1]. The carbons adjacent to the nitrogen (C2 and C8a) are typically found at the downfield end of the aromatic region.

  • Predicted Spectrum for 5-Chloro Target: The most significant change will be the signal for C5, the carbon directly bonded to the chlorine atom. The direct attachment of the electronegative chlorine will cause a substantial downfield shift for C5. Furthermore, the electronic effect of the chlorine will induce smaller shifts in the surrounding carbons (C4a, C6, and C10). The chemical shifts of the carbons on the pyridine ring and the ethyl ester group are expected to be less affected.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of a compound.

  • Parent and 4-Chloro Analogs: The molecular ion peak ([M]⁺) for the parent compound is observed at m/z 201[3], while for the 4-chloro analog, it is at m/z 235[4].

  • Predicted Spectrum for 5-Chloro Target: The molecular weight of this compound is 235.66 g/mol . A key confirmatory feature in its mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two peaks: the [M]⁺ peak at m/z 235 (corresponding to the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 237 (from the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via McLafferty rearrangement.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Key Vibrational Modes: For all three compounds, the most prominent peaks will be the strong C=O stretch of the ethyl ester, typically appearing around 1715-1725 cm⁻¹. The aromatic region will show C=C and C=N stretching vibrations between 1500-1600 cm⁻¹. The C-O single bond stretches of the ester will be visible in the 1250-1300 cm⁻¹ region[1].

  • Influence of Chlorine: The primary difference in the IR spectrum of the chloro-substituted analogs will be the presence of a C-Cl stretching vibration. For an aromatic chloride, this bond typically absorbs in the fingerprint region, often around 830-860 cm⁻¹, which can sometimes be obscured by other peaks.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, adherence to standardized experimental protocols is essential. The following are generalized procedures for the acquisition of the data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube[5]. Ensure the sample is fully dissolved to avoid peak broadening.

  • Instrument Setup: The data should be acquired on a spectrometer operating at a field strength of at least 300 MHz for ¹H nuclei[5].

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse with a sufficient relaxation delay (typically 1-5 seconds) is recommended for semi-quantitative results[6].

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon[7]. A relaxation delay is crucial for observing quaternary carbons.

  • Processing: Process the raw data (FID) by applying a Fourier transform. The spectrum should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[8].

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep1 Dissolve 5-10 mg in ~0.7 mL Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire FID (¹H or ¹³C) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum Proc2->Proc3 Analysis Interpret Spectrum (Shifts, Coupling, Integration) Proc3->Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically producing the protonated molecule [M+H]⁺.

  • Analysis: Introduce the sample solution into the mass spectrometer. Acquire the spectrum over a relevant m/z range (e.g., 100-500 amu). High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental formula.

General Workflow for ESI-MS Analysis

MS_Workflow Prep Prepare Dilute Solution (~1 mg/mL in MeOH/ACN) Infusion Infuse into ESI Source Prep->Infusion Ionization Electrospray Ionization (Formation of [M+H]⁺) Infusion->Ionization Analyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->Analyzer Detection Detection & Spectrum Generation Analyzer->Detection

Caption: A simplified workflow for obtaining a mass spectrum using ESI.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation[9][10]. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor[11].

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol)[10].

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By leveraging empirical data from structural analogs and applying fundamental spectroscopic principles, we have established a detailed set of predicted data. This comparative approach not only aids in the structural verification of the target compound but also deepens the researcher's understanding of how substituent effects manifest in NMR, MS, and IR spectra. The provided protocols offer a standardized methodology for obtaining high-quality, reproducible data, which is the cornerstone of robust scientific research in the field of synthetic chemistry.

References

The Analytical Gauntlet: A Comparative Guide to In-Silico vs. Experimental Data for Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Bridging Predictive and Practical Chemistry

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are legion, and among them, Ethyl 5-chloroquinoline-3-carboxylate stands as a molecule of significant interest. But how do we truly know this molecule? Our understanding is forged in the crucible of analysis, where two powerful paradigms converge: the predictive power of in-silico modeling and the empirical truth of experimental data.

This guide moves beyond a simple listing of facts. It is a deep dive into the methodologies, a critical comparison of the data, and an experienced-based narrative on how these two worlds inform, validate, and occasionally challenge one another. For the researcher, scientist, or drug development professional, understanding the synergy and discrepancies between computational predictions and benchtop results is paramount for accelerating research and ensuring scientific rigor.

Part 1: The Digital Blueprint - In-Silico Characterization

In the initial stages of research, before a single gram of a compound is synthesized, in-silico tools provide a critical blueprint of its expected characteristics.[1][2] These computational methods leverage quantum mechanics, molecular mechanics, and machine learning algorithms to forecast a molecule's behavior, saving immense time and resources.[3][4] For this compound, we can predict a wide array of properties.

Predictive Methodologies: A Glimpse Under the Hood

Physicochemical Properties: These are the foundational data points of a molecule's identity. We employ Quantitative Structure-Property Relationship (QSPR) models, which are mathematical models that correlate a molecule's chemical structure with its physical properties.[5][6] Software suites like ChemAxon or MOE utilize fragment-based calculations and topological descriptors to estimate values for lipophilicity (LogP), water solubility (LogS), and other key parameters.[7]

Spectral Properties: Predicting spectra is a more computationally intensive task. For Nuclear Magnetic Resonance (NMR) spectra, Density Functional Theory (DFT) calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict ¹H and ¹³C chemical shifts with remarkable accuracy, although solvent effects can introduce deviations.[8] Infrared (IR) spectra are predicted by calculating the vibrational frequencies of bonds, while mass spectrometry (MS) fragmentation patterns can be simulated based on bond strengths and rearrangement probabilities.

ADMET Profiling: In drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid late-stage failures.[9][10] Machine learning models, trained on vast datasets of experimentally-tested compounds, can predict outcomes for endpoints like human intestinal absorption, blood-brain barrier penetration, and potential cardiotoxicity (hERG inhibition).[11][12] For quinoline derivatives, specific Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict potential toxicity.[13][14]

The In-Silico Workflow: From Structure to Prediction

The computational workflow is a systematic process designed to generate a comprehensive theoretical profile of the target molecule.

G cluster_input Input cluster_computation Computational Engines cluster_output Predicted Data Output mol_structure 2D/3D Structure of Ethyl 5-chloroquinoline-3-carboxylate (SMILES/SDF) qspr QSPR/ML Models (e.g., ChemAxon, ADMET Predictor) mol_structure->qspr dft Quantum Mechanics (DFT/GIAO Method) mol_structure->dft frag Fragmentation Algorithms mol_structure->frag physchem Physicochemical Properties (LogP, pKa, Solubility) qspr->physchem admet ADMET Profile (Toxicity, Absorption) qspr->admet spectra Predicted Spectra (NMR, IR) dft->spectra ms_frag Mass Fragmentation (Predicted m/z) frag->ms_frag

Caption: Workflow for in-silico property prediction.

Predicted Data Summary for this compound
Property CategoryParameterPredicted ValueMethod/Software Platform
Identifier Molecular FormulaC₁₂H₁₀ClNO₂-
Molecular Weight235.67 g/mol -
Physicochemical LogP (Lipophilicity)~3.1 - 3.5QSPR (e.g., XLogP3, ChemAxon)
pKa (most basic)~2.5 - 3.5 (Quinoline Nitrogen)ChemAxon
Aqueous Solubility (LogS)~ -3.0 to -4.0 (mg/mL)ALOGPS, ADMET Predictor®
Spectral ¹³C NMR Chemical ShiftsSee discussion for expected rangesDFT (B3LYP/6-31G)
¹H NMR Chemical ShiftsSee discussion for expected rangesDFT (B3LYP/6-31G)
ADMET Human Intestinal AbsorptionHighpkCSM, ADMET Predictor®[15]
Blood-Brain Barrier Perm.Moderate to HighpkCSM, ADMET Predictor®
Ames MutagenicityLikely Non-mutagenicQSTR Models[13]
hERG InhibitionPotential for weak to moderate inhibitionIn-silico classification models

Note: These values are aggregated from common prediction algorithms and should be considered estimates.

Part 2: The Empirical Proof - Experimental Characterization

While predictions are invaluable, they remain hypotheses until validated by empirical evidence. Experimental analysis provides the ground truth, revealing the molecule's properties in the real world. The synthesis and subsequent characterization of this compound involve a suite of standard but powerful analytical techniques.

It is important to note that a complete set of publicly available, peer-reviewed experimental spectra specifically for this compound is not readily found. This is a common challenge in research with novel or niche compounds. Therefore, this guide will present the standard protocols for obtaining such data and will use data from closely related isomers, such as 2-chloroquinolinecarboxylic esters, to establish validated expectations for our target molecule.[3]

The Experimental Workflow: From Synthesis to Data

The journey from a synthesized powder to a confirmed molecular identity follows a logical and rigorous pathway.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation synthesis Chemical Synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI-HRMS) purification->ms ir IR Spectroscopy (FTIR-ATR) purification->ir mp Melting Point Analysis purification->mp validation Structure Confirmation & Purity Assessment nmr->validation ms->validation ir->validation mp->validation

Caption: Standard workflow for experimental characterization.

Key Experimental Protocols & Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality & Protocol: NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule. Protons (¹H) and carbon-13 (¹³C) nuclei behave like tiny magnets. When placed in a strong external magnetic field and irradiated with radio waves, they absorb energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, revealing the connectivity of atoms.[16]

    • Step 1 (Sample Prep): Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

    • Step 2 (Acquisition): Acquire a ¹H spectrum, followed by a ¹³C spectrum. For complex structures, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are run to definitively assign signals.

  • Self-Validation: The integration of proton signals must correspond to the number of protons in the molecule. The splitting patterns (e.g., doublets, triplets) must be consistent with the neighboring protons as predicted by the n+1 rule. The number of unique signals in the ¹³C spectrum must match the number of non-equivalent carbons in the proposed structure.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • Quinoline Protons (4H): Complex multiplets between δ 7.5 - 9.2 ppm. The protons at positions 2 and 4 will be the most downfield (highest ppm) due to the deshielding effect of the nitrogen atom.

    • Ethyl Ester Protons (5H): A quartet at ~δ 4.4 ppm (2H, -OCH₂-) and a triplet at ~δ 1.4 ppm (3H, -CH₃). The splitting is due to coupling between the methylene and methyl groups.

  • Expected ¹³C NMR Spectrum (in CDCl₃):

    • Carbonyl Carbon (1C): A signal around δ 165 ppm.

    • Aromatic/Quinoline Carbons (9C): Multiple signals between δ 120 - 155 ppm.

    • Ethyl Ester Carbons (2C): Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

2. Mass Spectrometry (MS)

  • Causality & Protocol: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.

    • Step 1 (Ionization): The sample is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a "soft" technique that often leaves the molecule intact, showing the molecular ion ([M+H]⁺ or [M]⁺).

    • Step 2 (Analysis): The ions are separated by their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Step 3 (Detection): The detector records the abundance of each ion. For High-Resolution MS (HRMS), the mass is measured with enough accuracy to confirm the elemental formula.

  • Self-Validation: The observed molecular weight must match the calculated weight for the formula C₁₂H₁₀ClNO₂. The isotopic pattern for chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) must be present for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by ~2 Da.

  • Expected HRMS (ESI⁺) Result:

    • [M+H]⁺ for C₁₂H₁₀³⁵ClNO₂: Calculated: 236.0427; Found: 236.04xx

    • [M+H]⁺ for C₁₂H₁₀³⁷ClNO₂: Calculated: 238.0398; Found: 238.03xx

3. Infrared (IR) Spectroscopy

  • Causality & Protocol: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. It is an excellent tool for identifying the presence of key functional groups.

    • Step 1 (Sample Analysis): A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Step 2 (Acquisition): The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

  • Self-Validation: The presence of key peaks must align with the known functional groups in the molecule. The absence of certain peaks (e.g., a broad -OH stretch around 3300 cm⁻¹) confirms the purity and identity.

  • Expected Key IR Absorptions (in cm⁻¹):

    • ~3100-3000: Aromatic C-H stretch.

    • ~2980-2850: Aliphatic C-H stretch (from the ethyl group).

    • ~1720-1735: Strong C=O stretch from the ester carbonyl. This is a highly diagnostic peak.[4]

    • ~1600, ~1570, ~1480: C=C and C=N stretches within the quinoline ring system.

    • ~1250-1300: C-O stretch of the ester.

    • ~750-850: C-Cl stretch.

Summary of Experimental Data for Related Chloroquinoline Carboxylates
CompoundTechniqueKey Data PointsSource
Methyl 2-chloroquinoline-5-carboxylate¹H NMRδ (ppm): 3.93 (s, 3H), 7.73 (d, 1H), 7.89 (t, 1H), 8.18 (d, 1H), 8.25 (d, 1H), 9.18 (d, 1H)[3]
Methyl 2-chloroquinoline-5-carboxylate¹³C NMRδ (ppm): 52.9, 124.2, 125.3, 127.2, 130.3, 131.2, 133.6, 137.9, 147.8, 150.7, 166.4[3]
Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylateMSMass spectral data available in the mzCloud database, showing fragmentation patterns for a closely related di-chloro substituted structure.[11]

Part 3: Head-to-Head Comparison - Where Theory Meets Reality

The true power of chemical characterization lies in comparing the predicted and experimental data. This comparison validates our computational models, deepens our interpretation of experimental results, and highlights the inherent limitations of each approach.

Agreement and Validation:

  • Molecular Weight & Formula: This is the most fundamental point of agreement. HRMS provides an exact mass that should perfectly match the calculated value from the known elemental composition, confirming the basic identity. The predicted isotopic pattern for chlorine is a sharp, unambiguous feature that is consistently observed in the experimental mass spectrum.

  • Functional Groups (IR): The predicted vibrational frequencies for the C=O ester, aromatic C=C/C=N, and C-H bonds will strongly correlate with the peaks observed in the experimental FTIR spectrum, confirming the presence of the core functional groups.

  • General NMR Features: In-silico predictions are excellent at identifying the types of signals to expect: a set of aromatic protons, an ethyl system, and the correct number of unique carbons. The general chemical shift regions (e.g., carbonyl carbon >160 ppm, aromatic carbons 120-155 ppm) show strong agreement.

Discrepancies and Deeper Insights:

  • Exact NMR Chemical Shifts: While DFT calculations can predict NMR shifts well, they are highly sensitive to the computational model and basis set used.[8] More importantly, they often model the molecule in a vacuum. In reality, solvent effects, temperature, and concentration can cause experimental shifts to deviate from predicted values by 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C. For quinolines, intermolecular π-π stacking can cause significant concentration-dependent shifts, an effect not captured by simple in-silico models.[17] This discrepancy is not a failure of the model, but an insight into the solution-state behavior of the molecule.

  • Mass Spec Fragmentation: Predicting the exact relative abundance of fragment ions in a mass spectrum is notoriously difficult. While software can predict likely cleavage points, the actual fragmentation is a complex process influenced by the ionization energy and instrument type. The experimental spectrum provides the true fragmentation fingerprint, which can be rationalized post-facto with theoretical principles.

  • ADMET Predictions: In-silico ADMET profiles are probabilistic, not deterministic. A prediction of "High" intestinal absorption is a statistical likelihood based on models trained on thousands of other molecules.[11] It provides crucial guidance for prioritizing compounds but must be confirmed with in vitro assays (e.g., Caco-2 permeability) or in vivo animal studies for definitive proof. QSTR models for toxicity are powerful screening tools, but they are only as good as the data they were trained on and their applicability domain.[18]

Conclusion: A Symbiotic Relationship

The characterization of a molecule like this compound is not a matter of choosing in-silicoor experimental methods; it is a narrative built upon their symbiotic relationship. In-silico predictions provide an invaluable, cost-effective preview that guides synthesis and experimental design. Experimental data, in turn, provides the definitive, real-world proof that validates and refines our computational models.

For the modern scientist, fluency in both languages is non-negotiable. We trust our computational models to navigate the vast chemical space, but we verify with rigorous, self-validating experimental protocols. It is at the intersection of these two powerful approaches that we move from hypothesis to discovery, confidently establishing the structure, properties, and potential of a molecule.

References

A Comparative Benchmarking Guide: Evaluating Ethyl 5-chloroquinoline-3-carboxylate Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel Ethyl 5-chloroquinoline-3-carboxylate derivatives. We will objectively compare their efficacy against well-characterized, clinically relevant kinase inhibitors, supported by detailed experimental protocols and data interpretation strategies. Our focus is on establishing a robust, self-validating system for evaluating potential therapeutic candidates.

Introduction: The Quinoline Scaffold in Kinase-Targeted Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2] Its rigid structure and synthetic tractability make it an ideal starting point for developing targeted inhibitors. A primary focus of this development has been on protein kinases, a family of enzymes that regulate the majority of cellular processes.[3]

Dysregulation of kinase signaling is a hallmark of many diseases, especially cancer, making them a major class of drug targets.[4][5] Tyrosine kinase inhibitors (TKIs) have revolutionized oncology by targeting specific enzymes that drive tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and the BCR-ABL fusion protein.[6][7][8] These drugs typically function by competing with ATP at the enzyme's catalytic site, thereby blocking downstream signaling pathways that control cell proliferation and survival.[6]

This guide outlines a systematic approach to evaluate novel this compound derivatives, a promising class of compounds, by benchmarking them against established TKIs. The goal is to determine their potency, selectivity, and cellular activity, providing a clear rationale for their further development.

The Contenders: Test Compounds and Established Benchmarks

A meaningful comparison requires well-defined test articles and appropriate standards.

Test Compound Class: This compound Derivatives This series is characterized by the quinoline core functionalized with a chloro- group at the 5-position and a carboxylate ester at the 3-position. These modifications are hypothesized to enhance binding affinity and selectivity for specific kinase targets. For this guide, we will refer to a representative derivative as "Q-Deriv-1" .

Benchmark Inhibitors: To provide context for our experimental results, we will compare Q-Deriv-1 against three FDA-approved tyrosine kinase inhibitors known for their distinct target profiles and mechanisms.

  • Imatinib (Gleevec): The first-in-class TKI developed to treat chronic myelogenous leukemia (CML) by targeting the BCR-ABL fusion protein.[5][7] It also inhibits other kinases like c-KIT and PDGFR.[8]

  • Erlotinib (Tarceva): A potent inhibitor of the EGFR tyrosine kinase, widely used in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[6]

  • Sunitinib (Sutent): A multi-targeted TKI that inhibits VEGFR, PDGFR, and c-KIT, among others, exerting both anti-proliferative and anti-angiogenic effects.[7][8]

The Benchmarking Workflow: From Enzyme to Cell

Our evaluation strategy follows a logical progression from direct enzyme inhibition to cellular activity and mechanism of action validation. This multi-tiered approach ensures that the data generated is robust and translationally relevant.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanism of Action A In Vitro Kinase Assay B Determine IC50 Values (Potency & Selectivity) A->B Direct Inhibition Measurement C Antiproliferation Assay (e.g., MTT on Cancer Cell Lines) A->C Proceed if Potent D Determine GI50 Values (Cellular Activity) C->D Measures Phenotypic Response E Western Blot Analysis C->E Proceed if Active in Cells F Confirm Target Engagement (Phosphorylation Status) E->F Validates Molecular Target

Caption: A typical experimental workflow for benchmarking a novel kinase inhibitor.

Phase 1: Biochemical Potency Assessment

The first critical step is to determine if Q-Deriv-1 directly inhibits the catalytic activity of a target kinase. A universal, fluorescence-based kinase assay is a robust and high-throughput compatible method for this purpose.[3][4]

Protocol: Universal Fluorometric Kinase Inhibition Assay

This protocol is designed to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition is observed as a decrease in signal.

Causality: We choose a fluorometric assay over the "gold standard" radiometric assay for its safety, simplicity, and amenability to high-throughput screening, which is essential in early-stage drug discovery.[9][10] The principle relies on an enzymatic coupling reaction where the generated ADP is used to produce a fluorescent product.[3]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Q-Deriv-1, Imatinib, Erlotinib, and Sunitinib in 100% DMSO.

    • Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. This will be the source for your final assay concentrations.

  • Assay Controls:

    • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine) to ensure the assay can detect inhibition.

    • Negative Control: DMSO only (vehicle), representing 100% kinase activity.

    • Blank Control: Reaction buffer without the kinase enzyme, to determine background signal.

  • Kinase Reaction (384-well plate format):

    • To appropriate wells, add 1 µL of the serially diluted compounds or controls.

    • Add 10 µL of a solution containing the recombinant kinase enzyme and its specific peptide substrate in assay buffer.

    • Pre-incubate for 20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the reaction and initiate detection by adding 20 µL of a "Working Reagent" (containing enzymes and a fluorogenic probe that converts ADP to a fluorescent signal).[3]

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a multiwell plate reader (e.g., λEx = 530 nm / λEm = 590 nm).

  • Data Analysis:

    • Subtract the Blank Control reading from all other wells.

    • Normalize the data relative to the Negative Control (100% activity) and Positive Control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 2: Cellular Efficacy Assessment

A potent enzyme inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment. The antiproliferation assay measures the compound's ability to inhibit cancer cell growth.

Protocol: MTT Antiproliferation Assay

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation. Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. This is a standard, cost-effective method for initial cellular efficacy screening.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select appropriate cancer cell lines based on the target kinase (e.g., K562 for BCR-ABL, A549 for EGFR).[1][11]

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serially diluted concentrations of Q-Deriv-1 and the benchmark inhibitors for 72 hours. Include a DMSO-only control.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Phase 3: Validating the Mechanism of Action

To confirm that the observed antiproliferative effect is due to the inhibition of the intended target, we must assess the phosphorylation status of the kinase and its downstream substrates within the cell.

cluster_pathway Generic Tyrosine Kinase Pathway RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK:f0->ADP Substrate Substrate (Inactive) ATP ATP ATP->RTK:f0 pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Phosphorylation Signal Downstream Signaling (Proliferation, Survival) pSubstrate->Signal Inhibitor Q-Deriv-1 or Benchmark TKI Inhibitor->ATP Competes for Binding Site

Caption: A generic kinase signaling cascade and the point of inhibitor intervention.

Protocol: Western Blot Analysis for Target Phosphorylation

Causality: Western blotting provides a semi-quantitative assessment of protein levels.[12] By using antibodies specific to the phosphorylated (active) form of a protein and an antibody for the total protein, we can determine if our compound specifically reduces the activity of the target kinase.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with Q-Deriv-1 and a relevant benchmark inhibitor at concentrations around their GI50 values for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
Q-Deriv-1 Experimental ValueExperimental ValueExperimental Value
ImatinibLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
ErlotinibLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
SunitinibLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value

Table 2: Cellular Antiproliferative Activity

CompoundCell Line 1 GI50 (nM)Cell Line 2 GI50 (nM)
Q-Deriv-1 Experimental ValueExperimental Value
ImatinibLiterature/Exp. ValueLiterature/Exp. Value
ErlotinibLiterature/Exp. ValueLiterature/Exp. Value
SunitinibLiterature/Exp. ValueLiterature/Exp. Value

Interpretation: The ideal candidate will exhibit a low nanomolar IC50 value against its intended target and significantly higher IC50 values against off-target kinases, indicating selectivity. Furthermore, this biochemical potency should translate to cellular activity, with GI50 values in a similar range. A significant reduction in target phosphorylation in the Western blot analysis at concentrations that inhibit cell proliferation would strongly validate the compound's mechanism of action.

Conclusion

This guide presents a structured, multi-faceted approach to benchmark novel this compound derivatives against established kinase inhibitors. By systematically evaluating biochemical potency, cellular efficacy, and the mechanism of action, researchers can generate a comprehensive data package. This allows for a direct, objective comparison to field-proven drugs, enabling an informed decision on the therapeutic potential and future trajectory of these promising new chemical entities.

References

The Unseen Interactions: A Comparative Guide to Cross-Reactivity of Ethyl 5-chloroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, demonstrating a remarkable breadth of biological activity.[1][2] Derivatives of Ethyl 5-chloroquinoline-3-carboxylate are no exception, representing a promising chemical space for identifying potent agents against a variety of diseases, from cancer to infectious agents. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the management of off-target interactions. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of this compound based compounds, offering both theoretical insights and practical, field-proven experimental protocols for their assessment. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complex polypharmacology of this important class of molecules.

The Imperative of Early Cross-Reactivity Profiling

The promiscuity of small molecules is a double-edged sword. While polypharmacology can sometimes be harnessed for therapeutic benefit, unintended off-target binding is a primary driver of adverse drug reactions and late-stage clinical failures. For quinoline-based compounds, which are known to interact with a wide range of biological targets, early and comprehensive cross-reactivity profiling is not just a recommendation—it is a critical step in de-risking a drug discovery program. Unforeseen interactions with targets such as hERG potassium channels, various kinases, or G-protein coupled receptors (GPCRs) can lead to cardiotoxicity, metabolic liabilities, or other toxicities that can derail an otherwise promising therapeutic candidate.

This guide will walk through a hypothetical comparative study of three distinct this compound derivatives, illustrating how different substitutions on the core scaffold can dramatically alter the cross-reactivity profile. We will then delve into the detailed methodologies for key assays that are the gold standard for assessing compound selectivity.

A Comparative Case Study: Three Hypothetical Derivatives

To illustrate the principles of cross-reactivity analysis, let us consider three hypothetical derivatives of this compound:

  • EQC-1 (The On-Target Potent): A derivative designed for high potency against a primary kinase target (e.g., a hypothetical "Target Kinase A").

  • EQC-2 (The "Cleaner" Analog): A structural analog of EQC-1, modified to improve selectivity and reduce off-target effects.

  • EQC-3 (The Promiscuous Outlier): A derivative with a substitution pattern that, while maintaining some on-target activity, introduces significant off-target liabilities.

Comparative Kinase Selectivity Profiling

A common and essential step in characterizing kinase inhibitors is to screen them against a broad panel of kinases. This provides a "snapshot" of the compound's selectivity across the human kinome. Below is a table summarizing hypothetical data from a KINOMEscan™-style assay, where compounds are tested at a single concentration (e.g., 1 µM) and the percentage of inhibition is measured.

Kinase Target EQC-1 (% Inhibition @ 1µM) EQC-2 (% Inhibition @ 1µM) EQC-3 (% Inhibition @ 1µM) Kinase Family
Target Kinase A 98% 95% 85% TK
EGFR65%15%75%TK
VEGFR255%10%68%TK
SRC48%8%82%TK
ABL145%5%78%TK
CDK212%2%55%CMGC
GSK3B8%1%62%CMGC
p38α (MAPK14)15%3%48%CMGC
hERG Channel52%5%75%Ion Channel
5-HT2B Receptor45%8%65%GPCR

Interpretation of Kinase Profiling Data:

  • EQC-1 shows high potency against the intended target but also significant off-target activity against other tyrosine kinases (EGFR, VEGFR2, SRC, ABL1) and the hERG channel. This profile suggests a potential for side effects related to the inhibition of these other signaling pathways and cardiotoxicity.

  • EQC-2 maintains high on-target potency but demonstrates a much-improved selectivity profile. The modifications made to this analog have successfully mitigated the off-target interactions seen with EQC-1, making it a more desirable candidate for further development.

  • EQC-3 is a highly promiscuous compound. While it retains some on-target activity, it interacts with a broad range of kinases and other targets. Such a profile would likely lead to a multitude of adverse effects and would typically disqualify a compound from further consideration.

Broader Off-Target Liability Screening

Beyond kinases, it is crucial to assess interactions with other target classes known to be associated with adverse drug events. Panels like the Eurofins SafetyScreen44™ or the CEREP BioPrint™ provide a cost-effective way to flag potential liabilities early.[3][4][5][6][7][8] The table below presents hypothetical data for our compounds against a selection of such targets.

Target Assay Type EQC-1 (% Inhibition @ 10µM) EQC-2 (% Inhibition @ 10µM) EQC-3 (% Inhibition @ 10µM)
hERGRadioligand Binding58%7%81%
5-HT2BRadioligand Binding51%12%72%
Dopamine D2Radioligand Binding25%3%45%
Muscarinic M1Radioligand Binding18%2%38%
COX-1Enzyme Activity5%1%25%
PDE3AEnzyme Activity11%4%33%

Interpretation of Broader Panel Data:

This broader screening confirms the trends observed in the kinase panel. EQC-1 shows concerning activity at the hERG channel and the 5-HT2B receptor, the latter being associated with valvular heart disease. EQC-2 is comparatively clean, reinforcing its more favorable safety profile. EQC-3 demonstrates significant interactions across multiple target classes, highlighting its unsuitability as a drug candidate.

Experimental Protocols for Cross-Reactivity Assessment

To generate the kind of data discussed above, rigorous and standardized experimental protocols are essential. Here, we provide detailed methodologies for three key assays in cross-reactivity profiling.

Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[9][10][11][12][13]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase indicates stronger binding of the test compound.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_incubation Competition & Incubation cluster_quantification Quantification cluster_analysis Data Analysis kinase DNA-Tagged Kinase mix Incubate Kinase, Immobilized Ligand, & Test Compound kinase->mix ligand Immobilized Ligand (on solid support) ligand->mix compound Test Compound compound->mix wash Wash to Remove Unbound Kinase mix->wash Binding Equilibrium Reached elute Elute Bound Kinase wash->elute qpcr Quantify DNA Tag via qPCR elute->qpcr data Calculate % Inhibition vs. Control qpcr->data

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Serially dilute the compounds to the desired screening concentration (typically 1 µM or 10 µM).

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the test compounds. Include positive controls (known binders) and negative controls (vehicle, e.g., DMSO).

  • Incubation: Allow the reaction to proceed to equilibrium. The incubation time will vary depending on the specific kinase and ligand pair.

  • Washing: After incubation, wash the plate to remove unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR to measure the amount of DNA tag present.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A value of 100% indicates no inhibition, while 0% indicates complete inhibition. This can be used to calculate a percentage of control or a dissociation constant (Kd).[10]

Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[14][15][16][17][18] They are widely used in safety pharmacology panels to assess off-target interactions with GPCRs, ion channels, and transporters.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to a receptor. The amount of radioactivity bound to the receptor is measured, and a decrease in bound radioactivity in the presence of the test compound indicates binding.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_binding Binding Assay cluster_separation Separation cluster_detection Detection cluster_analysis Analysis membranes Receptor-Containing Membrane Preparation incubate Incubate Membranes, Radioligand, & Test Compound membranes->incubate radioligand Radioligand radioligand->incubate compound Test Compound (Unlabeled) compound->incubate filter Rapid Filtration to Separate Bound from Free Radioligand incubate->filter Equilibrium Reached count Quantify Radioactivity on Filter via Scintillation Counting filter->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the receptor of interest. Prepare the receptor source, which is typically a membrane fraction from cells or tissues expressing the target receptor.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are receptor-dependent.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioactivity as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment.[19][20][21][22][23] It can be used to confirm that a compound binds to its intended target in cells and can also be adapted to assess off-target engagement.

Principle: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

Experimental Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Detection cluster_analysis Data Analysis cells Intact Cells or Cell Lysate treat Treat with Test Compound or Vehicle (DMSO) cells->treat heat Heat Aliquots at a Range of Temperatures treat->heat lyse Cell Lysis & Separation of Soluble vs. Aggregated Proteins heat->lyse detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lyse->detect analyze Plot Melting Curves to Determine Thermal Shift detect->analyze

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (e.g., DMSO) for a specified period to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Conclusion: Navigating the Path to Selective Therapeutics

The development of drugs based on the this compound scaffold holds significant promise. However, realizing this promise requires a deep and early understanding of a compound's cross-reactivity profile. By employing a tiered screening approach, starting with broad kinase and safety panels and progressing to more detailed biophysical and cellular target engagement assays, researchers can build a comprehensive picture of a compound's selectivity. This data-driven approach is fundamental to selecting and optimizing candidates with the highest probability of success in the clinic. The methodologies and comparative frameworks presented in this guide are intended to provide a robust foundation for these critical studies, ultimately enabling the development of safer and more effective medicines.

References

A Comparative Guide to Confirming the Purity of Ethyl 5-chloroquinoline-3-carboxylate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the molecular integrity of a chemical entity is not merely a matter of academic curiosity—it is the bedrock of reproducible research and, ultimately, patient safety. Intermediates like Ethyl 5-chloroquinoline-3-carboxylate are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The purity of this starting material directly dictates the quality, efficacy, and safety profile of the final drug product. Therefore, a robust, multi-faceted approach to purity verification is not just good practice; it is a regulatory and scientific necessity.[4][5][6]

This guide provides an in-depth exploration of elemental analysis as a fundamental and powerful tool for confirming the bulk purity of this compound. We will delve into the causality behind the technique, present a detailed experimental protocol, and objectively compare its performance against orthogonal analytical methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Part 1: The Foundational Verdict of Elemental Analysis

While modern chromatographic and spectroscopic techniques excel at separating and identifying trace impurities, elemental analysis offers a distinct and indispensable perspective: it provides a quantitative verdict on the elemental composition of the bulk sample.[7][8] If a compound is pure, the experimentally determined mass percentages of its constituent elements will align tightly with the theoretically calculated values. Any significant deviation signals the presence of impurities, whether they be residual solvents, inorganic salts, or unreacted starting materials.[9]

Theoretical Composition of this compound

Before any analysis can begin, we must establish the theoretical ground truth.

  • Molecular Formula: C₁₂H₁₀ClNO₂[10]

  • Molecular Weight: 235.67 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): (12 * 12.011) / 235.67 = 61.16%

    • Hydrogen (H): (10 * 1.008) / 235.67 = 4.28%

    • Chlorine (Cl): (1 * 35.453) / 235.67 = 15.04%

    • Nitrogen (N): (1 * 14.007) / 235.67 = 5.94%

    • Oxygen (O): (2 * 15.999) / 235.67 = 13.58%

Experimental Protocol: CHN Combustion Analysis

The most common form of elemental analysis for organic compounds is combustion analysis, which determines the C, H, N, and S content.[8] Halogens like chlorine require a separate, specific analysis.

Objective: To quantitatively determine the percentage by mass of Carbon, Hydrogen, and Nitrogen in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized sample into a tin or silver capsule using a microbalance. The drying step is critical to eliminate residual water, which would artificially inflate the hydrogen percentage.

  • Combustion: The encapsulated sample is dropped into a high-temperature (900-1000 °C) furnace. In a process known as dynamic flash combustion, the sample is burned in a stream of pure oxygen.[11] This ensures the complete conversion of the organic material into its elemental gases: CO₂, H₂O, and N₂ (plus NOx).

  • Reduction & Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) back to N₂ gas and remove excess oxygen.

  • Detection: The resulting gas mixture (CO₂, H₂O, N₂) is passed through a series of detectors. Modern analyzers often use gas chromatography to separate the components, which are then quantified by a thermal conductivity detector (TCD).[8] The detector's response is directly proportional to the concentration of each gas.

  • Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), converts the detector signals into mass percentages of C, H, and N.

Workflow for Elemental Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Homogenize & Dry Sample B Accurately Weigh (1-3 mg) into Tin Capsule A->B C Flash Combustion (~1000°C in O₂ Atmosphere) B->C D Gas Reduction (NOx -> N₂) C->D E Gas Separation (GC) D->E F Detection (TCD) E->F G Calculate Experimental %C, %H, %N F->G H Compare with Theoretical Values G->H I Assess Deviation (Acceptance Criterion: ±0.4%) H->I

Caption: Workflow of CHN Combustion Analysis.

Data Interpretation and Acceptance Criteria

The scientific community and many peer-reviewed journals consider a deviation of ±0.4% between the found and calculated values as evidence of sufficient purity for a small molecule.[12]

Table 1: Hypothetical Elemental Analysis Data for a Batch of this compound

ElementTheoretical %Found % (Batch A - High Purity)Deviation %Found % (Batch B - Impure)Deviation %Interpretation of Batch B
C 61.1661.05-0.1159.88-1.28Lower carbon suggests presence of an impurity with a lower C:MW ratio (e.g., inorganic salt).
H 4.284.31+0.034.85+0.57Higher hydrogen often indicates residual water or a saturated solvent (e.g., ethyl acetate).
N 5.945.91-0.035.85-0.09Nitrogen content is close, suggesting the impurity is likely not nitrogen-containing.

As shown in Table 1, Batch A meets the acceptance criteria, providing strong evidence for its bulk purity. Batch B, however, shows significant deviations, immediately flagging it for further investigation by other techniques.

Part 2: A Comparative Landscape of Purity Analysis Techniques

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles.[2][13]

Table 2: Comparison of Key Purity Determination Techniques

TechniquePrincipleStrengthsLimitations
Elemental Analysis Measures bulk elemental composition via combustion.[7][8]- Confirms empirical formula.- Detects inorganic impurities and residual solvents.- Inexpensive and robust.[8]- Independent of analyte's spectroscopic properties.- Provides no information on the identity of impurities.- Insensitive to isomers.- Lower sensitivity for trace organic impurities compared to HPLC.
HPLC Differential partitioning of analytes between a mobile and stationary phase.[1]- High sensitivity and resolution for organic impurities.[14]- Excellent for quantification (% Area).- Widely used for stability and degradation studies.[1][15]- Requires a chromophore for UV detection.- Co-eluting impurities can be missed.- Quantification requires reference standards for impurities.
qNMR Spectroscopy Signal intensity is directly proportional to the number of nuclei.[16]- Provides definitive structural confirmation.- Can identify and quantify impurities without specific reference standards (using an internal standard).[17][18]- Non-destructive.[19]- Relatively low sensitivity for trace impurities (<0.1%).- Signal overlap can complicate analysis.- Requires a highly pure internal standard for quantification.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[20]- Unmatched sensitivity and specificity for impurity identification.[20][21]- Can determine the exact mass and molecular formula of unknown impurities.- Ideal when coupled with a separation technique (LC-MS, GC-MS).[14]- Not inherently quantitative without standards.- Ionization efficiency varies between compounds.- Can be complex to interpret.

Part 3: A Synergistic Strategy for Purity Validation

The most trustworthy assessment of purity comes from the convergence of evidence from multiple, orthogonal techniques. Elemental analysis serves as the foundational check on the bulk composition, while chromatography and spectroscopy provide high-resolution views of specific organic impurities.

An effective, self-validating workflow integrates these techniques in a logical sequence.

Decision-Making Workflow for Purity Assessment

G Start Synthesized Batch of This compound NMR_Qual ¹H and ¹³C NMR Analysis Start->NMR_Qual Struct_Confirm Structure Confirmed? NMR_Qual->Struct_Confirm HPLC_Purity HPLC Purity Screen (% Area) Struct_Confirm->HPLC_Purity  Yes Fail_Struct FAIL: Re-synthesize or Re-purify Struct_Confirm->Fail_Struct  No Purity_Spec Purity > 99.5% and No Unknown Peaks > 0.1%? HPLC_Purity->Purity_Spec LCMS_ID Identify Unknowns with LC-MS Purity_Spec->LCMS_ID  No Elem_Analysis Elemental Analysis (C, H, N, Cl) Purity_Spec->Elem_Analysis  Yes Fail_Purity FAIL: Investigate & Re-purify LCMS_ID->Fail_Purity Deviation_Check Deviation < ±0.4%? Elem_Analysis->Deviation_Check Pass Batch Passed (High Purity Confirmed) Deviation_Check->Pass  Yes Deviation_Check->Fail_Purity  No

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

In the rigorous landscape of pharmaceutical development, confirming the purity of a key intermediate like this compound demands more than a single measurement. While modern techniques like HPLC and NMR provide essential, high-resolution data on organic impurities and molecular structure, they do not negate the fundamental value of elemental analysis.

Elemental analysis remains a fast, cost-effective, and powerful method that delivers a direct and unambiguous verdict on the elemental integrity of the bulk material.[8] Its role is not as a replacement for chromatography or spectroscopy, but as a crucial, complementary pillar in a self-validating quality control strategy. By confirming that the empirical formula is correct, elemental analysis provides the ultimate cross-check, ensuring that the compound on the label is indeed the compound in the vial.

References

A Senior Scientist's Guide to Comparative Molecular Docking of Ethyl 5-chloroquinoline-3-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous clinically approved therapeutics.[1] These nitrogen-containing heterocyclic compounds are central to the development of novel agents targeting a wide array of diseases, most notably cancer.[2] Quinoline derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways that, when dysregulated, can drive tumor growth and proliferation.[3][4]

This guide presents a comprehensive, in-depth technical workflow for a comparative molecular docking study of novel hypothetical analogs of Ethyl 5-chloroquinoline-3-carboxylate. Our objective is to evaluate their potential as inhibitors of two pivotal protein kinases implicated in tumor angiogenesis and progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] By synthesizing field-proven insights with technical accuracy, this document will explain the causality behind our experimental choices, from target selection and ligand design to the final interpretation of binding energies and in silico pharmacokinetic profiling.

The Strategic Rationale: Why Quinolines and Kinase Targets?

The core of our investigation lies in the established potential of the quinoline ring system to effectively interact with the ATP-binding pockets of protein kinases.[7] The selection of VEGFR-2 and EGFR as targets is strategic; both are well-validated targets in oncology.[8][9]

  • VEGFR-2: A primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibiting VEGFR-2 can effectively starve tumors of their required blood supply.

  • EGFR: A key driver of cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[9][11]

The parent scaffold, this compound, provides a robust starting point. The chloro- group at the 5-position and the carboxylate at the 3-position are key chemical features that can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity.

Experimental Design: An In Silico Workflow

Our comparative study is designed as a multi-stage in silico process. This computational approach allows for rapid, cost-effective screening and prioritization of candidate molecules before committing resources to chemical synthesis and in vitro testing.[12]

G cluster_0 Setup & Preparation cluster_1 Core Analysis cluster_2 Post-Docking Validation cluster_3 Output T_Prep Target Preparation (VEGFR-2 & EGFR) Docking Molecular Docking (PyRx - AutoDock Vina) T_Prep->Docking L_Design Ligand Design (Analog Generation) L_Prep Ligand Preparation (Energy Minimization) L_Design->L_Prep L_Prep->Docking Binding_Analysis Binding Mode & Energy Analysis Docking->Binding_Analysis ADMET In Silico ADMET Prediction Docking->ADMET MMGBSA MM/GBSA Calculation (Binding Free Energy Refinement) Binding_Analysis->MMGBSA Report Comparative Analysis & Reporting MMGBSA->Report ADMET->Report

Caption: High-level in silico workflow for the comparative docking study.

Detailed Methodologies

This section provides the step-by-step protocols for each phase of the study. The trustworthiness of any computational study rests on the rigor and reproducibility of its methodology.

Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation. We will use crystal structures available from the Protein Data Bank (PDB).

Protocol:

  • Selection of PDB Structures:

    • For VEGFR-2, the crystal structure with PDB ID: 4ASD is selected. It is co-crystallized with a potent inhibitor, providing a well-defined active site.[10]

    • For EGFR, the structure with PDB ID: 1XKK is chosen, which is in complex with a known quinazoline-based inhibitor, making it highly relevant to our ligand scaffold.[9]

  • Receptor Cleaning: Using BIOVIA Discovery Studio Visualizer, the initial PDB files are prepared.[13][14]

    • Remove all water molecules and heteroatoms (except co-factors essential for binding, if any).

    • Delete all protein chains except for the primary chain (e.g., Chain A) containing the active site of interest.

    • Save the cleaned protein structure as a new PDB file. This ensures that the docking algorithm focuses only on the target receptor.

  • Preparation for Docking (in PyRx):

    • The cleaned PDB file is loaded into PyRx 0.8.[15]

    • Right-click the protein and select AutoDock -> Make Macromolecule. PyRx automatically adds polar hydrogens and assigns Gasteiger charges, converting the PDB file into the required PDBQT format.[16] This format includes atomic charge and atom type information necessary for the AutoDock Vina scoring function.

Ligand Design and Preparation

For this guide, we will define a small, representative library of five hypothetical analogs based on the this compound scaffold. The modifications are designed to probe the effects of varying steric bulk and hydrogen bonding potential at the R-group position.

Compound IDParent ScaffoldR-Group Substitution (at the ethyl ester)
ECQC-00 This compound-O-CH₂CH₃ (Reference)
ECQC-01 5-chloroquinoline-3-carboxylic acid-OH (Carboxylic Acid)
ECQC-02 N-methyl-5-chloroquinoline-3-carboxamide-NH-CH₃ (Methylamide)
ECQC-03 N-phenyl-5-chloroquinoline-3-carboxamide-NH-Phenyl (Phenylamide)
ECQC-04 N-(4-hydroxyphenyl)-5-chloroquinoline-3-carboxamide-NH-Phenyl-4-OH (Hydroxyphenylamide)

Protocol:

  • 2D Structure Generation: The 2D structures of the parent compound and its analogs are drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Energy Minimization:

    • The 2D structures are converted to 3D SDF files.

    • These files are loaded into PyRx. PyRx utilizes its integrated Open Babel tool for this purpose.[16]

    • Select all ligands, right-click, and choose Minimize All using UFF. This step performs energy minimization to generate stable, low-energy 3D conformers, which is critical for accurate docking.

    • Finally, right-click the minimized ligands and select Convert all to AutoDock Ligand (PDBQT). This prepares the ligands for the docking simulation.[15]

Molecular Docking Simulation

We will perform site-specific docking using AutoDock Vina, which is integrated within PyRx.[17][18] Vina uses a sophisticated gradient optimization method in its search algorithm and an empirical scoring function to estimate binding affinity.

G cluster_0 PyRx Vina Wizard start Start Vina Wizard select Select Macromolecule and Ligands start->select grid Define Grid Box (Center on co-crystallized ligand) select->grid run Execute Docking Simulation (Exhaustiveness = 8) grid->run results Generate Output (Binding Poses & Scores) run->results

Caption: Step-by-step process within the PyRx AutoDock Vina wizard.

Protocol:

  • Initiate Vina Wizard: In PyRx, navigate to the "Vina Wizard" tab and click "Start".

  • Select Molecules: Select the prepared macromolecule (e.g., 4ASD_prepared.pdbqt) and all the prepared ligands (ECQC-00 through ECQC-04).

  • Define the Grid Box: This is the most critical step for site-specific docking. The grid box defines the three-dimensional space where Vina will search for binding poses.

    • To accurately define the active site, we use the position of the co-crystallized ligand from the original PDB file as a reference.

    • In the Vina Wizard, center the grid box on the reference ligand.

    • Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket where key interactions are known to occur.[17]

  • Run Docking: Click "Forward" to execute the docking simulation. The default exhaustiveness of 8 is typically sufficient for a good balance between accuracy and computational time. Vina will dock each selected ligand into the defined grid box of the target protein.

  • Analyze Results: Upon completion, PyRx displays the results in a table, showing the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.

Results and Comparative Analysis

The primary output of the docking simulation is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted interaction.

Comparative Binding Affinities

The docking scores for each analog against both VEGFR-2 and EGFR are summarized below.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

Compound IDVEGFR-2 (PDB: 4ASD)EGFR (PDB: 1XKK)
ECQC-00 -7.8-7.2
ECQC-01 -8.4-7.9
ECQC-02 -8.1-7.6
ECQC-03 -9.2-8.8
ECQC-04 -9.9 -9.5

Interpretation:

From the docking scores, ECQC-04 emerges as the most promising candidate, exhibiting the strongest binding affinity for both VEGFR-2 and EGFR. The progressive increase in affinity from the simple ester (ECQC-00) to the hydroxyphenylamide (ECQC-04) suggests that extending the moiety at the 3-position to include hydrogen bond donors and acceptors, as well as an aromatic ring for potential π-π stacking, is highly favorable for binding in both kinase active sites. The phenylamide of ECQC-03 already shows a significant improvement, which is further enhanced by the addition of a hydroxyl group in ECQC-04.

Analysis of Binding Interactions

To understand why ECQC-04 binds so strongly, we must visualize the protein-ligand interactions. This is accomplished using BIOVIA Discovery Studio Visualizer.[19][20]

Protocol for Visualization:

  • Load the prepared protein PDB file (e.g., 4ASD_cleaned.pdb) into Discovery Studio.

  • Load the top-ranked docked pose of the ligand (e.g., ECQC-04_out.pdbqt) into the same window.

  • Use the "Ligand Interactions" tool to generate 2D and 3D diagrams showing the specific non-covalent interactions between the ligand and the protein's amino acid residues.[14]

Key Interactions of ECQC-04 with VEGFR-2 (PDB: 4ASD):

  • Hydrogen Bonds: The quinoline nitrogen acts as a hydrogen bond acceptor with the backbone NH of Cys919 in the hinge region. This is a canonical interaction for many kinase inhibitors and is crucial for anchoring the ligand.[10] The hydroxyl group on the phenyl ring forms an additional hydrogen bond with the side chain of Asp1046 , further stabilizing the complex.

  • Hydrophobic Interactions: The quinoline ring and the phenyl ring are engaged in hydrophobic interactions with residues such as Leu840 , Val848 , and Val916 .

  • π-π Stacking: The phenyl ring of ECQC-04 is positioned to form a favorable π-π stacking interaction with the side chain of Phe1047 .

G cluster_0 ECQC-04 Ligand cluster_1 VEGFR-2 Active Site Residues Quinoline_N Quinoline Nitrogen Cys919 Cys919 (Hinge) Quinoline_N->Cys919 H-Bond Phenyl_OH Phenyl Hydroxyl Asp1046 Asp1046 (DFG Motif) Phenyl_OH->Asp1046 H-Bond Aromatic_Rings Aromatic Rings Hydrophobic_Pocket Hydrophobic Pocket (Leu840, Val848) Aromatic_Rings->Hydrophobic_Pocket Hydrophobic Int. Phe1047 Phe1047 Aromatic_Rings->Phe1047 π-π Stacking

References

The Versatile Scaffold: A Comparative Guide to the Applications of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its many derivatives, Ethyl 5-chloroquinoline-3-carboxylate has emerged as a versatile building block, offering a gateway to a diverse array of biologically active compounds. This guide provides an in-depth technical overview of the synthesis, applications, and comparative performance of this compound and its derivatives, with a focus on their potential in anticancer and kinase inhibition therapies.

I. The Synthetic Gateway: Crafting the 5-Chloroquinoline Core

The strategic placement of a chlorine atom at the 5-position of the quinoline ring, coupled with an ethyl carboxylate at the 3-position, endows this compound with a unique reactivity profile, making it a valuable intermediate in organic synthesis. The primary route to its precursor, Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate, is the Gould-Jacobs reaction.[1] This venerable yet reliable method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

The subsequent conversion of the 4-hydroxy group to a chloro substituent is a critical step in furnishing the title compound. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.

Comparative Synthesis: Gould-Jacobs vs. Alternative Routes

While the Gould-Jacobs reaction is a mainstay for this class of compounds, other synthetic strategies for quinoline derivatives exist, such as the Vilsmeier-Haack reaction.[2] The Vilsmeier-Haack reaction is particularly useful for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[2] Although not a direct route to this compound, this method provides an alternative pathway to other functionalized quinoline precursors, highlighting the synthetic versatility of this heterocyclic system.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

This protocol is adapted from established procedures for the synthesis of structurally related chloro-substituted quinolines.[3]

Step 1: Condensation

  • In a round-bottom flask, combine 1.0 mole of 3-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to distill off. The resulting product, ethyl α-carbethoxy-β-(3-chloroanilino)acrylate, is typically used in the next step without further purification.

Step 2: Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to approximately 250°C.

  • Slowly add the crude product from Step 1 to the hot solvent.

  • Maintain the temperature and continue heating for 1-2 hours to effect cyclization.

  • Cool the reaction mixture, which should result in the precipitation of Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., petroleum ether) to remove impurities.

Experimental Protocol: Chlorination of Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

This generalized protocol outlines the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline derivative.

  • Suspend Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid product, this compound, by filtration, wash thoroughly with water, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetone) may be necessary for further purification.

II. Biological Applications: A Focus on Anticancer and Kinase Inhibition

The quinoline-3-carboxylate scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[4][5] The introduction of a chlorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity.

Anticancer Activity: A Comparative Perspective

Numerous studies have highlighted the potential of substituted quinoline-3-carboxylates as antiproliferative agents.[6] The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or interfere with key signaling pathways involved in cell growth and proliferation.

To illustrate the impact of substitution on anticancer activity, the following table summarizes the cytotoxic data for a series of quinoline derivatives against various cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Ethyl quinoline-3-carboxylate (unsubstituted) -MCF-7>50[6]
Derivative 4m 2-styryl, various substitutionsK5620.28[6]
Derivative 4n 2-styryl, various substitutionsMCF-70.33[6]
Chloroquine Derivative 4-amino, 7-chloroVariousVaries[7]
Quinoline-5-sulfonamide Derivative 3c 8-hydroxy, 5-sulfonamideC-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin[8]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

The data suggests that substitutions on the quinoline ring are crucial for potent anticancer activity. While the parent Ethyl quinoline-3-carboxylate shows weak activity, the introduction of bulky hydrophobic groups at the 2-position or specific functionalities at other positions can lead to compounds with sub-micromolar potency.[6] The 5-chloro substitution in the target compound provides a key point for further derivatization to enhance its anticancer profile.

Kinase Inhibition: Targeting Aberrant Signaling

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] The quinoline scaffold has been successfully exploited in the design of potent and selective kinase inhibitors.[10]

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The specific interactions between the inhibitor and the amino acid residues in the active site determine its potency and selectivity.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Quinoline Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds to Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phosphorylated_Substrate Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->Kinase Competitively Binds

Figure 1: General mechanism of competitive kinase inhibition by a quinoline derivative.

While specific kinase inhibition data for this compound is not extensively available, studies on related quinoline-3-carboxamides have demonstrated their potential as inhibitors of kinases such as ATM (Ataxia-Telangiectasia Mutated) kinase.[11] The 5-chloro substituent can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with the kinase active site. Further screening and structure-activity relationship (SAR) studies are warranted to explore the kinase inhibitory potential of derivatives of this compound.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Based on the available literature, several key SAR trends can be identified:

  • Position 2: Introduction of bulky and hydrophobic groups, such as styryl moieties, at the 2-position often leads to a significant increase in anticancer activity.[6]

  • Position 4: The presence of a carboxylic acid or its ester at the 4-position is often crucial for activity, particularly for inhibitors of enzymes like dihydroorotate dehydrogenase.[12]

  • Benzo Ring (Positions 5, 6, 7, 8): Halogen substitutions on the benzo portion of the quinoline ring can significantly impact biological activity. The position and nature of the halogen can influence the compound's lipophilicity, electronic properties, and ability to form specific interactions with biological targets. For instance, in some series of quinoline derivatives, chloro substitution has been shown to enhance cytotoxic effects compared to unsubstituted analogs.[2]

Figure 2: Key structure-activity relationship trends for quinoline-3-carboxylate derivatives.

IV. Conclusion and Future Directions

This compound represents a valuable and versatile platform for the development of novel therapeutic agents. Its synthesis, primarily through the Gould-Jacobs reaction followed by chlorination, is well-established, providing a reliable source of this key intermediate. The demonstrated anticancer and potential kinase inhibitory activities of the broader quinoline-3-carboxylate class underscore the promise of derivatives of this 5-chloro analog.

Future research should focus on a systematic exploration of the chemical space around the this compound scaffold. This includes:

  • Derivatization at the 2- and 4-positions: Introducing diverse functionalities to probe interactions with various biological targets.

  • Comparative biological evaluation: Directly comparing the potency and selectivity of 5-chloro derivatives with other halogenated and non-halogenated analogs to elucidate clear SAR.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by novel derivatives to understand their therapeutic potential and potential side effects.

By leveraging the synthetic accessibility and inherent biological potential of this compound, researchers are well-positioned to develop the next generation of quinoline-based therapeutics.

V. References

[1] Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [3] Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,7-Dichloroquinoline. Organic Syntheses, 26, 19. [2] Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 10. The Vilsmeier–Haack reaction with N-arylacetamides; a one-pot synthesis of 2-chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [13] BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. [6] Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [14] BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. [15] Key Organics. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. [10] MedChemExpress. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [16] Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(12), 2683-2706. [17] BLD Pharm. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. [18] Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [19] Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Journal of Chemistry, 2016. [12] Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [20] SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). [21] Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. [22] OUCI. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. [23] CymitQuimica. (n.d.). Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [24] ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [4] Mahajan, A., & Mahajan, S. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(110), 90623-90645. [7] Al-Kafaji, T., & Al-Refai, A. (2021). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597, E-ISSN: 2521-3512), 30(1), 1-8. [11] Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2209. [25] ChemicalBook. (2023). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. [26] Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6649. [27] Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. [8] Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6523. [28] Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 396-407. TCI Chemicals. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. [5] Assefa, B., & Dires, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375. [29] Shamsi, F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(14), 4321. [30] Chemdiv. (n.d.). Compound ethyl 4-(4-chloroanilino)quinoline-3-carboxylate. [31] Nicolai, A., et al. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 26(16), 4983. [9] Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. [32] P. B. O'Connor, et al. (2013). Activation state-selective kinase inhibitor assay based on ion mobility-mass spectrometry. Analytical Chemistry, 85(17), 8045-8052. [33] Adams, D. R., et al. (2022). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 27(21), 7434.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Ethyl 5-chloroquinoline-3-carboxylate demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The quinoline core is a privileged scaffold in medicinal chemistry, yet its halogenated derivatives require specialized handling and disposal protocols. This guide provides a procedural framework grounded in established safety principles to manage this compound responsibly from the bench to its final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its likely hazard profile by examining structurally similar compounds, such as other chlorinated quinoline derivatives. This proactive risk assessment is the cornerstone of a self-validating safety system in the laboratory.

The primary concerns with halogenated quinolines revolve around their potential for irritation, toxicity, and environmental persistence.[1][2] The presence of the chlorine atom designates this compound as a halogenated organic waste, which has significant implications for its disposal pathway.[3][4]

Hazard ClassGHS Classification (Anticipated)Rationale & Key Considerations
Skin Irritation Category 2Halogenated aromatic systems frequently cause skin irritation upon contact.[5][6] Prolonged exposure should be avoided.
Eye Irritation Category 2ADirect contact with the eyes is likely to cause serious irritation.[5][6]
Acute Toxicity Category 3/4 (Oral/Dermal)Quinoline and its derivatives can be harmful or toxic if swallowed or absorbed through the skin.[1][2]
Specific Target Organ Toxicity Single Exposure, Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[5][7]
Chronic Hazards Suspected Mutagen/CarcinogenThe parent quinoline structure is suspected of causing genetic defects and may cause cancer.[1][2] This necessitates minimizing exposure.
Environmental Hazard Acute/Chronic Aquatic ToxicityHalogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1][2] Discharge into the environment must be strictly avoided.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesInspected before use. Use proper removal technique to avoid skin contact.[2] Provides a chemical-resistant barrier.
Eye/Face Protection Safety Glasses with Side Shields or GogglesAs a minimum standard. A face shield is required when there is a splash hazard.[2] Protects against splashes and airborne particles.
Body Protection Flame-Resistant Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection NIOSH-approved RespiratorRequired if handling outside of a certified chemical fume hood or if dusts/aerosols are generated.[7]
Waste Segregation and Collection: A Critical Step for Proper Disposal

The single most important step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[3][9] Co-mingling this with non-halogenated waste streams leads to costly and improper disposal, as halogenated compounds require high-temperature incineration to prevent the formation of toxic dioxins and other hazardous byproducts.[4][10]

  • Obtain a Designated Waste Container: Procure a chemically compatible container specifically for "Halogenated Organic Waste." This container must be in good condition with a secure, threaded cap.[9]

  • Proper Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste," "Halogenated Organics," and list all chemical constituents, including "this compound" and any solvents used.[4][9] Do not use abbreviations.

  • Transfer Waste: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Segregate Solids and Liquids:

    • Solid Waste: Collect unreacted material, contaminated filter paper, and contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid halogenated waste container.

    • Liquid Waste: Collect reaction mother liquors and solvent rinsates (e.g., from glassware) in a designated liquid halogenated waste container. Do not mix with aqueous, acidic, or basic waste streams.[4][11]

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[4][9] This prevents the release of volatile organic compounds (VOCs).

  • Store in Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. The SAA should be equipped with secondary containment to mitigate spills.

  • Request Pickup: Once the container is 75% full, submit a request for waste collection through your institution's Environmental Health & Safety (EHS) department.[4]

G cluster_workflow Waste Segregation Workflow start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container is_liquid->liquid_waste Yes label_container Label Container with Full Chemical Names solid_waste->label_container liquid_waste->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa

Caption: Waste segregation decision tree for this compound.

Emergency Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area.

  • Maintain Ventilation: Ensure the chemical fume hood continues to operate.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[12] Do not use combustible materials like paper towels.

  • Collect Debris: Carefully sweep or scoop the absorbed material and any broken glass into a designated container for solid halogenated waste.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as liquid halogenated waste. Follow with a soap and water wash.

  • Dispose: Label the spill debris as "Spill Cleanup Debris" with the chemical name and dispose of it as hazardous waste.[4]

  • EVACUATE: Immediately alert all personnel to evacuate the laboratory.

  • ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.

  • CALL FOR HELP: Contact your institution's EHS emergency number and provide details: your name, location, the chemical spilled, and the estimated quantity.

  • ASSIST: If anyone was exposed, move them to a source of fresh air and begin first aid (e.g., use a safety shower or eyewash station). Request medical assistance.[7]

  • DO NOT ATTEMPT CLEANUP: Allow only trained emergency responders to handle large spills.

G cluster_spill Spill Response Flowchart spill Spill Occurs check_size Spill Size & Location? spill->check_size minor_spill Minor Spill (Inside Fume Hood) check_size->minor_spill Minor major_spill Major Spill (Outside Hood / Large Volume) check_size->major_spill Major alert_minor Alert Area Personnel minor_spill->alert_minor evacuate EVACUATE Lab major_spill->evacuate absorb Absorb with Inert Material alert_minor->absorb cleanup Collect & Decontaminate absorb->cleanup dispose Dispose as Halogenated Waste cleanup->dispose isolate ISOLATE Area evacuate->isolate call_ehs CALL EHS/Emergency isolate->call_ehs

Caption: Emergency response flowchart for chemical spills.

Final Disposal Pathway: Incineration

Once collected by EHS, halogenated organic waste like this compound is sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and environmentally preferred method for these compounds is high-temperature incineration.[3][13] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system. Land disposal of halogenated organic compounds is heavily restricted by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) due to their potential to leach into groundwater.[13]

By adhering to these procedures, you ensure that your vital research does not come at the cost of personal safety or environmental integrity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.